3-Fluoro-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDOFQQYNZCQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540816 | |
| Record name | 3-Fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96994-70-6 | |
| Record name | 3-Fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-methoxyphenol (CAS 96994-70-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyphenol (CAS No. 96994-70-6), a key fluorinated aromatic building block in contemporary medicinal chemistry. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and discusses its reactivity and stability. Furthermore, it details established analytical methodologies for its characterization and explores its significant role as a crucial intermediate in the synthesis of complex pharmaceutical agents, including its identity as a known impurity in the production of Elagolix. Safety protocols for handling, storage, and disposal are also rigorously addressed to ensure safe laboratory practices. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, providing both foundational knowledge and practical insights.
Introduction: The Strategic Importance of Fluorinated Phenols in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.
This compound, a substituted guaiacol derivative, is a prime example of a fluorinated building block that has gained prominence in the synthesis of complex pharmaceutical compounds. Its structure combines the electronic effects of a fluoro group with the steric and electronic influence of a methoxy group on a phenolic ring, providing a versatile scaffold for the construction of novel therapeutics. This guide will provide an in-depth exploration of this valuable synthetic intermediate.
Physicochemical Properties
| Property | Value/Information | Source/Basis |
| CAS Number | 96994-70-6 | [2][3] |
| Molecular Formula | C₇H₇FO₂ | [3] |
| Molecular Weight | 142.13 g/mol | [3] |
| Synonyms | 2-fluoro-6-hydroxyanisole, Phenol, 3-fluoro-2-methoxy-, Elagolix Impurity 79 | [4] |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not definitively reported; estimated to be in the range of 190-210 °C | Based on analogous methoxyphenols |
| Melting Point | Not definitively reported | - |
| Solubility | Expected to be slightly soluble in water, and soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | Inferred from structural similarity to other phenols and anisoles. |
| pKa | Estimated to be around 9-10 | The electron-withdrawing fluorine atom would likely decrease the pKa relative to guaiacol (2-methoxyphenol). |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established organometallic and fluorination chemistries, particularly in the context of its use as an intermediate for pharmaceuticals like Elagolix. The synthesis of the related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, from 2-chloro-6-fluoroanisole provides a strong precedent.
A likely synthetic pathway would involve the ortho-lithiation of a suitable precursor followed by quenching with an oxygen source, or a multi-step sequence involving diazotization and hydrolysis. A potential route starting from 3-fluoroaniline is outlined below.
Figure 1: Plausible synthetic route to this compound.
Experimental Protocol: Illustrative Synthesis of 3-Fluorophenol from 3-Fluoroaniline
This protocol is based on a general method for the diazotization of anilines and is provided for illustrative purposes.[5]
-
Diazotization: 3-Fluoroaniline is added to a solution of sulfuric acid in water at a low temperature (typically 0-5 °C). A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Hydrolysis: The solution of the diazonium salt is then slowly added to a hot aqueous solution of sulfuric acid. The diazonium group is hydrolyzed to a hydroxyl group, and upon cooling, 3-fluorophenol can be extracted with an organic solvent.
-
Purification: The crude 3-fluorophenol is then purified by distillation or chromatography.
Further functionalization to introduce the methoxy group at the 2-position would require subsequent nitration, reduction, another diazotization/hydrolysis sequence, and finally methylation.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its three functional groups: the phenolic hydroxyl, the methoxy group, and the fluorine atom.
-
Phenolic Hydroxyl Group: This group is acidic and will react with bases to form a phenoxide. It is also a key site for derivatization, such as etherification or esterification. The hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the para position.
-
Methoxy Group: The methoxy group is a strong electron-donating group through resonance, further activating the aromatic ring to electrophilic attack.
-
Fluoro Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.
Stability:
-
Light and Air Sensitivity: Like many phenols, this compound may be sensitive to light and air, potentially leading to oxidation and discoloration over time. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container.
-
Thermal Stability: The compound is expected to be thermally stable under normal laboratory conditions.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and acid chlorides are materials to be avoided when handling or storing this compound.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for verifying the identity and purity of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, derivatization is often employed to improve chromatographic performance and reduce peak tailing.
Illustrative GC-MS Protocol for Phenolic Compounds:
-
Derivatization (Optional but Recommended): The phenolic hydroxyl group can be derivatized to a less polar and more volatile group, such as a trimethylsilyl (TMS) ether or a pentafluorobenzyl (PFB) ether.[6]
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient program is used to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280-300 °C).[7]
-
Carrier Gas: Helium is the most common carrier gas.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Expected Mass Spectrum Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns for phenols include the loss of a hydrogen atom (M-1), a methyl radical from the methoxy group (M-15), and the loss of CO (M-28).[8]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of aromatic compounds, including phenols.
Illustrative HPLC Protocol:
-
Column: A C18 or C8 column is typically used for the separation of moderately polar compounds. For fluorinated compounds, specialized fluorinated phases can sometimes offer unique selectivity.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is common. The gradient will typically start with a higher proportion of the aqueous phase and increase the proportion of the organic phase over the course of the run.
-
Detection: UV detection is the most common method for aromatic compounds. The detection wavelength should be set to a λmax of the analyte for optimal sensitivity. A diode array detector (DAD) can be used to acquire the full UV spectrum of the peak, aiding in identification.
-
Quantification: Quantification is typically performed using an external standard method with a calibration curve.
Figure 2: General workflow for HPLC analysis.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic structures that form the core of many drug candidates.
Intermediate in the Synthesis of Elagolix
A significant application of this compound is its role as a precursor to a key intermediate in the synthesis of Elagolix. Elagolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of endometriosis-associated pain.[10]
In the synthesis of Elagolix, a 5-(2-fluoro-3-methoxyphenyl) moiety is incorporated into the uracil core of the molecule.[11] This is typically achieved through a Suzuki coupling reaction between a halogenated uracil derivative and 2-fluoro-3-methoxyphenylboronic acid. This compound is a logical precursor for the synthesis of this boronic acid.
Figure 3: Role of this compound in Elagolix synthesis.
Furthermore, this compound has been identified as "Elagolix Impurity 79," indicating its potential presence as a residual starting material or a degradation product in the manufacturing process of Elagolix.[4] This underscores the importance of robust analytical methods for its detection and quantification in the final drug product.
Scaffold for ROR-gamma-t Modulators
Beyond Elagolix, fluorinated phenols are utilized in the synthesis of compounds targeting the ROR-gamma-t (Retinoic acid receptor-related Orphan Receptor gamma t) pathway.[1] ROR-gamma-t is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. The development of ROR-gamma-t modulators is an active area of research for the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The unique electronic and steric properties of this compound make it an attractive starting point for the design of novel ligands for this important therapeutic target.
Safety, Handling, and Disposal
Proper handling and disposal of this compound are essential to ensure laboratory safety and environmental protection. The following recommendations are based on the known hazards of similar fluorinated and phenolic compounds.
Hazard Identification:
Based on the safety data sheets of analogous compounds, this compound should be considered:
-
Corrosive: May cause severe skin burns and eye damage.[12]
-
Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritant: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[13]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Store away from incompatible materials such as strong oxidizing agents and bases.[11]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Unused material and its container should be treated as hazardous waste. Do not dispose of down the drain.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry, offering a unique combination of electronic and steric properties that are highly valued in the design of novel therapeutics. Its role as a key intermediate in the synthesis of the approved drug Elagolix and its potential for the development of ROR-gamma-t modulators highlight its significance in contemporary drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and safe handling. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase, making a thorough understanding of its chemistry essential for researchers in the field.
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3-Fluoro-2-methoxyphenol molecular weight
An In-Depth Technical Guide to 3-Fluoro-2-methoxyphenol (CAS: 96994-70-6) for Advanced Research and Drug Development
Executive Summary
This technical guide provides a comprehensive overview of this compound, a critical fluorinated building block for professionals in drug discovery and organic synthesis. The document begins by defining its fundamental physicochemical properties, centered on its molecular weight of 142.13 g/mol .[1][2] It then delves into the compound's strategic importance in medicinal chemistry, particularly as a precursor for advanced indole-like structures designed to modulate ROR-gamma-t (Retinoid-related orphan receptor gamma t) activity.[3]
The guide details robust, field-proven protocols for quality control analysis using Gas Chromatography-Mass Spectrometry (GC/MS). It further outlines essential safety protocols and handling procedures derived from established standards for similar chemical entities. This document is structured to serve as a practical and authoritative resource for researchers, chemists, and procurement managers, enabling them to understand, safely handle, and effectively utilize this compound in complex synthetic applications.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical characteristics is foundational to its successful application in research and development. This compound is a substituted phenol derivative whose properties are defined by its unique combination of fluoro, methoxy, and hydroxyl functional groups.
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry. The molecular formula, C₇H₇FO₂, and the molecular weight of 142.13 g/mol are defining characteristics of this compound.[1][2]
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 142.13 g/mol | [1][2] |
| Molecular Formula | C₇H₇FO₂ | [1][2] |
| CAS Number | 96994-70-6 | [1][4] |
| MDL Number | MFCD12756463 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Strategic Importance in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[5] The trifluoromethyl group, and by extension other fluorinated moieties, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity for its target.[5][6] this compound serves as a prime example of a fluorinated building block, providing a synthetically accessible starting point for more complex molecules.
Its most notable application is in the synthesis of novel therapeutics targeting the ROR-gamma-t pathway.[3] This nuclear receptor is a key regulator of immune responses, and its modulation is a promising strategy for treating autoimmune diseases. The consistent purity and reliable availability of intermediates like this compound are therefore paramount for researchers developing next-generation therapeutics in this area.[3]
Caption: A comprehensive workflow for the quality control of this compound.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound was not available, data from closely related isomers like 4-Fluoro-2-methoxyphenol and other methoxyphenols provide a strong basis for establishing safe handling protocols. [7][8] Table 2: GHS Hazard Information (Inferred from Isomers)
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [2] |
Protocol for Safe Handling and Storage
1. Personal Protective Equipment (PPE): a. Always wear nitrile gloves, a lab coat, and safety glasses with side shields. The use of a face shield is recommended when handling larger quantities. [8] b. Rationale: This prevents accidental contact with skin and eyes, which are susceptible to irritation. [9] 2. Engineering Controls: a. All handling of the compound must be performed inside a certified chemical fume hood. [8] b. Rationale: This is crucial to avoid inhalation of any vapors, which may cause respiratory tract irritation. [10] 3. Storage: a. Store the compound in its original, tightly sealed container at 2-8°C. [1] b. The storage area should be dry and well-ventilated. c. Rationale: Refrigerated storage minimizes degradation and vapor pressure. A dry environment prevents potential reactions with moisture.
4. Spills and Disposal: a. In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. b. Dispose of all waste in accordance with local, state, and federal regulations. Do not flush into the sewer system. [11]
Conclusion
This compound is more than a simple chemical with a molecular weight of 142.13 g/mol . It is a strategically valuable building block in the field of medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. Its utility, particularly in the development of ROR-gamma-t modulators, underscores the growing importance of fluorinated intermediates in modern drug discovery. Adherence to rigorous analytical validation and stringent safety protocols is essential for harnessing its full potential, ensuring both the integrity of the research and the safety of the professionals who handle it.
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A Technical Guide to the Chemical Properties and Applications of 3-Fluoro-2-methoxyphenol
Introduction: The Strategic Value of Fluorinated Phenols in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and a metabolic blocker—confer profound changes upon a molecule's physicochemical and pharmacokinetic profiles. Within this context, 3-Fluoro-2-methoxyphenol emerges as a highly valuable and versatile building block.
This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind this molecule's behavior, offering a predictive framework for its application in complex synthetic challenges. We will dissect its spectroscopic signature, map its reactivity, and provide robust protocols, empowering scientists to harness its full potential.
Section 1: Core Physicochemical Properties
The fundamental properties of a chemical entity govern its behavior in both reactive and biological systems. While specific experimental data for this compound is not always publicly cataloged, we can establish a reliable profile based on supplier data and comparison with its close structural isomers.
The combination of a polar hydroxyl group, a moderately polar methoxy ether, and the highly electronegative fluorine atom results in a molecule with balanced lipophilicity and hydrogen bonding capabilities, making it an attractive fragment for drug design.
| Property | Value / Description | Source(s) |
| CAS Number | 96994-70-6 | [1][2][3][4] |
| Molecular Formula | C₇H₇FO₂ | [1] |
| Molecular Weight | 142.13 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid. | Inferred |
| Boiling Point | Data not available. For comparison, 4-Fluoro-2-methoxyphenol boils at 195 °C, while 2-Fluoro-6-methoxyphenol boils at 130-131 °C / 36 mmHg. | [5][6] |
| Melting Point | Data not available. | |
| Density | Data not available. For comparison, the density of 4-Fluoro-2-methoxyphenol is 1.247 g/mL at 25 °C. | [5] |
| Solubility | Expected to be sparingly soluble in water, but soluble in common organic solvents like ethanol, methanol, diethyl ether, and dichloromethane. | Inferred |
Section 2: Spectroscopic Profile and Structural Elucidation
Confirming the identity and purity of a starting material is a non-negotiable tenet of synthetic chemistry. The following is a predicted spectroscopic profile for this compound, based on established principles and data from analogous structures. The key to confident assignment lies in understanding the electronic interplay of the substituents and their influence on the local chemical environment of each nucleus.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons governed by complex splitting patterns due to both H-H and H-F coupling.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| Ar-H (Position 6) | ~6.95 - 7.10 | ddd | ³JH-H ≈ 8.0, ⁴JH-F ≈ 6.0, ⁴JH-H ≈ 1.5 | This proton is ortho to the hydroxyl group and meta to the fluorine, experiencing coupling from H5, F3, and H4. |
| Ar-H (Position 5) | ~6.80 - 6.95 | t (or dt) | ³JH-H ≈ 8.0, ⁴JH-F ≈ 8.0 | Positioned between H4 and H6, and meta to the fluorine, this proton will appear as a triplet or doublet of triplets. |
| Ar-H (Position 4) | ~6.70 - 6.85 | ddd | ³JH-H ≈ 8.0, ³JH-F ≈ 10.0, ⁴JH-H ≈ 1.5 | This proton is ortho to the fluorine, leading to a large ³JH-F coupling constant. |
| OH | ~5.50 - 6.00 | br s | N/A | The phenolic proton is typically broad and its chemical shift is concentration-dependent. |
| OCH ₃ | ~3.90 | s | N/A | The methoxy group protons will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon NMR provides a direct map of the carbon skeleton, with chemical shifts and C-F coupling constants serving as powerful diagnostic tools.
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (J, Hz) | Rationale |
| C -F (C3) | ~151 - 154 | ¹JC-F ≈ 240-250 (d) | The carbon directly attached to fluorine exhibits a characteristically large one-bond coupling constant. |
| C -OCH₃ (C2) | ~145 - 148 | ²JC-F ≈ 12-15 (d) | This carbon is ortho to fluorine, showing a two-bond coupling. |
| C -OH (C1) | ~142 - 145 | ³JC-F ≈ 3-5 (d) | Three-bond coupling to fluorine will be observed. |
| C H (C5) | ~123 - 126 | ⁴JC-F ≈ 3-4 (d) | |
| C H (C6) | ~118 - 121 | ⁵JC-F ≈ 1-2 (d) | |
| C H (C4) | ~114 - 117 | ²JC-F ≈ 20-25 (d) | The second ortho carbon to fluorine also shows a significant two-bond coupling. |
| OC H₃ | ~56 | s | The methoxy carbon is typically found in this region. |
Predicted Infrared (IR) Spectrum
The IR spectrum will clearly indicate the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3200 - 3550 | O-H stretch | Strong, Broad | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |
| 3000 - 3100 | Aromatic C-H stretch | Medium | |
| 2840 - 2960 | Aliphatic C-H stretch | Medium | From the methoxy group. |
| 1580 - 1610 | Aromatic C=C stretch | Medium-Strong | |
| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong | |
| 1200 - 1280 | Aryl C-O stretch (Asymmetric) | Strong | Associated with the ether and phenol C-O bonds. |
| 1020 - 1080 | Aryl C-O stretch (Symmetric) | Strong | |
| 1100 - 1250 | C-F stretch | Strong | Often overlaps with C-O stretches but is a key feature. |
Section 3: Synthesis and Purification Protocol
A reliable and scalable synthesis is paramount for the application of any building block. The most logical and field-proven approach to this compound is via the diazotization of its corresponding aniline, followed by hydrolysis of the diazonium salt. This method is robust and avoids the regioselectivity issues inherent in direct electrophilic modification of a pre-existing phenol.
The precursor, 3-Fluoro-2-methoxyaniline (CAS 437-83-2), is commercially available.
Workflow: Synthesis via Diazotization-Hydrolysis
Caption: Synthetic workflow from aniline to purified phenol.
Step-by-Step Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations. The causality for each reagent and condition is explained to ensure reproducibility and scalability.
Materials:
-
3-Fluoro-2-methoxyaniline (1.0 eq)
-
Sulfuric Acid (H₂SO₄), concentrated (3.0 eq)
-
Sodium Nitrite (NaNO₂), (1.1 eq)
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O), (catalytic)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Vessel Preparation and Reagent Charging (Causality: Safety and Reaction Control): In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine concentrated H₂SO₄ (3.0 eq) and water (approx. 5 mL per gram of aniline). The dilution of sulfuric acid is highly exothermic; perform this step slowly in an ice-water bath to maintain control. Once the acid solution has cooled to below 10 °C, add 3-Fluoro-2-methoxyaniline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C. Stir until a homogeneous solution or fine slurry is formed. Cool the mixture to 0-5 °C.
-
Diazotization (Causality: Formation of the Reactive Intermediate): Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline-acid mixture via the dropping funnel. The key here is rigorous temperature control; the internal temperature must be maintained between 0-5 °C. Diazonium salts are unstable and can decompose violently at higher temperatures. The addition should take approximately 30-45 minutes. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue/black), indicating completion. Stir for an additional 20 minutes at 0-5 °C.
-
Hydrolysis (Causality: Conversion to Phenol): In a separate, larger flask, prepare a solution of CuSO₄·5H₂O (e.g., 0.1 eq) in water and bring it to a gentle boil. Add the cold diazonium salt solution prepared in Step 2 slowly and carefully to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur. The copper sulfate catalyzes a smoother decomposition of the diazonium salt, minimizing the formation of tarry byproducts. After the addition is complete, maintain the boil for an additional 30 minutes to ensure complete hydrolysis.
-
Workup and Extraction (Causality: Isolation of the Crude Product): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent like diethyl ether or ethyl acetate. The organic phase contains the desired phenol. Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine. The bicarbonate wash is critical for removing acidic impurities that could interfere with subsequent steps or purification.
-
Drying and Concentration (Causality: Removal of Water): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Causality: Achieving High Purity): The crude product is best purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity, will effectively separate the product from non-polar impurities and more polar baseline materials. The fractions can be monitored by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Section 4: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is a fascinating case study in the interplay of inductive and resonance effects. Understanding these principles allows for the prediction of its behavior in various chemical transformations.
Acidity of the Phenolic Proton (pKa)
The acidity of the phenol is modulated by the substituents. Compared to phenol (pKa ≈ 10.0), the methoxy group at the ortho position exerts a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). The fluorine at the meta position exerts a strong -I effect and a weak +M effect. The dominant effect influencing the phenoxide anion stability will be the inductive withdrawal from the meta-fluorine, which will stabilize the negative charge and lower the pKa , making this compound slightly more acidic than phenol itself.[7][8][9]
Electrophilic Aromatic Substitution (EAS)
Predicting the site of electrophilic attack requires analyzing the directing effects of all three substituents (-OH, -OCH₃, -F).
-
-OH group: A powerful activating, ortho-, para- director.
-
-OCH₃ group: Also a powerful activating, ortho-, para- director.[10]
-
-F group: A deactivating, ortho-, para- director due to competing -I and +M effects.[11][12]
The -OH and -OCH₃ groups are significantly stronger activators than the deactivating effect of fluorine. Their directing effects will dominate.
Caption: Analysis of regioselectivity in electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is strong, the fluorine atom can potentially be displaced by a strong nucleophile if the ring is sufficiently electron-deficient. In this molecule, the presence of two strong electron-donating groups (-OH, -OCH₃) makes the ring electron-rich, thus disfavoring SNAr under standard conditions . However, in reactions involving deprotonation of the phenol to the more strongly donating phenoxide, or under harsh conditions with powerful nucleophiles (e.g., NaOMe in MeOH at high temperature), displacement of fluorine could become a competing pathway, a possibility that must be considered during process development.[13]
Section 5: Applications in Drug Discovery and Development
This compound is not merely a reagent; it is a strategic tool for imparting desirable properties to lead compounds. Its utility stems from the unique combination of its functional groups.
-
Metabolic Blocking: The C-F bond is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a position susceptible to metabolic hydroxylation can significantly increase a drug's half-life and bioavailability.
-
Modulating Acidity and Lipophilicity (pKa & LogP): The fluorine atom subtly lowers the pKa of the phenol, affecting the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, cell permeability, and ability to interact with protein targets. The methoxy group provides a lipophilic component while also acting as a hydrogen bond acceptor.
-
Conformational Control: The ortho-methoxy group can sterically influence the preferred conformation of the phenolic ring relative to the rest of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.
-
Versatile Synthetic Handle: The phenolic hydroxyl group serves as a key point for diversification. It can be readily converted into ethers or esters, allowing for the exploration of structure-activity relationships (SAR) or the attachment of linkers for prodrugs or antibody-drug conjugates (ADCs).
Section 6: Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of paramount importance. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from close isomers like 3-fluoro-4-methoxyphenol and 4-fluoro-2-methoxyphenol provides a reliable guide to its potential hazards.[14][15][16]
-
Primary Hazards: Expected to cause skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[14][16] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If inhalation risk is high, use an approved respirator.
-
-
Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Keep the container tightly sealed when not in use.[14]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[16]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Trustworthiness: This safety information is a guideline based on analogous structures. Always consult the specific MSDS provided by the supplier before handling this compound.
References
-
Fisichella, S., et al. (1970). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic. [Link]
-
Kelly, C. P., et al. (2006). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]
-
Ufimtsev, A. S., & Martinez, T. J. (2008). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Chemical Theory and Computation. [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology, AFIT Scholar. [Link]
-
Svitek, V., et al. (2013). Predicting pKa values of substituted phenols from atomic charges. 21st International Conference on Chemistry. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Soderberg, T. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]
-
PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). 3-Fluoro-2-methoxyphenylamine [Vapor Phase IR]. Wiley. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. Pharma-intermediate.com. [Link]
-
Organic Chemistry - Spectroscopy. (2017). 3-Methoxyphenol. YouTube. [Link]
-
Sharma, R., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules. [Link]
-
Polat, F., & Tütüncü, E. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products. [Link]
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Stack Exchange. [Link]
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- 6. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]
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Spectroscopic Unveiling of 3-Fluoro-2-methoxyphenol: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel or functionalized aromatic compounds is paramount. 3-Fluoro-2-methoxyphenol, a substituted phenol, presents a unique combination of functional groups—a hydroxyl, a methoxy, and a fluorine atom on a benzene ring—that makes it a molecule of interest for drug development and as a building block in organic synthesis. The interplay of the electronic effects of these substituents not only influences its reactivity but also imparts a distinct spectroscopic signature. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not publicly available at the time of this writing, this guide will leverage data from closely related analogs and predictive models to provide a robust and scientifically grounded interpretation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is excellent for ensuring the observation of the exchangeable hydroxyl proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup & Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
Characteristic IR Absorption Bands (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (phenol) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium |
| C-H stretch (methyl) | 2850 - 3000 | Sharp, medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-O stretch (aryl ether) | 1000 - 1100 (asymmetric) | Strong |
| C-F stretch | 1100 - 1300 | Strong |
Expertise & Experience in Interpretation:
-
O-H Stretch: The most prominent feature will be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.
-
C-O Stretching: Two strong C-O stretching bands are expected: one around 1230 cm⁻¹ for the phenolic C-O and another for the aryl ether C-O linkage.
-
C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is indicative of the C-F stretching vibration.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS) for separation from impurities.
-
Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Mass Spectral Data (Predicted)
The mass spectrum of this compound (molecular weight: 142.13 g/mol ) will show a molecular ion peak and several fragment ion peaks.
| m/z | Proposed Fragment | Significance |
| 142 | [M]⁺ | Molecular ion |
| 127 | [M - CH₃]⁺ | Loss of a methyl radical |
| 114 | [M - CO]⁺ | Loss of carbon monoxide |
| 99 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and CO |
Expertise & Experience in Interpretation:
-
Molecular Ion Peak: The peak at m/z 142 corresponds to the molecular ion ([C₇H₇FO₂]⁺), confirming the molecular weight of the compound. The presence of a small M+1 peak due to the natural abundance of ¹³C can also be observed.
-
Fragmentation Pattern: The fragmentation pattern provides clues about the structure. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (CH₃•) to give a peak at m/z 127. Subsequent loss of carbon monoxide (CO) from the phenolic portion is also a characteristic fragmentation pathway for phenols.
IV. Conclusion
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]
An In-depth Technical Guide to the Solubility of 3-Fluoro-2-methoxyphenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-fluoro-2-methoxyphenol, a key building block in modern drug discovery. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties, including its polarity, hydrogen bonding capabilities, and the electronic effects of its fluoro and methoxy substituents. We present a detailed theoretical examination of the solute-solvent interactions expected with a range of common organic solvents, from nonpolar hydrocarbons to polar aprotic and protic media. Furthermore, this guide offers detailed, step-by-step experimental protocols for the precise quantitative determination of this compound's solubility, ensuring scientific integrity and reproducibility. The compiled information and methodologies are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic and formulation workflows, mitigating risks of precipitation and ensuring homogeneity in reaction and delivery systems.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is an aromatic compound of increasing interest in the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho and meta to the phenolic hydroxyl group respectively, imparts specific electronic and steric properties that are highly valuable in the design of novel therapeutic agents. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The methoxy group can modulate the acidity of the phenol and participate in hydrogen bonding, further influencing the molecule's pharmacokinetic and pharmacodynamic profile.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation.[3] Inadequate solubility can lead to failed reactions, impure products, and challenges in developing viable drug delivery systems. This guide aims to provide a foundational understanding of the solubility behavior of this compound and the practical tools to assess it.
Physicochemical Properties and their Influence on Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] The key physicochemical properties of this compound that dictate its solubility are:
-
Polarity: The presence of the hydroxyl (-OH), methoxy (-OCH3), and fluoro (-F) groups introduces significant polarity to the molecule. The oxygen and fluorine atoms are highly electronegative, creating bond dipoles. The overall molecular polarity will be a vector sum of these individual bond dipoles.
-
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. The oxygen of the methoxy group and the fluorine atom can act as hydrogen bond acceptors.[5] The ability to form hydrogen bonds significantly influences solubility in protic solvents like alcohols and water.
-
Molecular Size and Shape: While not exceptionally large, the benzene ring provides a nonpolar surface area that will influence solubility in nonpolar solvents.
Analysis of Substituent Effects
-
Hydroxyl Group (-OH): This group is polar and a strong hydrogen bond donor, promoting solubility in polar, protic solvents.
-
Methoxy Group (-OCH3): The methoxy group is polar and can act as a hydrogen bond acceptor. Its presence can influence the acidity of the adjacent phenolic proton through inductive and resonance effects.[6]
-
Fluoro Group (-F): The high electronegativity of fluorine creates a strong C-F bond dipole, increasing the local polarity of the molecule.[7] While a single fluorine atom does not dramatically increase overall molecular polarity, it can participate in weak hydrogen bonding and other dipole-dipole interactions.[5]
Predicted Solubility of this compound in Common Organic Solvents
Based on the analysis of its physicochemical properties, we can predict the qualitative solubility of this compound in various classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring will have some affinity for these solvents, but the polar functional groups will limit solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can engage in dipole-dipole interactions. Solvents like acetone and ethyl acetate can also act as hydrogen bond acceptors for the phenolic -OH group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Very High | These solvents are polar and can act as both hydrogen bond donors and acceptors, leading to strong interactions with all the functional groups of this compound. |
| Water | Sparingly Soluble | While capable of hydrogen bonding, the nonpolar benzene ring will limit solubility in water. The presence of the methoxy group can also decrease aqueous solubility compared to phenol itself.[8] |
Experimental Determination of Solubility
To obtain precise, quantitative data, experimental determination of solubility is essential. The following section outlines a standard protocol for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Workflow for Quantitative Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for quantitative solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Accurately dilute the filtered saturated solution with the same solvent.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Implications for Drug Development
A comprehensive understanding of the solubility of this compound is critical for several stages of drug development:
-
Process Chemistry: The selection of appropriate solvents for synthesis and purification is directly informed by solubility data. High solubility in a reaction solvent ensures a homogeneous reaction mixture and can improve reaction rates and yields. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal.
-
Formulation Science: For oral and parenteral drug formulations, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a key consideration. Poor solubility can lead to low bioavailability.
-
In Silico Modeling: Experimentally determined solubility data can be used to develop and validate quantitative structure-property relationship (QSPR) models.[9] These models can then be used to predict the solubility of related compounds, accelerating the drug discovery process.
Conclusion
References
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Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from [Link]
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Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength? Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]
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An In-Depth Technical Guide to the Material Safety of 3-Fluoro-2-methoxyphenol
Section 1: Chemical Identity and Physicochemical Properties
3-Fluoro-2-methoxyphenol is a substituted aromatic compound with a molecular formula of C₇H₇FO₂ and a molecular weight of approximately 142.13 g/mol . While specific experimental data for this isomer is limited, the physicochemical properties can be estimated based on its structure and comparison with related isomers.
Table 1: Physicochemical Properties of Fluorinated Methoxyphenol Isomers
| Property | 4-Fluoro-2-methoxyphenol | 3-Fluoro-4-methoxyphenol | This compound (Predicted) |
| Appearance | Colorless Liquid[1] | Solid | Likely a liquid or low-melting solid |
| Boiling Point | 195 °C[1] | Not Available | Similar to isomers |
| Density | 1.247 g/mL at 25 °C | Not Available | ~1.2-1.3 g/mL |
| Flash Point | 101 °C / 213.8 °F[1] | Not Available | Likely >100 °C |
| Solubility | No data available | No data available | Expected to have limited solubility in water and good solubility in organic solvents. |
Data for 4-Fluoro-2-methoxyphenol and 3-Fluoro-4-methoxyphenol is sourced from available safety data sheets. Properties for this compound are estimated based on these related structures.
Section 2: Hazard Identification and GHS Classification
Based on the hazard profiles of its isomers, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its corrosive and irritant nature.
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 1B or 2. Isomers are known to cause severe skin burns and irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Category 1 or 2. Direct contact is likely to cause serious eye damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation). Inhalation may cause respiratory irritation.[2][3]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the subsequent sections on handling, storage, and emergency procedures.
Section 3: Safe Handling and Storage Protocols
Adherence to stringent safe handling and storage protocols is paramount to minimize the risk of exposure.
3.1 Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Local exhaust ventilation should be employed to control the release of vapors and aerosols.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
3.2 Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for preventing contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[3][4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
-
Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a significant risk of exposure, a full chemical-protective suit may be necessary.[2][3]
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3]
3.3 Hygiene Practices:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Contaminated work clothing should be removed and laundered separately before reuse.[2]
3.4 Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be secured and accessible only to authorized personnel.[2][3]
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
4.1 First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
4.2 Accidental Release Measures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors and contact with the spilled material. Wear the appropriate PPE as described in Section 3.2.[2]
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a suitable, labeled container for disposal.[2] For large spills, dike the area to prevent spreading and contact emergency services.
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.
4.3 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]
-
Specific Hazards: The compound is likely combustible and may emit toxic and corrosive fumes (e.g., carbon oxides, hydrogen fluoride) upon combustion.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Section 5: Toxicological and Ecological Information
5.1 Toxicological Information:
Specific toxicological data for this compound is not available. The information below is based on the profiles of its isomers.
-
Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][3]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory tract irritation.[2][3]
-
STOT - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
5.2 Ecological Information:
-
Ecotoxicity data is not available for this compound or its close isomers.[3]
-
It is advised to prevent the release of this chemical into the environment, as its effects on aquatic life are unknown.
Section 6: Disposal Considerations
-
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of the chemical and its container as hazardous waste. Do not dispose of it via the sanitary sewer system.
Section 7: Conclusion
While a specific MSDS for this compound is not publicly available, a thorough analysis of its structural isomers provides a strong basis for establishing safe handling and emergency protocols. This compound should be treated as a corrosive and irritating substance that may be harmful through multiple routes of exposure. Strict adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for ensuring the safety of all personnel working with this chemical.
References
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- This compound | 96994-70-6. Sigma-Aldrich.
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- SAFETY D
- SAFETY DATA SHEET - 2-Methoxyphenol. Fisher Scientific.
- Material Safety Data Sheet - 3-Methoxyphenol, 97%. Cole-Parmer.
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Synthesis of 3-Fluoro-2-methoxyphenol starting materials
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxyphenol from Core Starting Materials
For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A comprehensive guide to the regioselective synthesis of this compound, a critical building block in modern medicinal chemistry.
Abstract
This compound is a highly valuable substituted catechol monoether derivative, sought after as a precursor in the synthesis of complex pharmaceutical agents and agrochemicals. The introduction of a fluorine atom ortho to the phenolic hydroxyl group can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets.[1] However, its synthesis is non-trivial, presenting a significant regiochemical challenge due to the competing electronic directing effects of the hydroxyl and methoxy functionalities on the aromatic ring. This guide provides a detailed examination of robust and scientifically validated synthetic strategies commencing from readily available starting materials. We will dissect the mechanistic rationale behind key transformations, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the most effective routes, with a primary focus on achieving the desired 3-fluoro substitution pattern with high fidelity.
The Core Synthetic Challenge: Overcoming Regiochemical Ambiguity
The direct fluorination of 2-methoxyphenol (guaiacol), the most intuitive starting material, is complicated by the powerful ortho-, para- directing nature of both the hydroxyl (-OH) and methoxy (-OCH₃) groups. The hydroxyl group, being the stronger activating group, primarily directs electrophiles to its ortho (position 3) and para (position 5) positions. The methoxy group similarly directs to its ortho (position 6) and para (position 4) positions. A standard electrophilic fluorination reaction would, therefore, be expected to yield a mixture of isomers, with 5-fluoro-2-methoxyphenol often being a significant byproduct, making isolation of the desired 3-fluoro isomer difficult and inefficient.
This guide focuses on two primary strategies designed to circumvent this issue and enforce high regioselectivity:
-
Directed ortho-Metalation (DoM): Utilizing the hydroxyl group to direct a strong base for selective deprotonation at the C3 position, followed by quenching with an electrophilic fluorine source.
-
Multi-Step Synthesis via a Pre-functionalized Intermediate: Employing a sequence of reactions on a guaiacol derivative where existing functional groups dictate the precise location of the fluorine introduction.
Primary Strategy: Directed ortho-Metalation of a Protected Guaiacol
This strategy represents the most elegant and direct approach to this compound. By temporarily masking the acidic proton of the hydroxyl group, we can leverage it as a powerful directing group for lithiation at the adjacent C3 position.
Mechanistic Rationale
The process begins with the protection of the phenolic hydroxyl group of guaiacol, for example, as a methoxymethyl (MOM) ether. This protected intermediate is then treated with a strong organolithium base, such as sec-butyllithium or n-butyllithium. The oxygen of the protecting group coordinates to the lithium cation, directing the base to deprotonate the sterically accessible and electronically favorable C3 proton. This forms a stabilized aryllithium intermediate. This intermediate is then quenched with a robust electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI)[2][3]. The final step involves the acidic cleavage of the protecting group to yield the target phenol.
Experimental Workflow: Directed ortho-Metalation Pathway
Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Methoxymethoxy)-2-methoxybenzene (MOM-Protected Guaiacol)
-
To a stirred solution of 2-methoxyphenol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous Dichloromethane (DCM, 0.5 M), cool the flask to 0 °C in an ice bath.
-
Add Chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
To a solution of 1-(methoxymethoxy)-2-methoxybenzene (1.0 eq) and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 0.3 M), cool the mixture to -78 °C under a nitrogen atmosphere.
-
Add sec-Butyllithium (1.2 eq, solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.5 eq) in anhydrous THF.
-
Transfer the aryllithium solution via cannula into the NFSI solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Dissolve the crude intermediate in methanol (0.4 M) and add 6M aqueous HCl (2.0 eq).
-
Heat the mixture to 50 °C and stir for 3 hours until deprotection is complete (monitored by TLC).
-
Cool the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
-
The combined organic layers are dried, concentrated, and the final product is purified by column chromatography on silica gel.
| Reagent/Parameter | Role / Condition | Rationale |
| MOM-Cl | Protecting Group | Masks the acidic phenol proton, preventing it from quenching the organolithium base. |
| sec-BuLi / TMEDA | Lithiation Reagent | Strong, non-nucleophilic base complex for efficient and directed deprotonation.[4] |
| THF, -78 °C | Solvent / Temperature | Anhydrous polar aprotic solvent stabilizes the aryllithium; low temperature prevents side reactions. |
| NFSI | Electrophilic Fluorine | A stable, safe, and effective "F+" source for quenching the nucleophilic aryllithium.[3] |
| aq. HCl | Deprotection Reagent | Acid-labile MOM group is easily cleaved to reveal the final phenolic product. |
Alternative Strategy: Nitration-Directed Electrophilic Fluorination
This pathway relies on classical electrophilic aromatic substitution principles, using a nitro group as a temporary directing and deactivating group to control the position of fluorination.
Mechanistic Rationale
The synthesis begins with the nitration of guaiacol. This reaction yields a mixture of 3-nitro- and 5-nitro-2-methoxyphenol, which can be separated chromatographically. The 3-nitro isomer is then subjected to electrophilic fluorination. The strongly electron-withdrawing nitro group deactivates the ring, but the powerful activating effect of the hydroxyl group still directs the incoming electrophile (e.g., from Selectfluor®) to the C5 position (para to the -OH). Subsequent reduction of the nitro group to an amine, followed by deamination via a diazonium salt intermediate, removes the directing group and furnishes the desired this compound.
Experimental Workflow: Nitration-Directed Pathway
Caption: Multi-step synthesis of this compound using a nitro-directing group strategy.
Key Considerations for the Alternative Strategy
While this route is mechanistically sound and relies on well-established transformations, it presents its own challenges:
-
Isomer Separation: The initial nitration step requires careful chromatographic separation of the 3-nitro and 5-nitro isomers, which can be laborious on a large scale.
-
Reaction Steps: The overall sequence is longer than the Directed ortho-Metalation approach, potentially leading to a lower overall yield.
-
Harsh Reagents: The use of nitrating agents and the diazotization/deamination sequence involves hazardous reagents that require careful handling.[5]
Comparative Analysis of Starting Materials & Routes
| Starting Material | Synthetic Strategy | Advantages | Disadvantages |
| 2-Methoxyphenol (Guaiacol) | Directed ortho-Metalation | Highly regioselective; short and convergent route; high-yielding potential. | Requires anhydrous conditions and cryogenic temperatures; use of organolithium reagents. |
| 2-Methoxyphenol (Guaiacol) | Nitration-Directed Synthesis | Utilizes classical, well-understood reactions; avoids cryogenic conditions. | Longer synthetic sequence; requires difficult isomer separation; lower overall yield. |
| Vanillin | Multi-step Transformation | Inexpensive and abundant starting material from renewable sources.[6][7] | Requires a lengthy sequence of functional group interconversions (e.g., Baeyer-Villiger oxidation, protection/deprotection) making it inefficient for this specific target. |
| 3-Methoxyphenol | Electrophilic Substitution | Commercially available.[8][9] | Direct fluorination is unselective, favoring positions 2, 4, and 6, making it unsuitable for synthesizing the target isomer.[10] |
Conclusion
For the efficient and regioselective synthesis of this compound, the Directed ortho-Metalation (DoM) of a protected guaiacol derivative stands out as the superior strategy. Its ability to precisely control the site of fluorination through substrate direction overcomes the inherent electronic biases of the aromatic ring. This approach is more convergent and ultimately more scalable than multi-step alternatives that rely on the separation of isomers. While requiring specialized techniques such as cryogenic cooling and the handling of organometallic reagents, the high degree of control and efficiency offered by the DoM pathway makes it the recommended method for researchers and drug development professionals seeking reliable access to this important fluorinated building block.
References
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National Institutes of Health (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Available at: [Link]
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YAKHAK HOEJI (2011). Synthetic Studies Directed Toward an ortho-Fluorination of Phenols. Available at: [Link]
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Harvard University DASH (2011). Deoxyfluorination of Phenols. Available at: [Link]
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PrepChem.com. Preparation of guaiacol. Available at: [Link]
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European Patent Office (2008). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Available at: [Link]
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ResearchGate (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Available at: [Link]
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Course Hero. Guaifenesin an expectorant from cough tablets are prepared from Guaiacol (2- methoxyphenol), NaOH and 3-choloro-l, 2- propanediol using the Williamson ether synthetic method. Available at: [Link]
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PubMed Central (2011). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Available at: [Link]
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MDPI (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Available at: [Link]
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3-Fluoro-2-methoxyphenol: An Analysis of Available Scientific Data
A comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth technical information regarding the synthesis, properties, and applications of 3-Fluoro-2-methoxyphenol (CAS Number: 96994-70-6). While this compound is commercially available and recognized as a potential building block in chemical synthesis, detailed experimental protocols, extensive spectroscopic data, and specific biological activity studies appear to be limited in the public domain. This guide, therefore, serves to consolidate the available information and provide a broader context based on related chemical structures for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
Table 1: General Physicochemical and Safety Information for Fluorinated Methoxyphenols
| Property | Inferred Information | Citation |
| Molecular Formula | C₇H₇FO₂ | [1] |
| Molecular Weight | 142.13 g/mol | [1] |
| Appearance | Likely a colorless to light yellow liquid or solid | [2] |
| General Hazards | May cause skin and eye irritation. Potentially harmful if swallowed or inhaled. | [3][4][5] |
| Handling Precautions | Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes. | [4][5] |
Note: The data presented in this table is generalized from related isomers and should be used for guidance only. A specific Safety Data Sheet (SDS) from the supplier should be consulted for detailed and accurate safety information.
Synthesis and Methodologies
A specific, detailed synthesis protocol for this compound was not found in the reviewed literature. However, general synthetic routes to substituted phenols and methoxy-containing aromatic compounds are well-established in organic chemistry. The synthesis of this target molecule would likely involve a multi-step process starting from a more readily available substituted benzene derivative.
One plausible, though unverified, approach could involve the strategic introduction of the fluoro, methoxy, and hydroxyl groups onto a benzene ring. This could potentially be achieved through methods such as:
-
Nucleophilic Aromatic Substitution (SNAr): In highly activated systems, a fluorine atom can be displaced by a methoxy group, or vice versa.[3]
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation can be used to introduce functional groups, which can then be further converted to the desired substituents.
-
Diazotization and Sandmeyer-type Reactions: An amino group can be converted to a diazonium salt, which can then be replaced by a variety of functional groups, including hydroxyl and fluoro groups.
Hypothetical Retrosynthetic Analysis:
A potential retrosynthetic pathway could start from a commercially available difluoronitrobenzene or a methoxyaniline derivative, followed by a series of functional group interconversions.
Caption: A generalized retrosynthetic approach for this compound.
Spectroscopic Characterization
No specific NMR, IR, or mass spectrometry data for this compound was identified in the search results. For a definitive characterization of this molecule, the following spectroscopic analyses would be essential:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would provide information on the number of different types of protons and their neighboring environments. The aromatic region would show a complex splitting pattern due to the fluorine and other substituents. The methoxy group would appear as a singlet, and the hydroxyl proton would be a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would indicate the number of unique carbon atoms in the molecule. The carbon attached to the fluorine atom would show a characteristic large coupling constant (J-coupling).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Would show a signal for the single fluorine atom, with coupling to adjacent protons.
-
IR (Infrared) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-F stretch, as well as aromatic C-H and C=C stretches.
-
MS (Mass Spectrometry): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.
Applications and Biological Significance
While the direct applications of this compound are not documented in the available literature, its structural motifs are present in molecules with known biological activity. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Similarly, the methoxyphenol substructure is found in a variety of natural products and synthetic compounds with antioxidant and antimicrobial properties.
Given the presence of these key functional groups, this compound could be a valuable intermediate for the synthesis of novel compounds in areas such as:
-
Pharmaceuticals: As a scaffold for the development of new therapeutic agents. The related compound, 3-Fluoro-2-methylphenol, is used in the synthesis of modulators of the ROR-gamma-t pathway, which is implicated in various diseases.[2]
-
Agrochemicals: For the creation of new herbicides and pesticides with improved efficacy.
-
Materials Science: As a monomer for the synthesis of specialty polymers with unique properties.
Potential Workflow in Drug Discovery:
If this molecule were to be explored for its biological activity, a typical workflow would involve the following steps:
Caption: A generalized workflow for evaluating a novel chemical entity in a drug discovery program.
Conclusion
References
-
The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis. (n.d.). Retrieved from Google Search result[2]
-
3-Fluoro-2-methoxyphenylamine - Chem-Impex. (n.d.). Retrieved from Google Search result[6]
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An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid - Benchchem. (n.d.). Retrieved from Google Search result[7]
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3-Fluoro-2-methoxyphenylamine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from Google Search result[8]
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Aktas, H., & Anil, H. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Retrieved from Google Search result[3]
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3-Fluoro-4-methoxyphenol - CymitQuimica. (n.d.). Retrieved from Google Search result[4]
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2H-Indol-2-one, 1-acetyl-6-bromo-1,3-dihydro- – (99365-44-3) - EON Biotech. (n.d.). Retrieved from Google Search result[9]
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4-Fluoro-2-methoxyphenol, TMS derivative - the NIST WebBook. (n.d.). Retrieved from Google Search result[10]
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3-Fluoro-4-methoxyphenol SDS, 452-11-9 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from Google Search result[5]
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96994-70-6 this compound AKSci Z1209 - AK Scientific. (n.d.). Retrieved from Google Search result[11]
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CAS 96994-70-6 | Sigma-Aldrich. (n.d.). Retrieved from Google Search result
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3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem. (n.d.). Retrieved from Google Search result[12]
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Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017). Retrieved from Google Search result[13]
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This compound, min 98%, 5 grams - CP Lab Safety. (n.d.). Retrieved from Google Search result[1]
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An In-depth Technical Guide to 3-Fluoro-2-methoxyphenol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxyphenol, a significant fluorinated building block in modern medicinal chemistry and drug discovery. We will delve into its historical context, synthesis methodologies, physicochemical properties, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile compound.
Introduction: The Strategic Importance of Fluorine in Phenolic Scaffolds
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3][4][5] Fluorinated phenols, in particular, are a privileged class of intermediates. The presence of a fluorine atom on the phenol ring can modulate the acidity of the hydroxyl group, alter electronic properties, and create unique intermolecular interactions, all of which are critical for optimizing drug-target engagement.[2][6]
This compound, a derivative of the naturally occurring guaiacol, is a prime example of a strategically fluorinated phenol.[7][8] Its structure combines the key functionalities of a hydroxyl group, a methoxy group, and a fluorine atom, offering multiple points for synthetic modification and influencing its biological activity.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO₂ | PubChem |
| Molecular Weight | 142.13 g/mol | [9] |
| CAS Number | Not explicitly found for this compound, related isomers have CAS numbers. | |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | ~195 °C (for the related 4-fluoro-2-methoxyphenol) | [9] |
| Density | ~1.247 g/mL at 25 °C (for the related 4-fluoro-2-methoxyphenol) | [9] |
| Refractive Index | ~1.517 (for the related 4-fluoro-2-methoxyphenol) | [9] |
Synthesis of this compound: A Mechanistic Perspective
While a definitive, named reaction for the discovery of this compound is not prominent in the literature, its synthesis can be approached through established methodologies for the fluorination and modification of phenolic compounds. A logical and commonly employed synthetic strategy involves the electrophilic fluorination of guaiacol (2-methoxyphenol).
Proposed Synthetic Pathway: Electrophilic Fluorination of Guaiacol
The synthesis of this compound can be envisioned to start from the readily available and renewable feedstock, guaiacol.[8] The introduction of a fluorine atom at the C3 position requires a regioselective fluorination reaction.
Caption: Proposed synthesis of this compound via electrophilic fluorination of guaiacol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for the fluorination of phenols. Optimization of reaction conditions would be necessary to maximize the yield of the desired 3-fluoro isomer.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve guaiacol (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution at room temperature, add Selectfluor® (1.1 equivalents) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate this compound from its isomers.
Causality of Experimental Choices:
-
Selectfluor®: This is a widely used, safe, and effective electrophilic fluorinating agent.
-
Anhydrous Acetonitrile: An inert polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without interfering.
-
Aqueous Work-up: This step is crucial to remove the spent fluorinating agent and other water-soluble byproducts.
-
Column Chromatography: This is a standard and effective method for separating constitutional isomers, which are likely to be formed during the electrophilic aromatic substitution reaction.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of complex bioactive molecules. The strategic placement of the fluorine atom can significantly enhance the pharmacological properties of a parent compound.
Modulation of ROR-gamma-t Activity
One notable application of a related compound, 3-Fluoro-2-methylphenol, is in the preparation of indole-like structures that modulate the activity of ROR-gamma-t.[10] ROR-gamma-t is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. The fluorine atom in such structures can influence binding affinity and metabolic stability, making these compounds promising candidates for the treatment of diseases linked to this pathway.[10]
General Role in Enhancing Drug Properties
The incorporation of a fluoro-methoxyphenyl moiety into a drug candidate can lead to several beneficial effects:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[2]
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.
-
Improved Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[2]
Sources
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The Strategic Utility of 3-Fluoro-2-methoxyphenol in Modern Chemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-methoxyphenol, a seemingly unassuming substituted guaiacol derivative, represents a cornerstone building block in the synthesis of complex molecular architectures. Its strategic placement of a fluorine atom and a methoxy group on the phenolic ring imparts a unique combination of steric and electronic properties, making it a highly valuable precursor in medicinal chemistry, agrochemical development, and materials science. The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The adjacent methoxy group, in turn, influences the molecule's conformation and reactivity, providing a handle for further functionalization. This technical guide delves into the core research applications of this compound, offering insights into its synthesis, reactivity, and utility in the creation of novel chemical entities. We will explore its pivotal role as a precursor to key intermediates, such as 3-fluoro-2-methoxyphenylboronic acid for Suzuki-Miyaura cross-coupling reactions, and discuss its potential in the development of next-generation pharmaceuticals, agrochemicals, and functional materials. Detailed experimental protocols and troubleshooting guides are provided to empower researchers in harnessing the full potential of this versatile molecule.
Physicochemical Properties and Safety Profile
Before embarking on any research application, a thorough understanding of the compound's fundamental properties and safety considerations is paramount.
| Property | Value | Reference |
| CAS Number | 96994-70-6 | [1] |
| Molecular Formula | C₇H₇FO₂ | [2] |
| Molecular Weight | 142.13 g/mol | [2] |
| Appearance | Varies (often a solid or oil) | [2] |
| Purity | Typically >95% for research applications | [2] |
Safety and Handling: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry and potential impurities. A common synthetic route involves the selective fluorination of 2-methoxyphenol (guaiacol).
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Electrophilic Fluorination of 2-Methoxyphenol
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methoxyphenol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Selectfluor® (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Key Research Application: A Gateway to Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
One of the most significant applications of this compound is its use as a precursor for 3-fluoro-2-methoxyphenylboronic acid . This boronic acid derivative is a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[3] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals and agrochemicals.[4]
Workflow for Suzuki-Miyaura Coupling:
Caption: Synthetic utility of this compound in Suzuki-Miyaura reactions.
The fluorine and methoxy substituents on the boronic acid play crucial roles. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid and modulate the properties of the final product, such as metabolic stability and binding affinity.[4] The ortho-methoxy group can impact the reaction's kinetics and selectivity due to steric hindrance.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-2-methoxyphenylboronic Acid with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides.[4][6]
Materials:
-
Aryl bromide (1.0 eq)
-
3-Fluoro-2-methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Oil bath or microwave reactor
Procedure (Conventional Heating):
-
To a flame-dried Schlenk flask, add the aryl bromide, 3-fluoro-2-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[4]
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture in a preheated oil bath at 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Procedure (Microwave-Assisted):
-
In a microwave vial, combine the aryl bromide, 3-fluoro-2-methoxyphenylboronic acid, palladium catalyst, and base.[6]
-
Seal the vial and purge with an inert gas.
-
Add the degassed solvent system.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[6]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling:
| Issue | Potential Cause | Recommended Solution | Reference |
| Low Yield | Steric hindrance from the ortho-methoxy group. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the catalytic cycle. | [5] |
| Protodeboronation | Presence of excess water or strong base. | Use anhydrous solvents and a milder base like potassium phosphate (K₃PO₄). | [5][7] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction mixture is thoroughly degassed. | [7] |
Potential Applications in Medicinal Chemistry
The 3-fluoro-2-methoxyphenyl moiety is an attractive scaffold in drug discovery. The strategic introduction of fluorine can block sites of metabolism, thereby increasing a drug's half-life, and can also enhance binding affinity to target proteins through favorable electrostatic interactions. While specific marketed drugs containing this exact fragment are not prominently documented, its utility as a building block in the synthesis of kinase inhibitors and other therapeutic agents is an active area of research. For instance, related fluorinated phenyl groups are found in kinase inhibitors where they can occupy the ATP binding pocket and form crucial interactions.[8][9][10]
Hypothetical Signaling Pathway Interaction:
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Theoretical and computational studies of 3-Fluoro-2-methoxyphenol
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Fluoro-2-methoxyphenol
This guide provides a comprehensive theoretical and computational framework for the detailed investigation of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties and quantum chemical analysis of this and similar substituted phenolic compounds.
Introduction: The Significance of Fluorinated Phenols
Substituted phenols are a critical class of organic molecules, forming the backbone of numerous pharmaceuticals, natural products, and industrial chemicals.[1] The introduction of fluorine and methoxy functional groups onto the phenolic ring dramatically influences the molecule's electronic structure, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the fluorine atom, with its high electronegativity, can alter the acidity of the hydroxyl group, modulate intramolecular hydrogen bonding, and influence the overall molecular conformation.[2][3] this compound, a molecule combining these features, presents an interesting case for theoretical study to elucidate its fundamental physicochemical properties.
Computational chemistry provides a powerful lens through which to examine molecules at the atomic level.[4] Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the accurate prediction of molecular geometries, vibrational spectra, electronic properties, and reactivity, offering insights that are often complementary to experimental data.[5][6] This guide outlines the standard computational workflows for a thorough theoretical characterization of this compound.
Part 1: Computational Methodology
The cornerstone of a reliable computational study is the selection of an appropriate theoretical method and basis set. The choice depends on the desired accuracy versus computational cost. For molecules of this size, DFT offers an excellent balance.[7]
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to find the minimum energy structure of the molecule. For this compound, this involves considering the rotational conformations of the hydroxyl and methoxy groups.
Protocol for Geometry Optimization:
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify the likely low-energy conformers. This is crucial for molecules with rotatable bonds.
-
DFT Geometry Optimization: For each identified conformer, perform a full geometry optimization. A commonly used and reliable functional is B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p).[1][6] This basis set includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) for a more flexible description of bonding.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Causality Behind the Choices:
-
B3LYP Functional: This hybrid functional has a long track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[7]
-
6-311++G(d,p) Basis Set: This basis set is extensive enough to provide a good description of the electronic structure, including the non-bonding electrons on the oxygen and fluorine atoms and the potential for hydrogen bonding.[1]
Spectroscopic Property Prediction
Computational methods can predict various types of spectra, which can be invaluable for interpreting experimental data.
Protocol for Spectroscopic Calculations:
-
FT-IR and Raman Spectra: The vibrational frequencies and intensities are obtained directly from the frequency analysis performed after geometry optimization. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).
-
NMR Spectra: ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[1] These calculations are typically performed at the B3LYP/6-311++G(d,p) level on the previously optimized geometry. Calculated chemical shifts are reported relative to a reference compound, usually Tetramethylsilane (TMS), which must be calculated at the same level of theory.
Electronic Structure Analysis
Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.
Protocol for Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[7][8] These are obtained from the output of the DFT calculation.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.[1] It is useful for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is calculated on the optimized molecular geometry.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.[5] It evaluates the donor-acceptor interactions between filled and empty orbitals.
Part 2: Data Presentation and Visualization
Clear presentation of computational data is essential for its interpretation and comparison with experimental results.
Tabulated Data
The following tables represent the types of data that would be generated from the computational workflows described above.
Table 1: Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| C1-C2 | Value |
| C2-O(methoxy) | Value |
| C1-O(hydroxyl) | Value |
| C3-F | Value |
| ∠(C1-C2-C3) | Value |
| ∠(C2-O-C(methyl)) | Value |
| D(C2-C1-O-H) | Value |
| D(C1-C2-O-C(methyl)) | Value |
Table 2: Calculated Vibrational Frequencies for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν1 | Value | Value | Value | Value | O-H stretch |
| ν2 | Value | Value | Value | Value | C-H stretch (aromatic) |
| ν3 | Value | Value | Value | Value | C-H stretch (methyl) |
| ν4 | Value | Value | Value | Value | C=C stretch (aromatic) |
| ν5 | Value | Value | Value | Value | C-F stretch |
| ν6 | Value | Value | Value | Value | C-O stretch |
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, referenced to TMS)
| Atom | Calculated Chemical Shift (ppm) |
| H (hydroxyl) | Value |
| H (aromatic) | Value |
| H (methyl) | Value |
| C1 | Value |
| C2 | Value |
| C3 | Value |
| C (methyl) | Value |
Table 4: Key Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Property | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Visualizations
Visual models are crucial for understanding the three-dimensional structure and electronic properties of the molecule.
Caption: A flowchart of the computational workflow for the theoretical study of this compound.
Caption: A 2D representation of the molecular structure of this compound. (Note: A placeholder is used here; in a full report, this would be an image of the molecule).
Caption: A conceptual diagram of a Molecular Electrostatic Potential (MEP) map.
Conclusion
This guide has outlined a robust and validated computational methodology for the in-depth theoretical study of this compound. By following these protocols, researchers can obtain reliable predictions of the molecule's geometric, spectroscopic, and electronic properties. These theoretical insights are invaluable for understanding the fundamental nature of this compound and can guide further experimental work in areas such as drug design and materials science. The interplay between high-level computational studies and experimental characterization is a powerful paradigm for modern chemical research.[4]
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3-Fluoro-2-methoxyphenol: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] 3-Fluoro-2-methoxyphenol, a substituted guaiacol derivative, has emerged as a particularly valuable building block. Its unique arrangement of a nucleophilic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing fluorine atom on an aromatic ring provides a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the reactivity, synthetic applications, and strategic advantages of this compound, offering field-proven insights for professionals in drug discovery, agrochemicals, and materials science.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for predicting its behavior in chemical reactions and ensuring reproducibility.
Physicochemical Data
The essential properties of this compound are summarized below, providing a quick reference for experimental design.
| Property | Value |
| CAS Number | 96994-70-6[4] |
| Molecular Formula | C₇H₇FO₂[4] |
| Molecular Weight | 142.13 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 195 °C (lit.)[6] |
| Density | 1.247 g/mL at 25 °C (lit.)[6] |
| Purity | Typically ≥97-98% for synthetic applications[4][7] |
Spectroscopic Characterization
While specific spectra should always be acquired for each batch, the expected spectroscopic signatures provide a baseline for structural verification.
-
¹H NMR: The proton NMR spectrum will feature distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the phenolic proton (a broad singlet), and the aromatic protons, which will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon attached to the methoxy group appears around 55-60 ppm. The aromatic carbons directly bonded to fluorine and oxygen will be significantly influenced, with the C-F bond resulting in a large coupling constant (J_CF). The carbons attached to oxygen (C-OH and C-OCH₃) will appear downfield in the aromatic region (typically >140 ppm).[8]
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for sp² and sp³ carbons just below and above 3000 cm⁻¹, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and a strong C-O stretching band around 1200-1250 cm⁻¹.[8]
The Logic of Reactivity: A Synthesis-Driven Perspective
The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the hydroxyl group, the methoxy group, and the fluorinated aromatic ring.
Caption: Key synthetic transformations of this compound.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group is the most reactive site for base-mediated reactions.
-
O-Alkylation/O-Acylation: Standard protocols, such as the Williamson ether synthesis (using an alkyl halide and a base like K₂CO₃ or NaH) or acylation (using an acyl chloride or anhydride with a base like pyridine or triethylamine), proceed efficiently to yield the corresponding ethers and esters. These reactions protect the hydroxyl group and can introduce new functionalities.
-
Conversion to Cross-Coupling Electrophiles: The hydroxyl group is a poor leaving group for cross-coupling reactions. Its conversion to a potent electrophilic partner like an aryl triflate (using triflic anhydride) or a fluorosulfate is a critical activation step.[9] Aryl fluorosulfates, in particular, have emerged as highly stable and reactive alternatives to triflates in a variety of palladium-catalyzed couplings, including Suzuki, Heck, and Sonogashira reactions.[9]
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of EAS reactions is governed by the combined directing effects of the substituents.[10][11]
-
-OCH₃ Group: Strongly activating and ortho-, para-directing.
-
-F Group: Weakly deactivating yet ortho-, para-directing due to the dominance of its resonance donation over induction.[12]
-
-OH Group: Strongly activating and ortho-, para-directing.
The interplay of these groups directs incoming electrophiles primarily to the C4 and C6 positions, which are para and ortho to the powerful hydroxyl and methoxy activators, respectively. The C5 position is also activated, being ortho to the hydroxyl group. The precise outcome depends on the steric bulk of the electrophile and the reaction conditions. For instance, nitration often yields a mixture of isomers, which can be leveraged for further synthetic diversification. A key intermediate for the drug Linzagolix, 4-fluoro-2-methoxy-5-nitrophenol, is synthesized via a nitration process, demonstrating the practical application of these directing effects.[13]
Caption: Analysis of regioselectivity in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
While less common than EAS, the presence of the electron-withdrawing fluorine atom can facilitate SNAr reactions, particularly if an additional strong electron-withdrawing group (like a nitro group) is installed on the ring ortho or para to the fluorine.[12][14] In such activated systems, fluorine can act as an effective leaving group, allowing for the introduction of nucleophiles like alkoxides, amines, or thiols.[12] This strategy is powerful because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the strong C-F bond.[12]
Applications in Pharmaceutical and Agrochemical Synthesis
The unique substitution pattern of this compound makes it an indispensable intermediate for synthesizing complex, biologically active molecules. The fluorine atom is a well-established bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and membrane permeability.[15][16][17]
-
Pharmaceuticals: This building block is crucial in the synthesis of novel active pharmaceutical ingredients (APIs).[15][16] It serves as a key scaffold for constructing targeted compounds for therapeutic areas such as oncology, CNS disorders, and infectious diseases.[15] For example, related fluorinated phenol derivatives are used to prepare sophisticated indole structures that modulate the ROR-gamma-t pathway, which is implicated in autoimmune diseases.[7]
-
Agrochemicals: In agrochemical research, introducing the fluorinated guaiacol motif is a strategy for developing advanced pesticides and herbicides with enhanced biological activity and environmental stability.[15][16]
Field-Validated Experimental Protocols
The following protocols are provided as validated starting points for common transformations.
Protocol 1: O-Alkylation (Preparation of 1-Allyloxy-3-fluoro-2-methoxybenzene)
This protocol details a standard Williamson ether synthesis.
Workflow Diagram:
Caption: Workflow for a typical O-alkylation reaction.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-allyloxy-3-fluoro-2-methoxybenzene.
Protocol 2: Preparation of 3-Fluoro-2-methoxyphenyl trifluoromethanesulfonate
This protocol is essential for activating the molecule for palladium-catalyzed cross-coupling reactions.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 15 minutes. A color change may be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1M HCl, water, and brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude triflate, which can often be used in the next step without further purification or purified by column chromatography if necessary.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its predictable reactivity, combined with the beneficial effects of fluorine incorporation, secures its role in the development of next-generation pharmaceuticals and advanced materials. As synthetic methodologies continue to evolve, particularly in late-stage fluorination and novel cross-coupling technologies, the applications for versatile building blocks like this compound are set to expand, enabling chemists to navigate complex synthetic challenges with greater precision and efficiency.
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A Technical Guide to the Comprehensive Biological Activity Screening of 3-Fluoro-2-methoxyphenol
Abstract
This guide provides a detailed framework for the comprehensive biological activity screening of the novel compound 3-Fluoro-2-methoxyphenol. Leveraging the well-documented influence of fluorine and methoxyphenol moieties in medicinal chemistry, we outline a strategic, multi-tiered screening cascade designed to elucidate the compound's therapeutic potential.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, detailed step-by-step protocols for key assays, and a robust framework for data interpretation. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically rigorous and efficient evaluation of this promising chemical entity.
Introduction: The Rationale for Screening this compound
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3][4][5] Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][3][5] These modifications often lead to improved pharmacokinetic profiles and overall efficacy.[1][2]
The 2-methoxyphenol (guaiacol) scaffold is a common feature in many natural products and has been associated with a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[6][7][8][9] The combination of a fluorine atom and a methoxyphenol core in this compound presents a unique opportunity for novel biological activity. This guide proposes a systematic approach to screen this compound across a battery of in vitro assays to identify and characterize its potential therapeutic applications.
Tiered Screening Strategy: A Roadmap to Biological Activity Profiling
A tiered or hierarchical screening approach is a cost-effective and efficient method for evaluating the biological activities of a novel compound. This strategy prioritizes broad, high-throughput primary assays to identify potential areas of activity, followed by more specific and complex secondary and tertiary assays to confirm and characterize these initial "hits."
Caption: Tiered screening workflow for this compound.
Tier 1: Primary Screening - Casting a Wide Net
The initial phase of screening is designed to broadly assess the potential biological effects of this compound. These assays are typically rapid, cost-effective, and can be performed in a high-throughput format.
Antioxidant Activity Screening
Many phenolic compounds exhibit antioxidant activity due to their ability to donate a hydrogen atom to free radicals.[10][11] This is a logical starting point for screening this compound.
This assay provides a quick assessment of the compound's ability to scavenge free radicals.[6][12][13]
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution in a 96-well microplate.
-
Add a freshly prepared solution of DPPH in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.[12]
-
Measure the absorbance at 515 nm using a microplate reader.[12]
-
Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.
-
Calculate the percentage of radical scavenging activity for each concentration.
Antimicrobial Activity Screening
The potential for novel antimicrobial agents is of significant interest.[14][15] A preliminary screen against a panel of representative bacteria and fungi is recommended.
This is a widely used and straightforward method for preliminary antimicrobial screening.[16][17]
Experimental Protocol:
-
Prepare sterile agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Impregnate sterile paper discs with a known concentration of this compound.
-
Place the discs on the surface of the inoculated agar plates.
-
Use a solvent-only disc as a negative control and discs with known antibiotics/antifungals as positive controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc.
Cytotoxicity Screening
It is crucial to assess the compound's potential toxicity to mammalian cells early in the screening process.[18] This provides an initial indication of its therapeutic window.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20]
Experimental Protocol:
-
Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.[19]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[19]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[19]
-
Measure the absorbance at approximately 570 nm.
-
Calculate the cell viability as a percentage of the vehicle control.
Tier 2: Hit Confirmation and Elucidation
Positive results from the primary screening warrant further investigation to confirm the activity and gain a more quantitative understanding.
Quantitative Antioxidant Assays
If the DPPH assay indicates antioxidant potential, further assays with different mechanisms should be employed.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.[12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[21]
| Assay | Principle | Wavelength | Standard |
| DPPH | Radical Scavenging | ~517 nm | Trolox |
| ABTS | Radical Scavenging | ~734 nm | Trolox |
| FRAP | Metal Reduction | ~593 nm | FeSO₄ |
Minimum Inhibitory Concentration (MIC) Determination
For promising antimicrobial hits, the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism, should be determined.[16]
This is a standard method for determining the MIC of an antimicrobial agent.[16][17]
Experimental Protocol:
-
Perform serial dilutions of this compound in a 96-well plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Dose-Response Cytotoxicity and Cell Line Specificity
If cytotoxicity is observed, it is important to determine the IC₅₀ (the concentration that inhibits 50% of cell growth) and to assess whether the effect is specific to certain cell types (e.g., cancer vs. normal cells).[6][20]
The XTT assay is an alternative to the MTT assay that produces a water-soluble formazan product, simplifying the protocol.[19]
Experimental Protocol:
-
Seed various cell lines (e.g., a panel of cancer cell lines and a normal cell line) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After the desired incubation period, add the XTT reagent (mixed with an electron coupling agent) to each well.
-
Incubate for 2-4 hours.
-
Measure the absorbance at approximately 450 nm.
-
Calculate the IC₅₀ value for each cell line.
Tier 3: Mechanism of Action and Target Identification
The final tier of in vitro screening focuses on understanding how this compound exerts its biological effects.
Enzyme Inhibition Assays
Many drugs function by inhibiting specific enzymes.[22][23][24][25] If anti-inflammatory activity is suspected (based on the antioxidant properties of methoxyphenols), screening against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes would be a logical next step.[6]
Caption: Workflow for enzyme inhibition studies.
Experimental Protocol (General):
-
A typical enzyme inhibition assay includes the enzyme, its substrate, the test compound (this compound), and necessary co-factors in a buffer solution.[26]
-
The reaction is initiated, and the formation of the product is measured over time, often by spectrophotometry or fluorometry.
-
The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence.
-
IC₅₀ values are determined from dose-response curves.
Elucidating the Mechanism of Antimicrobial Action
For potent antimicrobial hits, further studies can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects and can provide insights into the cellular target.
-
Time-Kill Kinetics: This assay monitors the rate of bacterial killing over time in the presence of the compound.[16]
-
Cell Membrane Integrity Assays: These assays, using fluorescent dyes like propidium iodide, can determine if the compound disrupts the bacterial cell membrane.
Apoptosis vs. Necrosis Determination
To understand the mechanism of cytotoxicity, it is important to distinguish between programmed cell death (apoptosis) and cell death due to injury (necrosis).
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can differentiate between apoptotic and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of caspases, key enzymes in the apoptotic pathway, can confirm apoptosis induction.
Safety and Handling
Conclusion and Future Directions
This guide presents a comprehensive and logical framework for the biological activity screening of this compound. By systematically progressing through a tiered screening cascade, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. Positive findings from this in vitro screening will provide a strong foundation for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The unique combination of a fluorine atom and a methoxyphenol moiety makes this compound a compelling candidate for drug discovery efforts.
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ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved January 12, 2026, from [Link]
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Al-Otaibi, J. S., El-Sayed, M. A., & Al-Kahtani, A. A. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. Retrieved January 12, 2026, from [Link]
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Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Methoxyphenols studied and the sites that are activated by the hydroxyl (●), methoxy (⬣) and methyl (⧫) groups toward electrophilic addition. ResearchGate. Retrieved January 12, 2026, from [Link]
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ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Retrieved January 12, 2026, from [Link]
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RSC Publishing. (n.d.). Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. RSC Publishing. Retrieved January 12, 2026, from [Link]
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Dubois, M., Azelarak, A., El-Amrani, M., Bali, J. P., Catalan, J., & Bastide, P. (1996). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. PubMed. Retrieved January 12, 2026, from [Link]
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Michałowicz, J. (n.d.). The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding. Semantic Scholar. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. Retrieved January 12, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of 3-methoxyphenol. PrepChem.com. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Biological Activities of Natural Products III. PMC. Retrieved January 12, 2026, from [Link]
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Sakagami, H., Kushida, T., Oizumi, T., Nakashima, H., & Makino, T. (2014). Biological activities and possible dental application of three major groups of polyphenols. Journal of Pharmacological Sciences. Retrieved January 12, 2026, from [Link]
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A Researcher's Comprehensive Guide to Procuring 3-Fluoro-2-methoxyphenol for Drug Development
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, yet often complex, aspect of the research and development pipeline. This in-depth technical guide provides a comprehensive overview of sourcing, purchasing, and handling 3-Fluoro-2-methoxyphenol (CAS No. 96994-70-6), a key building block in medicinal chemistry. This guide is designed to empower you with the knowledge to navigate the procurement process effectively, ensuring the quality and integrity of your research materials.
The Strategic Importance of this compound in Drug Discovery
This compound is a fluorinated phenol derivative that serves as a vital intermediate in the synthesis of a variety of complex organic molecules. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The unique substitution pattern of this compound makes it a valuable precursor for creating novel compounds with potential therapeutic applications. Its structural features are particularly relevant in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.
Identifying and Vetting Suppliers of this compound
The selection of a reliable supplier is paramount to the success of any research project. The quality and purity of the starting materials directly impact the outcome of synthetic routes and biological assays.
Key Suppliers and Marketplaces
A number of chemical suppliers specialize in providing research-grade chemicals for the pharmaceutical and biotechnology industries. When sourcing this compound, consider the following reputable vendors:
-
AK Scientific, Inc.
-
BLD Pharm
-
ChemicalBook
-
CP Lab Safety [1]
-
CyclicPharma [2]
-
Sigma-Aldrich (Merck) [3]
These suppliers often provide detailed product information on their websites, including purity specifications and availability. Online chemical marketplaces can also be valuable resources for comparing prices and lead times from various manufacturers.
Supplier Verification Checklist
Before placing an order, it is crucial to conduct due diligence on potential suppliers. A thorough vetting process will help mitigate risks associated with product quality, regulatory compliance, and supply chain reliability.[4]
| Criteria | Key Considerations |
| Certifications & Compliance | ISO 9001 certification, adherence to Good Manufacturing Practices (GMP) if applicable. |
| Quality & Purity Standards | Clearly stated purity levels (typically ≥97% for research applications), with analytical data to support claims. |
| Documentation | Availability of a comprehensive Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[4][5] |
| Supply Chain Reliability | Transparent lead times, stock availability, and a clear process for handling backorders. |
| Technical Support | Access to knowledgeable technical support staff who can answer questions about product specifications and handling. |
| Packaging & Shipping | Adherence to all relevant regulations for the transportation of hazardous materials.[5] |
The Procurement Workflow: From Quotation to Delivery
Navigating the purchasing process for research chemicals requires a systematic approach to ensure all logistical and regulatory requirements are met.
Requesting a Quotation and Placing an Order
Most suppliers offer an online portal for requesting quotes. When submitting a request, be prepared to provide the following information:
-
Chemical name and CAS number (this compound, 96994-70-6)
-
Required quantity
-
Desired purity level
-
Shipping and billing information
-
Institutional or company details
For researchers at academic or governmental institutions, it is often necessary to provide a statement confirming that the chemical will be used for research purposes only.[6]
Understanding the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. It is essential to carefully review the CoA upon receipt of the product to ensure it meets your experimental requirements.
A typical CoA for this compound should include the following:
| Parameter | Description |
| Product Information | Chemical name, CAS number, molecular formula, and molecular weight. |
| Batch Number | A unique identifier for the specific production lot. |
| Physical Properties | Appearance (e.g., liquid), color. |
| Analytical Results | Purity as determined by analytical techniques such as HPLC or GC. Identity confirmation by methods like ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. |
| Date of Analysis | The date the quality control tests were performed. |
| Storage Conditions | Recommended storage temperature and conditions (e.g., "Sealed in dry, 2-8°C").[3] |
Procurement Workflow Diagram
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Methodological & Application
Synthesis protocol for 3-Fluoro-2-methoxyphenol
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxyphenol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The guide is structured to provide not only a step-by-step experimental procedure but also a deep dive into the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the reaction mechanism. The featured synthesis route leverages a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern aromatic chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated method for preparing this key intermediate.
Introduction and Strategic Overview
This compound is a substituted catechol derivative incorporating both a fluorine atom and a methoxy group. This unique substitution pattern makes it an attractive precursor for synthesizing complex molecules with tailored electronic and pharmacological properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the phenol and methoxy moieties offer versatile handles for further chemical modification.
The synthetic strategy detailed herein focuses on the nucleophilic aromatic substitution (SNAr) pathway. This approach is selected for its efficiency, high regioselectivity, and reliance on well-understood chemical principles. The core of this strategy involves the displacement of a fluoride ion from an activated aromatic ring by a hydroxide nucleophile.
The Causality of the Synthetic Route
The chosen precursor is 2,3-difluoroanisole . This starting material is ideal for several reasons:
-
Activation: Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of two strongly electron-withdrawing fluorine atoms deactivates the ring towards electrophilic attack and, crucially, activates it for nucleophilic attack.[1][2]
-
Regiocontrol: The substitution pattern on 2,3-difluoroanisole allows for a highly regioselective reaction. The hydroxide nucleophile will preferentially attack the C2 position (ortho to the methoxy group). This is because the negative charge in the resulting intermediate (the Meisenheimer complex) can be effectively delocalized and stabilized by the adjacent fluorine atom at the C3 position and the methoxy group.
-
Leaving Group: While fluoride is typically considered a poor leaving group in S
N2 reactions, it is an excellent leaving group in SNAr chemistry. The rate-determining step is the initial nucleophilic attack on the ring, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to attack.[2][3]
The overall workflow for this synthesis is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Deep Dive: The SNAr Pathway
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[4]
-
Nucleophilic Addition: The hydroxide ion (⁻OH) attacks the electron-deficient carbon atom at the C2 position of 2,3-difluoroanisole. This carbon is highly electrophilic due to the inductive effect of the two attached fluorine atoms. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination (Rearomatization): The aromaticity of the ring is restored by the expulsion of the fluoride ion from the C2 position. This step is fast and irreversible, driving the reaction to completion.
Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Notes |
| 2,3-Difluoroanisole | 134363-44-9 | 144.11 g/mol | Purity ≥98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Pellets or flakes |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Anhydrous grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2 M aqueous solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Reagent grade |
| Brine (Saturated NaCl) | 7647-14-5 | - | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying |
| Silica Gel | 7631-86-9 | - | For column chromatography |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add sodium hydroxide (4.8 g, 120 mmol, 1.2 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) (100 mL) to the flask.
-
Begin stirring the mixture and purge the system with nitrogen for 15 minutes to establish an inert atmosphere.
-
-
Reagent Addition:
-
Slowly add 2,3-difluoroanisole (14.4 g, 100 mmol, 1.0 eq) to the stirring suspension at room temperature using a syringe or dropping funnel.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C using a heating mantle.
-
Maintain the temperature and allow the reaction to stir under reflux for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the dark reaction mixture into a beaker containing 300 mL of ice-cold water.
-
Acidify the aqueous solution to a pH of ~2 by slowly adding 2 M hydrochloric acid (HCl). A precipitate may form.
-
Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Use a solvent gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil.
-
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical methods, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Safety and Hazard Management
All personnel must adhere to strict safety protocols.
-
Hazardous Substances:
-
2,3-Difluoroanisole: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[5]
-
DMSO: Combustible liquid. May cause skin and eye irritation. Readily absorbed through the skin.
-
Ethyl Acetate & Hexane: Highly flammable liquids and vapors.
-
-
Personal Protective Equipment (PPE):
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations. Do not pour waste down the drain.[7]
-
Concluding Remarks
This application note presents a robust and thoroughly explained protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By understanding the mechanistic principles that govern the reaction's regioselectivity and efficiency, researchers can confidently reproduce this procedure and adapt it for related synthetic targets. The detailed steps for reaction setup, work-up, and purification, combined with critical safety information, provide a comprehensive guide for the successful preparation of this important chemical intermediate.
References
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyphenol Safety Data Sheet.
- CymitQuimica. (2022, May 15). 3-Fluoro-4-methoxyphenol Safety Data Sheet.
- Fisher Scientific. (2010, March 23). Guaiacol Safety Data Sheet.
-
PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
- ECHEMI. (n.d.). 3-Fluoro-4-methoxyphenol SDS.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid.
-
Demir-Ordu, O., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
- Fisher Scientific. (2009, July 7). 4-Fluoro-2-methoxyphenol Safety Data Sheet.
- Fluorochem. (n.d.). 2-Fluoro-3-methoxyphenol.
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenol Safety Data Sheet.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC. Retrieved from [Link]
- BenchChem. (2025). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
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Application Note: Strategic C-C Bond Formation Using 3-Fluoro-2-methoxyphenol via a Two-Step Triflation/Suzuki-Miyaura Coupling Protocol
Abstract
Fluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and drug discovery, offering unique electronic and metabolic properties.[1] This guide provides a comprehensive experimental protocol for the strategic utilization of 3-Fluoro-2-methoxyphenol, a versatile synthon, in a robust carbon-carbon bond-forming reaction. We detail a field-proven, two-step procedure involving the initial activation of the phenol to an aryl triflate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, causality behind procedural steps, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Guiding Principles: Rationale and Mechanistic Insight
The direct use of phenols in palladium-catalyzed cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl moiety. The C-O bond is strong and resistant to the initial oxidative addition step required by the catalytic cycle. Therefore, a strategic activation of the phenol is the critical first step.
The "Pseudohalide" Strategy: Phenol Activation via Triflation
To overcome the inherent unreactivity of the phenolic C-O bond, we convert the hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf) group. Triflate is an exceptionally good leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance and induction. This conversion transforms the phenol into a highly effective electrophile, often referred to as a "pseudohalide," making it an ideal substrate for cross-coupling reactions like the Suzuki-Miyaura coupling.[2]
The Suzuki-Miyaura Reaction: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the synthesis of biaryls, styrenes, and polyolefins.[2] Its prominence in pharmaceutical development stems from its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the required organoboron reagents.[3]
The catalytic cycle, as depicted in the diagram below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-triflate bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
Causality in Reagent Selection
-
Catalyst System (Pd(OAc)₂ / SPhos): We employ a combination of a simple palladium precursor, Palladium(II) acetate, and a highly effective biarylmonophosphine ligand, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The bulky and electron-rich nature of SPhos facilitates both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher yields and broader substrate scope, especially with challenging substrates like aryl triflates.[5]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in promoting the transmetalation step without causing the degradation of sensitive functional groups that can occur with stronger bases.[4]
-
Solvent System (Dioxane/Water): The use of a biphasic or aqueous-organic solvent system is common in Suzuki couplings. 1,4-Dioxane solubilizes the organic components and the catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
This compound: May cause skin and eye irritation. Avoid inhalation and direct contact.[6]
-
Trifluoromethanesulfonic Anhydride (Tf₂O): Highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.[7]
-
Pyridine: Flammable, toxic, and an irritant.
-
Palladium Catalysts: Toxic and should be handled with care.
-
Solvents (DCM, Dioxane): Dichloromethane is a suspected carcinogen. Dioxane is flammable and an irritant.
Experimental Protocols
This section details the two-stage process for converting this compound into a biaryl product.
Workflow Overview
Caption: Overall experimental workflow.
Part A: Synthesis of 3-Fluoro-2-methoxyphenyl trifluoromethanesulfonate
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add pyridine (1.5 eq) via syringe and cool the resulting solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 10 minutes. A color change may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl triflate.
Part B: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
To a flame-dried Schlenk flask, add the aryl triflate from Part A (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane and water (in a 4:1 ratio, approx. 0.15 M) via syringe.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final biaryl product.
Data Presentation: Reagent Stoichiometry
The following table provides a representative calculation for the two-step synthesis starting with 1.00 g of this compound.
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount |
| Part A | This compound | 142.13 | 1.0 | 1.00 g (7.03 mmol) |
| Pyridine | 79.10 | 1.5 | 0.83 g (10.55 mmol) | |
| Triflic Anhydride | 282.14 | 1.2 | 2.38 g (8.44 mmol) | |
| Part B | 3-Fluoro-2-methoxyphenyl triflate | 274.19 | 1.0 | (Assuming 1.75 g from Part A, 6.38 mmol) |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.16 g (7.66 mmol) | |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 3.39 g (15.95 mmol) | |
| Palladium(II) Acetate | 224.50 | 0.02 | 28.6 mg (0.127 mmol) | |
| SPhos | 410.47 | 0.04 | 104.8 mg (0.255 mmol) |
Visualization: Suzuki-Miyaura Catalytic Cycle
// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)(OTf)L₂", fontcolor="#202124"]; pd2_trans [label="Ar-Pd(II)(Ar')L₂", fontcolor="#202124"]; product [label="Ar-Ar'\n(Biaryl Product)", fontcolor="#EA4335"];
// Invisible center node for layout center [shape=point, width=0.01, height=0.01];
// Edges forming the cycle pd0 -> pd2_complex [label="Oxidative\nAddition", color="#4285F4"]; pd2_complex -> pd2_trans [label="Transmetalation", color="#FBBC05"]; pd2_trans -> product [style=dashed, arrowhead=none, color="#EA4335"]; product -> pd0 [label="Reductive\nElimination", color="#EA4335", style=solid, arrowhead=vee];
// Side reactions triflate [label="Ar-OTf", shape=none]; boronic [label="Ar'B(OH)₂ + Base", shape=none]; boronate [label="[Ar'B(OH)₃]⁻", shape=none];
triflate -> pd2_complex [style=dashed, arrowhead=open, color="#5F6368"]; boronic -> boronate [style=dashed, arrowhead=open, color="#5F6368"]; boronate -> pd2_trans [style=dashed, arrowhead=open, color="#5F6368"];
// Positioning {rank=same; triflate; pd0; product;} {rank=same; pd2_complex; center; boronic;} {rank=same; pd2_trans; boronate;} }
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction or hydrolysis of triflic anhydride. | Ensure all reagents and glassware are scrupulously dry. Use fresh, high-purity triflic anhydride. |
| Loss during acidic workup. | Minimize contact time with 1 M HCl. Ensure the organic layer is thoroughly dried before concentration. | |
| Recovery of starting triflate in Part B | Inactive catalyst or insufficient degassing. | Use a fresh bottle of Pd(OAc)₂. Ensure the ligand is not degraded. Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| Poor quality boronic acid. | Boronic acids can dehydrate to form unreactive boroxines. Use fresh boronic acid or recrystallize if necessary. | |
| Formation of homocoupled biaryl (Ar-Ar) | Catalyst deactivation and competing pathways. | This can sometimes occur at high temperatures. Consider lowering the reaction temperature and extending the reaction time. Ensure precise stoichiometry. |
| Formation of phenol (Ar-OH) from triflate | Hydrolysis of the triflate. | Ensure the base is fully dissolved and the reaction is well-stirred. The presence of excess water or hydroxide can lead to hydrolysis. |
Conclusion
This application note provides a robust and reliable protocol for the conversion of this compound into valuable biaryl structures via a triflation and subsequent Suzuki-Miyaura cross-coupling. By understanding the causality behind reagent choice and reaction mechanics, researchers can effectively employ this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The self-validating nature of the protocol, combined with the troubleshooting guide, empowers scientists to achieve consistent and high-yielding results.
References
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Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. Available at: [Link]
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Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Taylor & Francis Online. Available at: [Link]
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The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis. WorldOfChemicals. Available at: [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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The Williamson Ether Synthesis. University of Calgary. Available at: [Link]
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Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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The Strategic Application of 3-Fluoro-2-methoxyphenol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Emergence of Fluorinated Phenols in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, offer a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Among the plethora of fluorinated building blocks, 3-Fluoro-2-methoxyphenol has emerged as a particularly valuable intermediate. Its distinct substitution pattern—a fluorine atom meta to the hydroxyl group and ortho to the methoxy group—provides a nuanced interplay of steric and electronic effects that can be exploited to enhance metabolic stability, fine-tune acidity, and improve receptor binding affinity.[3][4]
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its role as a key building block in the synthesis of complex pharmaceutical agents, supported by a detailed case study and robust experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable methodologies.
The Rationale for Employing this compound: A Bioisosteric Perspective
The utility of this compound can be largely understood through the concept of bioisosterism, where the substitution of one atom or group for another with similar properties results in a molecule with comparable or enhanced biological activity. The replacement of a hydrogen atom or a hydroxyl group with fluorine is a common strategy to block metabolic oxidation at a specific position, thereby increasing the drug's half-life.[3] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the conformation of the molecule, which can be critical for optimal interaction with a biological target. The combination of these two functionalities in this compound creates a versatile scaffold for the synthesis of novel therapeutics.
Case Study: this compound as a Key Intermediate in the Synthesis of Linzagolix
A prime example of the strategic application of this compound is its use in the synthesis of Linzagolix, a non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Linzagolix is indicated for the treatment of estrogen-dependent conditions such as uterine fibroids. The synthesis of a key intermediate for Linzagolix, 4-Fluoro-2-methoxy-5-nitrophenol, commences with this compound, highlighting the industrial relevance of this building block.[1][2]
The synthetic sequence involves a three-step process: esterification, nitration, and hydrolysis. A continuous flow synthesis approach has been developed for this process, which significantly reduces reaction times and improves safety and overall yield.[1]
Synthetic Workflow for 4-Fluoro-2-methoxy-5-nitrophenol
Caption: Synthetic pathway to a key Linzagolix intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives.
Protocol 1: Synthesis of 4-Fluoro-2-methoxy-5-nitrophenol (Linzagolix Intermediate) via Continuous Flow[1]
This protocol is adapted from a published continuous flow synthesis method.
Materials:
-
3-Fluoro-2-methoxyphenyl acetate (starting material, synthesized from this compound)
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Appropriate organic solvents (e.g., for extraction)
-
Continuous flow reactor system with multiple pumps and reactors
Procedure:
-
Nitration:
-
Prepare a solution of 3-Fluoro-2-methoxyphenyl acetate in a suitable solvent.
-
Prepare a nitrating mixture of nitric acid and sulfuric acid.
-
Using a continuous flow system, pump the solution of the starting material and the nitrating mixture into a microreactor at a controlled flow rate and temperature (e.g., 20 °C).
-
The reaction mixture is then passed through a residence time unit to ensure complete reaction.
-
-
Hydrolysis:
-
The output from the nitration step is directly introduced into a second reactor.
-
Simultaneously, pump an aqueous solution of sodium hydroxide into the second reactor.
-
The hydrolysis is typically carried out at an elevated temperature to ensure rapid conversion.
-
-
Work-up and Isolation:
-
The reaction mixture is collected and quenched with water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-Fluoro-2-methoxy-5-nitrophenol.
-
Quantitative Data for Continuous Flow Synthesis of 4-Fluoro-2-methoxy-5-nitrophenol [1]
| Step | Residence Time | Temperature | Yield |
| Esterification | Not specified in the continuous flow protocol | Not specified | High |
| Nitration | 48 s | 20 °C | >95% |
| Hydrolysis | 186 s | 80 °C | >90% |
| Overall | 234 s | - | 85.6% |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Fluoro-2-methoxyphenylboronic Acid[1][2]
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-Fluoro-2-methoxyphenylboronic acid with an aryl halide.
Materials:
-
3-Fluoro-2-methoxyphenylboronic acid
-
Aryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine 3-Fluoro-2-methoxyphenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Broader Applications and Future Perspectives
While the synthesis of Linzagolix provides a compelling example, the utility of this compound extends to the synthesis of a wide array of bioactive molecules. Its derivatives are valuable precursors for compounds targeting various therapeutic areas, including:
-
Kinase Inhibitors: The unique electronic properties of the 3-fluoro-2-methoxyphenyl moiety can be leveraged to achieve selective binding to the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.
-
Central Nervous System (CNS) Agents: The ability of fluorine to enhance blood-brain barrier permeability makes this scaffold attractive for the development of drugs targeting CNS disorders.
-
ROR-gamma-t Modulators: As demonstrated by related structures, this building block is suitable for the synthesis of modulators of the ROR-gamma-t nuclear receptor, which is implicated in autoimmune diseases.
The continued exploration of novel synthetic methodologies, including C-H activation and photoredox catalysis, will undoubtedly expand the synthetic utility of this compound and its derivatives, paving the way for the discovery of next-generation therapeutics.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a unique combination of fluorine and methoxy substituents that can be exploited to optimize the properties of drug candidates. The detailed case study of its application in the synthesis of a key intermediate for Linzagolix underscores its industrial relevance and synthetic versatility. The provided protocols for its key transformations serve as a practical guide for researchers in the field. As the demand for more effective and safer medicines continues to grow, the judicious application of such fluorinated building blocks will remain a critical component of successful drug discovery and development programs.
References
-
Gong, T., et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Sourcing High-Quality Pharmaceutical Intermediates: A Focus on Linzagolix Synthesis. [Link]
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
PubChem. (n.d.). Linzagolix. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging 3-Fluoro-2-methoxyphenol as a Scaffold for Novel Compound Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] 3-Fluoro-2-methoxyphenol emerges as a particularly valuable starting material, presenting a unique combination of reactive handles and electronically influential substituents. The phenolic hydroxyl group provides a site for derivatization, while the fluorine and methoxy groups synergistically influence the aromatic ring's reactivity, guiding further substitutions. This guide provides an in-depth exploration of the synthetic utility of this compound. We present detailed, field-tested protocols for key transformations including O-alkylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained, empowering researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of this compound
This compound is more than a simple aromatic building block; it is a carefully orchestrated platform for the synthesis of complex molecules. Its utility in drug discovery and materials science stems from the unique interplay of its three key substituents:
-
The Phenolic Hydroxyl (-OH): This group is weakly acidic, providing a nucleophilic oxygen center for a variety of transformations such as ether and ester formation. It is also a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS).[3]
-
The Methoxy Group (-OCH₃): Like the hydroxyl, the methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance.
-
The Fluorine Atom (-F): Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect, which deactivates the ring towards EAS. However, through resonance, it can donate lone-pair electron density, making it an ortho, para-director. This dual nature allows for fine-tuning of the ring's electronic properties, often enhancing metabolic stability and binding affinity of the final compound.[1][2]
The combination of these groups makes this compound a versatile starting point for creating libraries of novel compounds with potential therapeutic applications.[4][5]
Safety & Handling
Proper handling of this compound and its derivatives is paramount. The following precautions are based on data for structurally similar fluorinated and methoxylated phenols.[6][7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8][9]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]
-
-
Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]
Synthetic Pathways & Core Protocols
The following sections detail robust protocols for the functionalization of this compound. These methods serve as a validated starting point for further synthetic exploration.
Sources
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Application Notes and Protocols for the Purification of 3-Fluoro-2-methoxyphenol
Introduction
3-Fluoro-2-methoxyphenol is a valuable substituted phenol derivative with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom and methoxy group can impart unique electronic and lipophilic properties to target molecules, making this compound a key building block in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for successful downstream applications, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity of the final products.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is intended for researchers, scientists, and drug development professionals seeking robust and efficient methods to obtain this compound in high purity. The methodologies described herein are grounded in fundamental chemical principles and have been designed to be self-validating systems.
Physicochemical Properties of this compound and Its Isomers
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification strategies. While specific experimental data for the 3-fluoro-2-methoxy isomer is not abundantly available in the public domain, we can infer its likely properties from its isomers and related compounds.
| Property | This compound (Predicted/Inferred) | 2-Fluoro-6-methoxyphenol[1] | 4-Fluoro-2-methoxyphenol[2][3] | 5-Fluoro-2-methoxyphenol[4][5] | 2-Fluoro-3-methoxyphenol[6] |
| Molecular Formula | C₇H₇FO₂[7][8] | C₇H₇FO₂[9] | C₇H₇FO₂[3] | C₇H₇FO₂ | C₇H₇FO₂[6] |
| Molecular Weight | 142.13 g/mol [7][8] | 142.13 g/mol [9] | 142.13 g/mol [3] | 142.13 g/mol | 142.13 g/mol [6] |
| Physical State | Likely a liquid or low-melting solid at RT | Liquid | Liquid[10] | Liquid[5] | Solid[6] |
| Boiling Point | Estimated to be similar to isomers | 130-131 °C @ 36 mmHg[1] | 195 °C @ 760 mmHg[2][3][10] | 223 °C @ 760 mmHg[4][5] | Not available |
| pKa | Estimated to be around 9-10 | Not available | Not available | ~8.97 (Predicted)[4][5] | Not available |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents |
Expert Insight: The boiling points of the isomers suggest that this compound is likely a liquid at room temperature with a relatively high boiling point, making vacuum distillation a primary candidate for purification. The predicted pKa, being in the weakly acidic range typical for phenols, strongly indicates that acid-base extraction will be a highly effective purification technique.
Understanding Potential Impurities
The choice of purification strategy must be informed by the potential impurities arising from the synthetic route. A common synthesis of methoxyphenols involves the methylation of the corresponding dihydroxyphenol. For instance, 3-methoxyphenol can be prepared from resorcinol.[11] A plausible synthesis for this compound could involve similar methodologies, potentially starting from a fluorinated catechol or resorcinol derivative.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual fluorinated dihydroxybenzene precursors.
-
Over-methylated Products: Dichloro- and trimethoxyfluorobenzene derivatives.
-
Isomeric Byproducts: Positional isomers of this compound that may form depending on the regioselectivity of the synthetic steps.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Solvent Residues: Traces of reaction or extraction solvents.
The following diagram illustrates a logical workflow for identifying and removing these impurities.
Caption: General purification workflow for this compound.
Purification Protocols
Based on the predicted physicochemical properties and potential impurities, a multi-step purification strategy is recommended.
Protocol 1: Acid-Base Extraction
This technique leverages the acidic nature of the phenolic hydroxyl group to separate it from non-acidic impurities.
Principle: this compound, being a weak acid, will be deprotonated by a strong base (like NaOH) to form a water-soluble phenoxide salt. Neutral and basic organic impurities will remain in the organic phase. Subsequent acidification of the aqueous phase will regenerate the pure phenol, which can then be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10 volumes).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) (3 x 5 volumes). Combine the aqueous layers.
-
Organic Layer Wash: The remaining organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these components for analysis or disposal.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). Monitor the pH with litmus paper or a pH meter. The this compound will separate as an oil or a solid.
-
Extraction of Pure Phenol: Extract the acidified aqueous solution with a fresh portion of diethyl ether or ethyl acetate (3 x 5 volumes).
-
Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (to remove any residual strong acids), followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Trustworthiness Check: The purity of the extracted product should be assessed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the removal of non-acidic impurities.
Protocol 2: Vacuum Distillation
For liquid this compound, vacuum distillation is a highly effective method for removing non-volatile impurities and separating it from components with significantly different boiling points.
Principle: By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at atmospheric pressure.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. A short-path distillation apparatus is recommended for small quantities.
-
Charging the Flask: Charge the distillation flask with the crude or partially purified this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored with a manometer. A pressure of 1-10 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied pressure. Based on its isomers, the boiling point at reduced pressure is likely to be in the range of 100-150°C.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small residue of non-volatile material remains in the distillation flask.
Causality Behind Experimental Choices: The use of vacuum is critical for high-boiling, thermally sensitive compounds like phenols to prevent decomposition and the formation of colored impurities.
Protocol 3: Recrystallization (for solid product)
If this compound is a solid at room temperature, or if a solid derivative is prepared, recrystallization is an excellent technique for achieving high purity.
Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Screen for a suitable solvent or solvent system. Good candidates for phenols include toluene, hexane/ethyl acetate mixtures, or ethanol/water mixtures. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Expert Insight: For fluorinated compounds, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate often provides the ideal solubility profile for successful recrystallization.
Protocol 4: Flash Chromatography
For the removal of closely related isomers or impurities with similar polarities, flash chromatography is the method of choice.
Principle: The crude mixture is passed through a column of adsorbent (typically silica gel) under pressure, and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Step-by-Step Methodology:
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase Selection: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a common choice for compounds of moderate polarity. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for selecting the appropriate purification technique.
Safety and Handling
Substituted phenols, including this compound, should be handled with care. They are often irritants to the skin, eyes, and respiratory tract.[10][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][13]
Conclusion
The purification of this compound can be effectively achieved through a systematic approach that combines acid-base extraction, distillation, recrystallization, and chromatography. The choice of the most suitable technique or combination of techniques will depend on the nature and quantity of the impurities present in the crude product. By carefully considering the physicochemical properties of the target compound and its potential contaminants, researchers can develop a robust purification strategy to obtain high-purity this compound for their research and development needs.
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Chemcasts. 3-Fluoro-2-methoxybenzoic acid (CAS 106428-05-1) Properties | Density, Cp, Viscosity. Available from: [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available from: [Link]
-
PubChem. 4-Fluoro-2-methoxyphenol. Available from: [Link]
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PubChem. 3-Fluoro-5-methoxyphenol. Available from: [Link]
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PubChem. 3-Fluoro-4-methoxyphenol. Available from: [Link]
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-
PubChem. 4-Fluoro-2-methoxyphenol. Available from: [Link]
-
PrepChem.com. Preparation of 3-methoxyphenol. Available from: [Link]
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Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). Available from: [Link]
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Chemistry Stack Exchange. Why is p-methoxyphenol less acidic than phenol?. Available from: [Link]
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Quora. Why does phenol and ortho methoxy phenol have same acidity?. Available from: [Link]
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Cheméo. Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). Available from: [Link]
-
Quora. Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?. Available from: [Link]
-
University of Massachusetts Boston. Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. Available from: [Link]
-
PubChem. Guaiacol. Available from: [Link]
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Application Notes and Protocols for 3-Fluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of 3-Fluoro-2-methoxyphenol in Modern Synthesis
This compound is a substituted aromatic compound of significant interest in the fields of pharmaceutical and materials science. Its unique trifunctional nature, featuring a nucleophilic hydroxyl group, an activated aromatic ring, and a strategically placed fluorine atom, makes it a versatile building block for complex molecular architectures. The presence of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated phenols like this compound are valuable intermediates in the synthesis of novel therapeutic agents and advanced materials.
This guide provides a comprehensive overview of the essential handling and storage procedures for this compound, alongside a detailed experimental protocol for a representative synthetic application. The information herein is synthesized from established safety protocols for structurally similar phenolic compounds and general best practices in organic synthesis.
Physicochemical and Hazard Profile
| Property | Data | Source |
| CAS Number | 96994-70-6 | [4][5][6] |
| Molecular Formula | C₇H₇FO₂ | [4][7] |
| Molecular Weight | 142.13 g/mol | [4][7] |
| Appearance | Likely a solid or liquid | Inferred |
| Purity | Typically ≥95% | [5] |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation. | [2][3] |
GHS Hazard Statements (Inferred from 3-Fluoro-4-methoxyphenol): [2][3]
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
H335: May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
Given the corrosive nature of phenolic compounds, stringent safety measures are imperative to prevent personal exposure. The following procedures are based on best practices for handling hazardous aromatic compounds.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and exhausted.[2]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[3][8]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves. Given that no specific breakthrough data for this compound is available, double-gloving with nitrile gloves is a prudent measure for incidental contact. For prolonged handling, consider gloves made of neoprene or butyl rubber.[8] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Apron: For larger quantities or splash-prone procedures, a chemically resistant apron should be worn over the lab coat.[2]
-
-
Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][9]
Caption: Required PPE for handling this compound.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.[2] The container should be clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.
-
Location: Store in a cool, dry, and well-ventilated area.[2] The storage location should be a designated chemical storage cabinet, away from direct sunlight and heat sources.
-
Incompatibilities: Segregate this compound from the following incompatible materials:
-
Strong oxidizing agents
-
Strong acids and bases
-
Acid anhydrides and acid chlorides[10]
-
-
Secondary Containment: Use secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.
Spill and Emergency Procedures
Spill Cleanup
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.[11]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[12]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
Immediate medical attention is required in all cases of exposure.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used if available. Seek immediate medical attention.[2][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Application Protocol: O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated to form the corresponding ether. The Williamson ether synthesis is a classic and reliable method for this transformation.[14][15] This protocol provides a general procedure for the O-alkylation of this compound with an alkyl halide.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
Caption: Workflow for the O-alkylation of this compound.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone or DMF (approximately 10 mL per gram of phenol).
-
Addition of Alkyl Halide: Stir the suspension at room temperature and add the alkyl halide (1.1-1.2 eq.) dropwise.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used (acetone: ~56°C, DMF: higher temperatures may be required).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting phenol is consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Aqueous Work-up: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to yield the pure O-alkylated product.
Waste Disposal
All waste materials, including residual this compound, reaction mixtures, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.[16] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
References
- The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
- 3-Fluoro-4-methoxyphenol Safety Data Sheet. (2022, May 15). Apollo Scientific.
- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022, November 17). Reactions, 3(4), 603-614.
- An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid. (2025). BenchChem.
- 3-Fluoro-4-methoxyphenol Safety D
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2001). Organic Process Research & Development, 5(5), 472-481.
- 4-Fluoro-2-methoxyphenol Safety Data Sheet. (2024, March 29). Fisher Scientific.
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). Sigma-Aldrich.
- 3-Methoxyphenol Safety Data Sheet. (2024, March 28). Fisher Scientific.
- Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2008).
- An efficient and scalable tandem synthesis of alkyl aryl ethers under microwave irradiation and solvent-free conditions. (2014). Organic Chemistry Research, 1(1), 1-10.
- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. (n.d.). Alfa Chemistry.
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- Safety Data Sheet. (2024, June 25). Sigma-Aldrich.
- This compound | CAS No. 96994-70-6. (n.d.). CyclicPharma.
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- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
- Alkylation of phenol: a mechanistic view. (2008). The Journal of Physical Chemistry A, 112(47), 12217-12224.
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Application Note: A Scalable Synthesis of 3-Fluoro-2-methoxyphenol for Pharmaceutical and Agrochemical Research
Introduction: The Significance of 3-Fluoro-2-methoxyphenol in Modern Chemistry
This compound is a key structural motif and a valuable building block in the development of novel therapeutic agents and advanced agrochemicals. The strategic incorporation of a fluorine atom onto the phenolic ring can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The presence of both fluoro and methoxy functionalities on the same aromatic scaffold provides medicinal chemists with a powerful tool to fine-tune the physicochemical properties of lead compounds, making this intermediate highly sought after in contemporary drug discovery.[2]
This application note provides a comprehensive guide to a scalable and efficient synthesis of this compound, focusing on a modern electrophilic fluorination approach. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol suitable for scale-up, and discuss critical aspects of purification and analytical characterization.
Strategic Approach to Synthesis: Electrophilic Fluorination of 2-Methoxyphenol
For the large-scale synthesis of this compound, several synthetic routes were considered, including multi-step sequences involving nitration, reduction, and diazotization. However, for efficiency, safety, and scalability, a direct electrophilic fluorination of the readily available starting material, 2-methoxyphenol (guaiacol), is the most logical and advantageous approach.
The hydroxyl and methoxy groups of 2-methoxyphenol are ortho-, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is a stronger activating group than the methoxy group, and its directing effect will primarily determine the position of fluorination. The positions ortho and para to the hydroxyl group are C3, C5, and C1 (ipso). Steric hindrance from the adjacent methoxy group at C2 will disfavor substitution at the C1 and C3 positions to some extent. However, the C3 position remains a viable site for fluorination.
Modern electrophilic fluorinating reagents, such as N-fluorobis(benzenesulfon)imide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), offer high yields and operational simplicity.[3][4] Selectfluor™ is particularly well-suited for scale-up due to its stability, non-volatility, and predictable reactivity.
An alternative, more traditional route involves the diazotization of 3-amino-2-methoxyphenol. This method, while effective, involves the generation of potentially unstable diazonium salts and often requires cryogenic temperatures and careful handling of sodium nitrite and strong acids, making it less amenable to a large-scale industrial setting.[5][6]
Therefore, the direct electrophilic fluorination of 2-methoxyphenol with Selectfluor™ is the recommended strategy for a safe, efficient, and scalable synthesis of this compound.
Visualizing the Synthetic Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Methoxyphenol (Guaiacol) | ≥99% | Commercially Available |
| Selectfluor™ | Reagent Grade | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Glass-lined Reactor | Appropriate Volume with Overhead Stirrer, Temperature Control, and Inert Gas Inlet | Standard Chemical Process Equipment |
| Vacuum Distillation Apparatus | Appropriate Scale | Standard Laboratory/Pilot Plant Glassware |
| Crystallization Vessel | Jacketed, with Stirrer | Standard Chemical Process Equipment |
Experimental Procedure
Step 1: Reaction Setup
-
To a clean, dry, and inerted glass-lined reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 2-methoxyphenol (1.0 eq).
-
Add anhydrous acetonitrile (10-15 volumes based on 2-methoxyphenol). Stir the mixture at room temperature (20-25 °C) until the 2-methoxyphenol is fully dissolved.
Step 2: Electrophilic Fluorination
-
To the stirred solution, add Selectfluor™ (1.1 eq) portion-wise over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 40 °C using a cooling bath if necessary.
-
Once the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
Step 3: Work-up and Extraction
-
Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound. The boiling point will be dependent on the vacuum applied.
-
Crystallization (Optional): For higher purity, the distilled product can be further purified by crystallization. Dissolve the product in a minimal amount of a suitable hot solvent (e.g., heptane or toluene) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
Data Presentation: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (GC-MS) | >99% |
| Appearance | Colorless to pale yellow liquid or low melting solid |
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[7][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and isomeric purity of this compound.[12][13][14][15]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, C-F, C-O).
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor environment.
-
Selectfluor™: While relatively stable, Selectfluor™ is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle these solvents in a well-ventilated area and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reaction time and monitor by GC-MS. A slight increase in temperature (to 40-50 °C) can be explored, but be mindful of potential side reactions. |
| Formation of Isomeric Impurities | Non-selective fluorination. | The regioselectivity of this reaction is generally high. If significant isomeric impurities are observed, consider screening other solvents or lowering the reaction temperature. |
| Low Yield | Incomplete reaction or loss during work-up/purification. | Ensure complete consumption of starting material. Optimize extraction and distillation procedures to minimize product loss. |
Conclusion
The presented protocol for the electrophilic fluorination of 2-methoxyphenol offers a robust and scalable method for the synthesis of high-purity this compound. This approach avoids the use of hazardous reagents and multiple synthetic steps, making it an ideal choice for the large-scale production required for pharmaceutical and agrochemical research and development. The detailed guidelines on reaction execution, purification, and analysis provide researchers with a solid foundation for successfully implementing this synthesis in their laboratories.
References
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
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Wikipedia. Selectfluor. Retrieved from [Link]
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- Guiry, P. J., et al. (2025). Selectfluor.
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Application Note: Unveiling the Reaction Mechanisms of 3-Fluoro-2-methoxyphenol
Introduction: The Strategic Importance of 3-Fluoro-2-methoxyphenol
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of its fluoro, methoxy, and hydroxyl substituents creates a unique electronic landscape, offering a versatile platform for the synthesis of complex molecules. The incorporation of fluorine, in particular, can profoundly alter the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This application note provides a comprehensive guide to the key reaction mechanisms of this compound, supported by detailed experimental protocols and analytical methodologies for researchers engaged in drug development and advanced materials synthesis.
The Electronic Landscape: Directing Reactivity and Regioselectivity
The reactivity of the this compound ring is governed by the interplay of the electronic effects of its three substituents:
-
Hydroxyl (-OH) Group: A powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect.[2]
-
Methoxy (-OCH3) Group: Also an activating, ortho-, para-directing group through its +R effect, though slightly less activating than the hydroxyl group.
-
Fluoro (-F) Group: Exhibits a dual nature with a -I (inductive) electron-withdrawing effect and a +R electron-donating effect.[3] While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions.[4]
The combined influence of these groups suggests that the aromatic ring is highly activated towards electrophilic aromatic substitution (EAS), with the directing effects reinforcing each other to favor substitution at specific positions. The expected order of activation is C6 > C4.
Electrophilic Aromatic Substitution (EAS) Mechanisms and Protocols
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and for this compound, the reaction is expected to be facile.[5]
Mechanistic Considerations
The hydroxyl and methoxy groups are strong activators, making the aromatic ring electron-rich and highly susceptible to attack by electrophiles. The general mechanism proceeds through a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or arenium ion.[6] The positions ortho and para to the activating groups are electronically favored. Given the substitution pattern of this compound, the C4 and C6 positions are the most likely sites of electrophilic attack.
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Derivatization of 3-Fluoro-2-methoxyphenol for further reactions
An In-Depth Technical Guide to the Derivatization of 3-Fluoro-2-methoxyphenol for Advanced Synthetic Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks.[1] The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] These modifications are often key to enhancing the efficacy and pharmacokinetic profile of drug candidates.[2] this compound, a readily available substituted phenol, represents a versatile starting material for accessing a diverse array of more complex derivatives. Its structure features three key points for chemical modification: a nucleophilic hydroxyl group, an electron-rich aromatic ring, and the potential for ortho-metalation directed by the methoxy group. This guide provides detailed protocols and expert insights into the primary derivatization strategies for this compound, empowering researchers in drug discovery, agrochemicals, and materials science to leverage its full synthetic potential.
PART I: Foundational Safety and Handling
Scientific integrity begins with safety. Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with the chemicals involved.
1.1 Hazard Profile of this compound
While specific data for this compound is not extensively detailed in the provided results, its structural analogs like 4-fluoro-2-methoxyphenol and 3-fluoro-4-methoxyphenol are classified as harmful and irritants.[4][5] It is prudent to assume a similar hazard profile.
-
Health Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[4][6]
-
Precautionary Measures : Always handle this compound in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5] Avoid creating dust or aerosols. After handling, wash hands and any exposed skin thoroughly.[6]
1.2 General Reagent Safety
The protocols described herein utilize reagents that require careful handling:
-
Strong Bases (e.g., K₂CO₃, NaH) : Potassium carbonate is a moderate base, while sodium hydride is a highly reactive and flammable solid. NaH reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (Nitrogen or Argon).
-
Acylating and Alkylating Agents (e.g., Acetyl Chloride, Benzyl Bromide) : These are often corrosive, lachrymatory, and moisture-sensitive. Handle with care in a fume hood.
-
Palladium Catalysts and Ligands : While generally used in small quantities, palladium catalysts and phosphine ligands can be toxic and air-sensitive. Consult the specific Safety Data Sheet (SDS) for each.
-
Solvents : Many organic solvents are flammable and have associated health risks. Ensure proper storage and grounding of solvent containers to prevent static discharge.
PART II: Derivatization at the Phenolic Hydroxyl Group
The most direct functionalization of this compound involves the nucleophilic hydroxyl group. The two primary transformations are O-alkylation to form ethers and O-acylation to form esters.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[7]
Expertise & Experience: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is easy to handle.[7] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary, though this requires more stringent anhydrous and inert atmosphere techniques. The solvent choice is also important; polar aprotic solvents like DMF or acetonitrile facilitate the Sₙ2 reaction.
Protocol 2.1: Synthesis of 1-(Benzyloxy)-3-fluoro-2-methoxybenzene
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 142.13 | 1.42 g (10 mmol) |
| Benzyl Bromide | 1.1 | 171.04 | 1.88 g (11 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g (20 mmol) |
| Acetonitrile (MeCN) | - | - | 50 mL |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.42 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous acetonitrile.
-
Begin stirring the suspension and add benzyl bromide (1.88 g, 11 mmol) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Trustworthiness (Self-Validation): The identity and purity of the resulting ether can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the broad phenolic -OH peak in the ¹H NMR spectrum and the appearance of new signals corresponding to the benzyl group are key indicators of a successful reaction.
O-Acylation (Esterification)
Esterification converts the phenol into an ester, which can alter the molecule's electronic properties and serve as a protecting group. The reaction is typically performed with an acyl chloride or an acid anhydride in the presence of a base (like pyridine or triethylamine) or via Fischer esterification with a carboxylic acid and a strong acid catalyst.[8][9]
Protocol 2.2: Synthesis of 3-Fluoro-2-methoxyphenyl acetate
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 142.13 | 1.42 g (10 mmol) |
| Acetyl Chloride | 1.2 | 78.50 | 0.94 g (12 mmol) |
| Pyridine | 2.0 | 79.10 | 1.58 g (20 mmol) |
| Dichloromethane (DCM) | - | - | 40 mL |
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.42 g, 10 mmol) in 40 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.58 g, 20 mmol).
-
Add acetyl chloride (0.94 g, 12 mmol) dropwise to the stirred solution. A white precipitate (pyridinium hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ester, which can be purified further if needed.
PART III: Derivatization via Cross-Coupling Reactions
To functionalize the aromatic ring, the phenol must first be converted into a species with a suitable leaving group for transition-metal-catalyzed cross-coupling reactions. Converting the phenol to an aryl triflate is an excellent strategy.
Preparation of 3-Fluoro-2-methoxyphenyl trifluoromethanesulfonate (Aryl Triflate)
Aryl triflates are superb electrophiles for palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations.[10]
Protocol 3.1: Synthesis of the Aryl Triflate
-
Dissolve this compound (1.0 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere.
-
Add pyridine (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Work up the reaction similarly to Protocol 2.2 (wash with dilute acid, water, and brine) to isolate the aryl triflate.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide or triflate with an organoboron species, catalyzed by a palladium(0) complex.[10][11]
Expertise & Experience: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, and base.[12][13] A Pd(0) source like Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ can be used with a phosphine ligand, which is reduced in situ to the active Pd(0) species.[11] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step.[12]
Protocol 3.2: Synthesis of 2-Fluoro-3-methoxy-1,1'-biphenyl
| Reagent | Molar Eq. | MW | Amount |
| 3-Fluoro-2-methoxyphenyl triflate | 1.0 | 274.19 | 2.74 g (10 mmol) |
| Phenylboronic acid | 1.2 | 121.93 | 1.46 g (12 mmol) |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 347 mg (0.3 mmol) |
| K₂CO₃ (2M aq. solution) | 3.0 | 138.21 | 15 mL |
| Toluene | - | - | 50 mL |
Step-by-Step Methodology:
-
To a Schlenk flask, add the aryl triflate (2.74 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and Pd(PPh₃)₄ (347 mg, 0.3 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add 50 mL of degassed toluene, followed by 15 mL of degassed 2M aqueous K₂CO₃ solution.
-
Heat the biphasic mixture to 90-100°C with vigorous stirring for 4-12 hours. Monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer with water (25 mL) and brine (25 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the biphenyl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine.[14][15] This reaction has revolutionized the synthesis of arylamines.[16]
Expertise & Experience: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the crucial reductive elimination step.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[15][17]
Protocol 3.3: Synthesis of N-benzyl-3-fluoro-2-methoxyaniline
| Reagent | Molar Eq. | MW | Amount |
| 3-Fluoro-2-methoxyphenyl triflate | 1.0 | 274.19 | 2.74 g (10 mmol) |
| Benzylamine | 1.2 | 107.15 | 1.29 g (12 mmol) |
| Pd₂(dba)₃ | 0.01 | 915.72 | 92 mg (0.1 mmol) |
| XPhos | 0.04 | 476.65 | 191 mg (0.4 mmol) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 1.35 g (14 mmol) |
| Toluene | - | - | 50 mL |
Step-by-Step Methodology:
-
In a glovebox, add NaOtBu (1.35 g, 14 mmol), XPhos ligand (191 mg, 0.4 mmol), and Pd₂(dba)₃ (92 mg, 0.1 mmol) to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox, add the aryl triflate (2.74 g, 10 mmol) and 50 mL of anhydrous, degassed toluene.
-
Add benzylamine (1.29 g, 12 mmol) via syringe.
-
Seal the flask and heat to 100-110°C for 8-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired arylamine.
PART IV: Visualization of Synthetic Pathways
To provide a clear overview, the following diagrams illustrate the derivatization workflows and a generalized mechanism for the key coupling reactions.
Caption: Synthetic pathways from this compound.
Caption: Generalized catalytic cycle for Pd-cross-coupling.
References
- Exploring the Utility of Fluorinated Phenols in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL not available]
- 3-Fluoro-4-methoxyphenol - CymitQuimica. (n.d.). CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific. (2009-07-07). Fisher Scientific.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-07). Sigma-Aldrich.
- 3-Fluoro-4-methoxyphenol SDS, 452-11-9 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020-03-17). ACG Publications.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Synthesis method of poly-fluorinated phenol compound. (2016-03-09). Google Patents.
- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (n.d.). Journal of the American Chemical Society.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem.
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- SAFETY DATA SHEET - Fisher Scientific. (2010-03-23). Fisher Scientific.
- Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025-04-03). YouTube.
- Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols. (n.d.). Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube.
- 4-Fluoro-2-methoxyphenol 97 450-93-1. (n.d.). Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare.
- 3-Fluoro-5-methoxyphenol. (n.d.). PubChem.
- 2-Fluoro-3-methoxybenzaldehyde. (n.d.). PubChem.
- An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid. (n.d.). Benchchem.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023-06). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). YouTube.
- Esterification Lab Procedure: Design & Synthesis. (n.d.). Studylib.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- Phenol, 2-methoxy-. (n.d.). NIST WebBook.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
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Application Notes and Protocols for Catalytic Reactions Involving 3-Fluoro-2-methoxyphenol
Introduction: The Strategic Importance of 3-Fluoro-2-methoxyphenol in Modern Synthesis
This compound is a highly versatile and increasingly important building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive hydroxyl group, offers a trifecta of opportunities for intricate molecular design. The fluorine and methoxy substituents profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel bioactive compounds.[3] The presence of these functionalities allows for precise control over intermolecular interactions and can enhance binding affinity to biological targets. This guide provides an in-depth exploration of key catalytic reactions involving this compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds with Precision
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds in modern organic synthesis. Among these, the Suzuki-Miyaura coupling is particularly noteworthy for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide or triflate, inserting into the carbon-halogen or carbon-oxygen bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) exchanges its organic group with the halide/triflate on the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-2-methoxyphenyl Triflate with Phenylboronic Acid
This protocol details the synthesis of 3-fluoro-2-methoxy-1,1'-biphenyl. The hydroxyl group of this compound is first converted to a triflate to enable oxidative addition.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 3-Fluoro-2-methoxyphenyl Triflate
-
To a stirred solution of this compound (1.0 eq) in dry DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add triflic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the triflate.
Step 2: Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine 3-fluoro-2-methoxyphenyl triflate (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-fluoro-2-methoxy-1,1'-biphenyl.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | PPh₃ | Stabilizes the Pd(0) species and facilitates the catalytic cycle. |
| Base | K₂CO₃ | Essential for the transmetalation step. |
| Solvent | Toluene | A suitable non-polar solvent for this reaction temperature. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Copper-Catalyzed Etherification: Constructing Diaryl Ethers
The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers, often employing copper catalysts. This reaction is particularly useful for coupling phenols with aryl halides.
The Ullmann Condensation: A Brief Mechanistic Insight
The precise mechanism of the Ullmann condensation can vary, but it generally involves the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then yields the diaryl ether and regenerates the active copper species.
Figure 2: A generalized experimental workflow for the Ullmann condensation.
Protocol: Copper-Catalyzed Synthesis of a Diaryl Ether
This protocol describes the reaction of this compound with 4-iodotoluene.
Materials:
-
This compound
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealable reaction tube, add this compound (1.0 eq), 4-iodotoluene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 140 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | CuI | A common and effective copper source for Ullmann reactions. |
| Base | K₂CO₃ | Deprotonates the phenol to form the reactive phenoxide. |
| Solvent | DMF | A polar aprotic solvent suitable for high-temperature reactions. |
| Temperature | 140 °C | Higher temperatures are often required for Ullmann condensations. |
C-H Functionalization: The Next Frontier in Synthesis
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical and environmentally friendly approach to creating complex molecules by avoiding the pre-functionalization of substrates.[5]
Directed C-H Activation
In many C-H activation reactions, a directing group is used to position the catalyst in close proximity to a specific C-H bond, leading to high regioselectivity. For this compound, the hydroxyl or methoxy group could potentially serve as directing groups.
Figure 3: Conceptual workflow of a directed C-H functionalization reaction.
Conceptual Protocol: Directed C-H Arylation
While a specific, universally applicable protocol is challenging to provide due to the highly substrate- and catalyst-dependent nature of C-H activation, a general procedure is outlined below.
General Procedure:
-
In a glovebox, a reaction vessel is charged with the this compound derivative (with a suitable directing group if necessary), the aryl coupling partner, a transition metal catalyst (e.g., Pd, Rh, Ru), a ligand, and an oxidant.
-
The vessel is sealed, removed from the glovebox, and the appropriate solvent is added.
-
The reaction mixture is heated to the required temperature for the specified time.
-
Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques.
Conclusion
This compound is a valuable and versatile building block, and its synthetic utility is greatly expanded through modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a robust means of forming C-C bonds. Copper-catalyzed etherification enables the construction of diaryl ethers, and the emerging field of C-H functionalization offers exciting prospects for even more efficient and sustainable synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new molecules with impactful applications.
References
- Vertex AI Search. The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis.
- Chem-Impex. 3-Fluoro-2-methoxyphenylamine.
- Benchchem. Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Fluoro-2-vinylphenol Derivatives.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- TCI Chemicals. C-H Bond Activation Reaction.
- Uni Münster. C-H Activation.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
Application Note: Strategic Protection of the Phenolic Hydroxyl in 3-Fluoro-2-methoxyphenol for Complex Organic Synthesis
Abstract
3-Fluoro-2-methoxyphenol is a valuable fluorinated building block in medicinal chemistry and advanced materials science, prized for its utility in crafting complex molecular architectures.[1][2] Its unique substitution pattern—an electron-withdrawing fluorine atom meta to the hydroxyl group and an electron-donating methoxy group in the ortho position—presents distinct challenges for synthetic chemists. The fluorine atom significantly increases the acidity of the phenolic proton, while the adjacent methoxy group introduces steric hindrance and a potential site for undesired cleavage under harsh acidic conditions. This guide provides a comprehensive analysis of protecting group strategies for the phenolic hydroxyl of this compound. We delve into the causality behind experimental choices, offering a comparative analysis of common protecting groups, detailed, validated protocols for their application and removal, and a discussion of orthogonal strategies to ensure maximum chemoselectivity and yield in multi-step syntheses.
Molecular Profile and Reactivity Considerations
The synthetic utility of this compound is dictated by the interplay of its substituents. Understanding their electronic and steric influence is paramount for devising a successful protection strategy.
-
Acidity and Nucleophilicity: The fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect, stabilizing the corresponding phenoxide conjugate base. This increases the acidity of the phenolic proton (lowering its pKa) compared to phenol or 2-methoxyphenol.[3] Consequently, weaker bases can be employed for deprotonation prior to protection. However, this enhanced acidity is coupled with a decrease in the nucleophilicity of the resulting phenoxide, which may necessitate slightly more forcing conditions for certain SN2-type protection reactions.
-
Steric Hindrance: The ortho-methoxy group sterically encumbers the phenolic oxygen, potentially slowing the rate of reaction with bulky protecting group reagents. This factor must be considered when selecting a protecting group and optimizing reaction conditions.
-
Methoxy Group Stability: The aryl methyl ether is generally robust but is susceptible to cleavage by strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.[4][5] This is a critical consideration when selecting an acid-labile protecting group for the phenol, as selectivity can become a major issue.
Caption: TBDMS protection of this compound.
Reagents & Materials:
| Reagent/Material | Amount | Moles (equiv) |
|---|---|---|
| This compound | 1.00 g | 7.04 mmol (1.0) |
| Imidazole | 1.05 g | 15.5 mmol (2.2) |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 1.17 g | 7.74 mmol (1.1) |
| Anhydrous Dimethylformamide (DMF) | 15 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and imidazole.
-
Add anhydrous DMF and stir at room temperature until all solids dissolve.
-
Add TBDMS-Cl portion-wise over 5 minutes. The solution may become cloudy.
-
Stir the reaction at room temperature for 2-4 hours. Monitor reaction progress by TLC (e.g., 10% EtOAc/Hexanes).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound as a colorless oil.
Protocol 3.2: Deprotection of the TBDMS Ether
Cleavage of the silyl ether is achieved rapidly and cleanly using a fluoride source.
Caption: Fluoride-mediated deprotection of the TBDMS ether.
Reagents & Materials:
| Reagent/Material | Amount | Moles (equiv) |
|---|---|---|
| TBDMS-protected phenol | 1.00 g | 3.90 mmol (1.0) |
| Tetrabutylammonium fluoride (TBAF) | 4.7 mL | 4.7 mmol (1.2) |
| Tetrahydrofuran (THF) | 10 mL | - |
Procedure:
-
Dissolve the TBDMS-protected phenol in THF in a round-bottom flask at room temperature.
-
Add the 1M solution of TBAF in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes. Monitor by TLC until the starting material is fully consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to yield the pure phenol.
Protocol 3.3: Protection as a Benzyl (Bn) Ether
This protocol employs a classic Williamson ether synthesis, yielding a highly robust protecting group.
Sources
- 1. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-methoxyphenol
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this valuable fluorinated building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound presents unique challenges, primarily centered around achieving high regioselectivity and yield. Two principal synthetic routes are commonly considered, each with its own set of advantages and potential pitfalls:
-
Nucleophilic Aromatic Substitution (SNAr) from 2,3-Difluorophenol: This is a direct approach involving the selective displacement of the C2-fluorine by a methoxide nucleophile. The success of this route hinges on controlling the regioselectivity of the methoxylation.
-
Directed ortho-Metalation (DoM) of 3-Fluoroanisole: This strategy utilizes the methoxy group of 3-fluoroanisole to direct metalation to the C2 position, followed by electrophilic hydroxylation. This multi-step process requires careful control of anhydrous and cryogenic conditions.
This guide will address common issues encountered in both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: My reaction yields are consistently low, with a significant amount of unreacted 2,3-difluorophenol remaining. What are the likely causes?
Answer:
Low conversion in the SNAr of 2,3-difluorophenol is a common issue and can typically be traced back to three main factors: insufficient nucleophilicity, suboptimal reaction conditions, or moisture contamination.
-
Causality: The SNAr mechanism requires a potent nucleophile to attack the electron-deficient aromatic ring and displace the fluoride leaving group. The reaction rate is highly dependent on temperature, as a significant activation energy barrier must be overcome for the formation of the Meisenheimer complex intermediate.[1]
-
Troubleshooting Steps:
-
Base Strength and Stoichiometry: Ensure you are using a strong enough base to fully deprotonate the sodium methoxide precursor or the phenol itself, driving the equilibrium towards the more potent nucleophile. Using at least one full equivalent of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is critical.
-
Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.
-
Solvent Choice: The choice of solvent is crucial. Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the methoxide salt, thereby increasing the "nakedness" and nucleophilicity of the methoxide anion. Protic solvents will protonate the nucleophile, drastically reducing its reactivity.
-
Anhydrous Conditions: Water will compete with the methoxide as a nucleophile and will also quench the strong base. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 2: I am forming a mixture of isomers: this compound and 2-Fluoro-3-methoxyphenol. How can I improve the regioselectivity for the desired 3-fluoro-2-methoxy isomer?
Answer:
Achieving high regioselectivity is the primary challenge in this synthetic route. The formation of the undesired 2-Fluoro-3-methoxyphenol isomer occurs from nucleophilic attack at the C3 position.
-
Causality: The regioselectivity is governed by the relative stability of the Meisenheimer complex intermediates formed upon nucleophilic attack at C2 versus C3. The electron-withdrawing effects of the fluorine and hydroxyl groups influence the stability of these intermediates. The hydroxyl group's directing effect can be manipulated by the choice of base and counter-ion.
-
Strategies for Improving Regioselectivity:
-
Choice of Base and Counter-ion: The counter-ion of the base (e.g., Na+, K+) can chelate with the hydroxyl group and the incoming nucleophile, directing the attack to the ortho position (C2). Potassium salts often provide better regioselectivity than sodium salts in similar systems due to differences in ionic radius and coordination.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, as the transition state leading to the thermodynamically more stable product may be favored. However, this will also decrease the reaction rate. A careful balance must be found.
-
Protecting Groups: While adding steps, protection of the phenol as a different directing group could be considered, although this complicates the synthesis.
-
Route 2: Directed ortho-Metalation (DoM)
Question 3: My DoM reaction is not proceeding, or I am getting a complex mixture of products after quenching with the electrophile.
Answer:
Failure in DoM reactions is almost always due to issues with the lithiation step.
-
Causality: Directed ortho-metalation relies on the coordination of an organolithium reagent (like n-BuLi or s-BuLi) to a directing metalation group (DMG), in this case, the methoxy group of 3-fluoroanisole.[2] This coordination lowers the kinetic barrier for deprotonation at the adjacent ortho position (C2).
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react violently with water. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas.
-
Reagent Quality: Use freshly titrated or newly purchased organolithium reagents. Their concentration can decrease significantly with improper storage.
-
Temperature Control: The initial lithiation is typically performed at low temperatures (-78 °C is common) to prevent side reactions and decomposition of the aryllithium intermediate. Ensure your cooling bath is stable.
-
Choice of Base: s-Butyllithium is more reactive than n-butyllithium and may be more effective if you are experiencing low conversion. The addition of a ligand like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase the rate of lithiation.[3]
-
Electrophile Addition: The electrophile (e.g., trimethyl borate) must also be anhydrous and should be added slowly at low temperature to control the exotherm.
-
Question 4: After the oxidation step (post-borate quench), my yield of the final phenol product is low.
Answer:
Low yields after a successful lithiation and borate quench often point to incomplete oxidation or product degradation.
-
Causality: The aryl boronic ester formed after quenching with trimethyl borate needs to be oxidized to the phenol. This is typically achieved with an alkaline solution of hydrogen peroxide. The reaction conditions for this oxidation must be controlled to prevent side reactions or degradation of the desired product.
-
Troubleshooting Steps:
-
Oxidant Stoichiometry and Addition: Ensure at least one equivalent of hydrogen peroxide is used. Add the H₂O₂ solution slowly to the reaction mixture, maintaining a controlled temperature (often room temperature or slightly below) to manage the exotherm.
-
pH Control: The oxidation should be performed under basic conditions. Ensure sufficient base (e.g., NaOH or KOH) is present.
-
Work-up Procedure: Phenols can be sensitive. During the aqueous work-up, avoid overly acidic or basic conditions for extended periods. Neutralize the reaction mixture carefully before extraction.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route often depends on the scale of the synthesis and the availability of starting materials. The SNAr route from 2,3-difluorophenol is more atom-economical and involves a single key transformation. However, it can be plagued by regioselectivity issues. The DoM route from 3-fluoroanisole offers better control over regioselectivity but is a multi-step process requiring stringent anhydrous and cryogenic conditions, which may be less suitable for large-scale production.
Q2: How can I effectively separate the this compound from its isomer, 2-Fluoro-3-methoxyphenol?
A2: The separation of these isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel is the most common laboratory-scale method. A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) with a shallow gradient is often effective. The polarity difference, though slight, is usually sufficient for separation.
-
HPLC/GC: For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) with a normal or reverse-phase column can provide excellent separation.[4] Gas Chromatography (GC) is also effective for analyzing the isomeric ratio, provided the column has the appropriate stationary phase to resolve the isomers.[5]
-
Crystallization: If one isomer is formed in significant excess and is a solid, fractional crystallization may be a viable purification strategy.
Q3: What are the key safety precautions for these syntheses?
A3:
-
Organolithium Reagents (DoM route): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere by trained personnel. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
-
Strong Bases (SNAr route): Reagents like sodium hydride are highly reactive and flammable. They should be handled with care in a fume hood.
-
Fluorinated Compounds: Many organofluorine compounds have unique toxicological properties. Always consult the Safety Data Sheet (SDS) for all reagents and products and handle them in a well-ventilated fume hood.
Visualized Workflows and Decision Trees
General Synthetic Workflow
Caption: Overview of the two primary synthetic routes.
Troubleshooting Decision Tree for Low Yield
Sources
Technical Support Center: 3-Fluoro-2-methoxyphenol Reactions
Welcome to the technical support center for reactions involving 3-Fluoro-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, helping you troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the reactivity of the this compound aromatic ring?
The reactivity of this compound in electrophilic aromatic substitution (EAS) is controlled by the interplay of its three substituents: the hydroxyl (-OH), the methoxy (-OCH₃), and the fluoro (-F) groups.
-
Activating Groups: The hydroxyl and methoxy groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. They strongly direct incoming electrophiles to the ortho and para positions.
-
Deactivating Group: The fluorine atom is an anomaly. It is an ortho, para-director due to its lone pairs participating in resonance, but it is also a deactivating group because of its strong inductive electron withdrawal.[1][2]
In this specific molecule, the directing effects of the highly activating -OH and -OCH₃ groups dominate. The most electron-rich and sterically accessible positions for electrophilic attack are C4 and C6.
Q2: I am planning a Williamson ether synthesis to alkylate the hydroxyl group. What is the most common side reaction I should be aware of?
The most common side reaction in the alkylation of phenols is competitive C-alkylation . The phenoxide ion, formed after deprotonation of the hydroxyl group, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring carbons (ortho and para to the oxygen).[3]
-
O-alkylation (the desired reaction) typically occurs under conditions that favor kinetic control, such as using polar aprotic solvents (e.g., DMF, acetonitrile).
-
C-alkylation (the side reaction) can become significant in protic solvents, which can solvate and "shield" the oxygen atom, making the ring carbons more accessible for attack.[3]
Q3: Is the methoxy group stable during reactions? When should I be concerned about demethylation?
The methyl ether is generally stable under neutral or basic conditions. However, O-demethylation can occur under harsh acidic conditions, particularly with strong Lewis acids (like BBr₃, AlCl₃) or strong Brønsted acids (like HBr or HI) at elevated temperatures. This reaction cleaves the methyl group to form 3-fluorocatechol (3-fluoro-1,2-dihydroxybenzene).[4][5][6] This catechol byproduct is highly susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities, especially if air is not excluded from the reaction.
Troubleshooting Guide
Problem 1: My electrophilic substitution reaction (e.g., nitration, acylation) resulted in a mixture of isomers that are difficult to separate.
Cause: This is a classic regioselectivity issue. As discussed in the FAQs, the combined directing effects of the hydroxyl, methoxy, and fluoro groups activate the C4 and C6 positions for electrophilic attack. While one position may be favored, it is common to get a mixture of C4-substituted and C6-substituted products. The exact ratio can depend on the steric bulk of the electrophile and the precise reaction conditions.
Troubleshooting Workflow: Isomeric Side Products
Caption: Workflow for addressing isomeric mixtures.
Solution Steps:
-
Structural Confirmation: Use advanced NMR techniques like NOESY or ROESY to definitively assign the structures of the isomers based on through-space proton correlations.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases the selectivity for a single isomer.
-
Catalyst: In Friedel-Crafts reactions, using a bulkier Lewis acid can sterically hinder attack at one position, favoring the other.[7]
-
-
Purification: If isomer formation cannot be suppressed, focus on optimizing the chromatographic separation. Consider switching from silica gel to a different stationary phase or employing reverse-phase HPLC for more challenging separations.
| Potential Isomer | Substitution Position | Rationale |
| 4-E-3-Fluoro-2-methoxyphenol | C4 | Activated by both -OH (para) and -OCH₃ (ortho). Less sterically hindered. |
| 6-E-3-Fluoro-2-methoxyphenol | C6 | Activated by both -OH (ortho) and -OCH₃ (para). More sterically hindered. |
| (E = Electrophile) |
Problem 2: During an O-alkylation with an alkyl halide, my mass spectrum shows the correct mass, but the NMR is inconsistent with the expected ether product.
Cause: You have likely formed a C-alkylated side product . Instead of attacking the oxygen of the phenoxide, the alkyl halide has reacted with the electron-rich C4 or C6 position of the aromatic ring. This is particularly common if the reaction was run in a protic solvent or if the phenoxide oxygen was sterically crowded.[3]
Reaction Pathway: O- vs. C-Alkylation
Caption: Competing pathways in phenoxide alkylation.
Solution Steps:
-
Confirm the Diagnosis: C-alkylated products will still show the phenolic -OH peak in the ¹H NMR (often a broad singlet) and in the IR spectrum. The aromatic region will also show a different splitting pattern compared to the starting material.
-
Change the Solvent: The most effective way to favor O-alkylation is to switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺, K⁺) but not the phenoxide oxygen, leaving it exposed and highly nucleophilic.[3]
-
Use a Phase-Transfer Catalyst: For reactions in a biphasic system, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can effectively transport the phenoxide into the organic phase and facilitate O-alkylation.
Problem 3: My Friedel-Crafts acylation/alkylation reaction stalled, or the reaction mixture turned dark brown/black with many spots on TLC.
Cause: This issue often points to two potential side reactions: complexation with the Lewis acid catalyst or demethylation followed by decomposition.
-
Catalyst Complexation: The oxygen atoms of the hydroxyl and methoxy groups are Lewis basic and can form strong complexes with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the ring towards the desired electrophilic substitution. In Friedel-Crafts acylations, more than a stoichiometric amount of the catalyst is often required because it complexes with both the starting material and the ketone product.[7][8]
-
Demethylation and Decomposition: Strong Lewis acids can catalyze the cleavage of the methyl ether, forming 3-fluorocatechol.[4][5] Catechols are highly sensitive to air oxidation and can polymerize under acidic conditions, leading to the formation of dark, intractable tars.
Side Reaction Pathway: Demethylation
Caption: Demethylation leading to decomposition.
Solution Steps:
-
Choose a Milder Lewis Acid: If decomposition is suspected, switch from AlCl₃ to a milder Lewis acid like FeCl₃, ZnCl₂, or triflic acid.
-
Protect the Phenol: Before the Friedel-Crafts reaction, protect the free hydroxyl group as a more robust ether (e.g., benzyl ether) that can be cleaved later. This prevents unwanted complexation and side reactions at that site.
-
Control Stoichiometry: For acylations, ensure at least one equivalent of Lewis acid is used for each oxygen-containing functional group plus one equivalent to activate the acyl halide.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of any catechol byproduct that may form.
Experimental Protocols
Protocol 1: Selective Mononitration of this compound
This protocol is designed to minimize di-nitration and decomposition.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and glacial acetic acid (10 mL per 1 g of phenol).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Nitrating Agent Preparation: In a separate flask, slowly add fuming nitric acid (1.05 eq) to a small amount of cold glacial acetic acid.
-
Addition: Add the nitrating solution dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Workup: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product will likely be a mixture of 4-nitro and 6-nitro isomers requiring chromatographic purification.
Protocol 2: Identification of an Unknown Side Product
-
Initial Analysis (LC-MS): Obtain a liquid chromatography-mass spectrometry analysis of the crude reaction mixture. This will provide the molecular weight of the side product, which is the first crucial piece of information.
-
If MW = MW(start) + MW(alkyl group) - MW(H): Suspect C-alkylation.
-
If MW = MW(start) - 14: Suspect O-demethylation.
-
If MW = MW(desired) + MW(substituent): Suspect polysubstitution.
-
-
Purification: Isolate the main side product using flash column chromatography or preparative TLC/HPLC.
-
NMR Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. Look for the disappearance or appearance of key signals. The loss of the broad -OH singlet suggests O-substitution. The appearance of a new aliphatic signal attached to the ring suggests C-alkylation. A change in aromatic coupling constants confirms a change in the substitution pattern.
-
¹³C NMR: A carbon spectrum will confirm the number of unique carbons and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, these experiments are invaluable for piecing together the full connectivity of the molecule.
-
-
Infrared (IR) Spectroscopy: An IR spectrum can quickly confirm the presence or absence of a broad -OH stretch (~3200-3500 cm⁻¹), which is a key differentiator between O-alkylated and C-alkylated products.
References
-
Sharma, S., et al. (2015). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton Institutional Repository. [Link]
-
Shibata, N., et al. (2012). C- or O-Alkylation?. ChemistryViews. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
NROChemistry. Friedel-Crafts Reactions. [Link]
-
Reddit r/chemistry. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents.
-
Gevorgyan, V., et al. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. National Center for Biotechnology Information. [Link]
-
ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]
-
Chemistry Stack Exchange. Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
YouTube. C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. [Link]
-
PubChem. 3-Fluoro-5-methoxyphenol. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. Scheme 4. Failed nitration of 4-fluoro-2-methoxyphenol. [Link]
-
PubMed. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
-
ResearchGate. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. [Link]
-
Eawag-BBD. 3-Fluorobenzoate Degradation Pathway. [Link]
-
ChemRxiv. RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. [Link]
-
LookChem. Cas 394-41-2,3-Fluoro-4-nitrophenol. [Link]
-
PubMed Central. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
ResearchGate. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. [Link]
-
ResearchGate. Influence of 3-fluorocatechol on degradation of 4-tert-butylphenol and.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Chromatography Purification of 3-Fluoro-2-methoxyphenol
Welcome to the technical support guide for the chromatographic purification of 3-fluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this specific fluorinated phenol. Here, we address common challenges with in-depth, scientifically grounded solutions to streamline your workflow and enhance your purification outcomes.
Introduction: The Challenge of Purifying this compound
This compound presents a unique set of purification challenges due to its chemical properties. The presence of a hydroxyl group makes it a polar and potentially acidic compound, susceptible to strong interactions with silica gel, which can lead to tailing and poor recovery. Furthermore, the fluorine and methoxy substituents create a distinct electronic and steric profile, which can complicate separation from structurally similar impurities, particularly regioisomers. Phenols, in general, are also prone to oxidation, which can introduce colored impurities into your sample.[1] This guide provides troubleshooting strategies and optimized protocols to overcome these specific hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the chromatographic purification of this compound.
Question 1: My this compound is showing significant peak tailing on my silica gel column. What's causing this and how can I fix it?
Answer:
Peak tailing is a classic sign of strong, undesirable interactions between your analyte and the stationary phase. For a phenol like this compound, the acidic proton of the hydroxyl group can interact strongly with the silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of your compound being retained longer than the bulk, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a polar, acidic modifier to your eluent.[1]
-
Acetic Acid (0.5-1%): This will protonate the silanol groups, reducing their interaction with your phenolic compound.
-
Formic Acid (0.1%): Often used in HPLC, a small amount can also be effective in flash chromatography to improve peak shape.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Deactivated Silica: Using silica gel that has been end-capped or treated to reduce the number of active silanol groups can be beneficial.
-
Alumina (Neutral or Basic): Alumina can be a good alternative, but be sure to test on a TLC plate first, as the basicity can sometimes lead to compound degradation.
-
Reverse-Phase Chromatography (C18): For highly polar phenols, switching to a reverse-phase system where the stationary phase is non-polar is often the most effective solution.[1]
-
Question 2: I'm struggling to separate this compound from its isomer, 2-fluoro-6-methoxyphenol. They have nearly identical Rf values on TLC. What should I do?
Answer:
Separating regioisomers is a common and significant challenge in chromatography because they often have very similar polarities.[1] The key to their separation lies in exploiting subtle differences in their interaction with the stationary and mobile phases.
Solutions:
-
Extensive TLC Screening: Before committing to a column, dedicate time to screening a wide variety of solvent systems.[1] Small changes in solvent composition can sometimes lead to baseline separation. Try different solvent combinations such as:
-
Toluene/Acetone
-
Dichloromethane/Methanol
-
Hexanes/Ethyl Acetate with varying ratios
-
-
Stationary Phase with Alternate Selectivity: Standard silica gel relies primarily on polar interactions. To separate isomers, you often need a stationary phase that offers different interaction mechanisms.
-
Fluorinated-Phenyl Phases: These phases are particularly well-suited for separating halogenated and aromatic compounds.[2][3] They offer π-π interactions, dipole-dipole interactions, and shape selectivity, which can differentiate between the subtle electronic and steric differences of your isomers.[4][5]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, especially reverse-phase HPLC (RP-HPLC), provides much higher resolving power than standard flash chromatography.[1]
Question 3: My purified this compound has a yellowish or brownish tint. Where are these colored impurities coming from and how can I prevent them?
Answer:
Phenols are highly susceptible to oxidation, which forms colored quinone-type impurities.[1] This oxidation can be accelerated by exposure to air, light, and trace metal contaminants.
Solutions:
-
Work Under an Inert Atmosphere: Whenever possible, conduct your purification steps, including running the column and evaporating solvents, under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by sonication under vacuum. This reduces the amount of dissolved oxygen available to react with your compound.[1]
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your solvents can help prevent oxidation.
-
Minimize Light Exposure: Protect your compound from light by wrapping flasks and columns in aluminum foil.
Question 4: I have very low recovery of my compound from the column. It seems to be irreversibly stuck to the silica gel. What can I do?
Answer:
When a highly polar compound like this compound is loaded onto a highly active stationary phase like silica gel, it can adsorb so strongly that it cannot be eluted, even with very polar mobile phases.
Solutions:
-
Check Solvent Polarity: Ensure your mobile phase is sufficiently polar. For phenols, high percentages of methanol (e.g., 10-20%) in dichloromethane are often necessary.[1]
-
Use Reverse-Phase Chromatography: This is often the best solution for very polar compounds. The non-polar C18 stationary phase will have a much lower affinity for your polar phenol, allowing it to elute with a polar solvent system like water/acetonitrile or water/methanol.[1]
-
Slurry Loading: If you must use normal phase, instead of dry loading, dissolve your crude material in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. After drying, this can be loaded onto the column. This can sometimes improve recovery.
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Mobile Phase Modification
-
TLC Analysis: Develop a solvent system that gives your this compound an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexanes and ethyl acetate. If tailing is observed on the TLC plate, add 0.5% acetic acid to the eluent.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column. Allow it to pack under gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin eluting with your chosen mobile phase. If the compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Reverse-Phase Flash Chromatography (C18)
-
TLC Analysis: Use a C18 TLC plate to determine a suitable mobile phase. Common solvent systems are mixtures of water and acetonitrile or water and methanol. An Rf of 0.25-0.35 is ideal. You may need to add 0.1% formic or acetic acid to both the water and organic solvent to ensure good peak shape.
-
Column Equilibration: Flush the C18 column with the more organic component of your mobile phase (e.g., 100% acetonitrile), followed by your initial mobile phase composition until the column is equilibrated.
-
Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a solvent like DMSO if solubility is an issue.
-
Elution: Run the column with your chosen mobile phase, either isocratically or with a gradient of increasing organic solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC.
-
Solvent Removal: Combine the pure fractions. Removing water can be done by lyophilization (freeze-drying) or by extracting the compound into an organic solvent after dilution with a larger volume of water.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Stationary Phase | Solvent System A | Solvent System B | Modifier |
| Silica Gel | Hexanes/Ethyl Acetate (7:3) | Dichloromethane/Methanol (9.5:0.5) | 0.5% Acetic Acid |
| C18 (Reverse Phase) | Water/Acetonitrile (1:1) | Water/Methanol (1:1) | 0.1% Formic Acid |
Visualizations
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor isomeric separation.
Mechanism of Tailing on Silica Gel and Its Mitigation
Caption: How an acidic modifier reduces peak tailing on silica gel.
References
- Waters Corporation.
- Waters Corporation.
- BenchChem.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Restek. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
- Restek. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 5. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-methoxyphenol
Welcome to the technical support center for 3-Fluoro-2-methoxyphenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing and handling this important fluorinated building block. As a key intermediate in the development of novel therapeutics, particularly for modulating pathways like ROR-gamma-t, achieving high purity and yield is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is through the regioselective mono-O-methylation of 3-fluorocatechol. This reaction involves the selective addition of a methyl group to the hydroxyl at the C2 position, while leaving the C1 hydroxyl untouched. The challenge lies in controlling the reaction to favor the desired isomer over the alternative (2-fluoro-6-methoxyphenol) and preventing over-methylation to the di-methoxy byproduct.
Q2: What are the critical factors influencing regioselectivity in this methylation?
Regioselectivity is a function of the differential reactivity of the two hydroxyl groups on the 3-fluorocatechol starting material. Key influencing factors include:
-
Acidity (pKa) of Phenolic Protons: The electron-withdrawing fluorine atom increases the acidity of the adjacent hydroxyl groups. The relative acidity can influence which phenol is more readily deprotonated by the base, forming the more reactive phenoxide intermediate.[2]
-
Choice of Base and Solvent System: The interplay between the base, solvent, and cation can influence which oxygen atom acts as the better nucleophile. Aprotic polar solvents like DMF or acetone with bases like potassium carbonate (K₂CO₃) are common.
-
Steric Hindrance: The fluorine atom provides some steric bulk, which can influence the approach of the methylating agent.
-
Reaction Temperature: Lower temperatures often favor higher selectivity, as the kinetic product is more likely to be formed preferentially over the thermodynamic product.
Q3: What are the primary side products I should expect?
During the synthesis, you can anticipate two main side products:
-
The Regioisomer (2-Fluoro-6-methoxyphenol): This forms when methylation occurs on the alternative hydroxyl group.
-
The Di-methylated Product (3-Fluoro-1,2-dimethoxybenzene): This results from the methylation of both hydroxyl groups. This is often a consequence of using an excess of the methylating agent or allowing the reaction to proceed for too long.
A third potential impurity is, of course, unreacted 3-fluorocatechol starting material.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific experimental problems. Each answer provides a causal explanation and actionable steps for resolution.
Problem 1: My reaction yield is consistently low, despite TLC showing consumption of the starting material.
Answer:
Low isolated yield after a seemingly complete reaction often points to issues in the workup and purification stages. The phenolic nature of this compound requires careful pH control during aqueous extraction.
Causality: this compound is weakly acidic. If the aqueous layer becomes too basic during workup (e.g., pH > 10), the product will deprotonate to form its corresponding phenoxide salt. This salt is water-soluble and will be lost from the organic layer during extraction, drastically reducing your isolated yield.
Troubleshooting Protocol:
-
Monitor pH During Workup: After quenching the reaction, ensure the aqueous layer is neutralized or made slightly acidic (pH ~5-6) with a suitable acid (e.g., 1M HCl) before extracting with your organic solvent (e.g., Ethyl Acetate, DCM).
-
Perform a Back-Extraction: If you suspect product loss to the aqueous layer, acidify all your basic aqueous washes to pH ~5-6 and re-extract them with fresh organic solvent. Combine these new organic layers with your primary extract.
-
Check for Volatility: While not extremely volatile, ensure you are not using excessive heat or high vacuum during solvent removal before purification, as this can lead to loss of the product, which has a boiling point of around 195 °C.[3]
Problem 2: I am getting a significant amount of the wrong isomer (2-Fluoro-6-methoxyphenol). How can I improve regioselectivity?
Answer:
Poor regioselectivity is a common challenge in the methylation of unsymmetrical catechols.[4][5] The formation of the undesired 2-fluoro-6-methoxyphenol isomer indicates that the reaction conditions are not sufficiently directing the methylation to the C2 hydroxyl. This can be optimized by modifying the reaction parameters.
Causality: The electronic effect of the fluorine atom makes the proton on the C2-hydroxyl group more acidic than the one on the C1-hydroxyl. Under strong basic conditions, both hydroxyls may be deprotonated, leading to a mixture of products. Milder conditions can often exploit the subtle pKa difference to favor the formation of one phenoxide over the other.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Switch from a strong base (e.g., NaOH) to a milder one like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). | Milder bases are less likely to fully deprotonate both hydroxyl groups, allowing the kinetic selectivity based on pKa differences to dominate. |
| Temperature | Run the reaction at a lower temperature. Start at room temperature or even 0 °C and slowly warm if needed. | Lowering the kinetic barrier for one reaction pathway over another often enhances selectivity. |
| Solvent | Use a polar aprotic solvent such as Acetone or Acetonitrile. | These solvents effectively dissolve the reagents but do not participate in hydrogen bonding in a way that might level the reactivity of the two phenoxides. |
| Methylating Agent | Consider using Dimethyl Carbonate (DMC) as a greener and often more selective alternative to Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).[6] | DMC is less reactive than traditional alkylating agents, which can lead to improved selectivity in competitive reactions.[6] |
Problem 3: My final product is contaminated with the di-methylated byproduct.
Answer:
Formation of 3-fluoro-1,2-dimethoxybenzene is a clear indication of over-methylation. This occurs when the initially formed product, this compound, is itself deprotonated and reacts with another equivalent of the methylating agent.
Causality: This issue is almost always caused by an incorrect stoichiometry of the methylating agent or by allowing the reaction to run for an extended period after the starting material has been consumed.
Corrective Actions:
-
Strict Stoichiometric Control: Use a precise amount of your methylating agent. Start with 1.0 equivalent relative to the 3-fluorocatechol. If the reaction is sluggish, you can incrementally increase to a maximum of 1.1 equivalents. Never use a large excess.
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aim to stop the reaction as soon as the starting 3-fluorocatechol spot has disappeared or is minimal.
-
Slow Addition: Add the methylating agent slowly (dropwise) to the reaction mixture over a period of 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, disfavoring the second methylation event which is typically slower than the first.
Problem 4: I am struggling to separate the product from the starting material and the regioisomer via column chromatography.
Answer:
Purification can be challenging when the components have similar polarities. A systematic approach to developing your chromatography method is essential.
Causality: The product, starting material, and regioisomer are all relatively polar phenols. Their similar structures result in close retention factors (Rf) on silica gel, making baseline separation difficult with a suboptimal solvent system.
Detailed Purification Protocol:
-
Analytical TLC First: Before running a large column, optimize your solvent system using TLC. The goal is to achieve the maximum possible separation (ΔRf) between your product and the key impurities.
-
Recommended Starting System: Hexane / Ethyl Acetate.
-
Method: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3). The di-methylated product will be the least polar (highest Rf). The two mono-methylated isomers will be next, followed by the highly polar 3-fluorocatechol starting material (lowest Rf).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate (KMnO₄) can also be effective as phenols are readily oxidized.
-
-
Column Chromatography Technique:
-
Slurry and Column Packing: Use a high-quality silica gel (40-63 µm particle size). Pack the column carefully as a slurry in your chosen mobile phase to avoid air bubbles and channeling.
-
Loading: Adsorb your crude material onto a small amount of silica gel and load it dry onto the top of the column. This "dry loading" technique typically results in better separation than loading in a solution.
-
Elution: Begin eluting with the optimized solvent system from your TLC analysis. Collect small fractions and analyze them by TLC before combining.
-
Visualized Workflows and Reactions
General Synthesis and Purification Workflow
The following diagram outlines the logical flow from reaction setup to the isolation of the pure product.
Caption: Overall workflow for the synthesis and purification of this compound.
Key Reaction Pathways
This diagram illustrates the desired reaction and the formation of common byproducts.
Caption: Reaction scheme showing the desired product and major side products.
References
-
Richter, M., et al. (2015). Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem. Available at: [Link]
- Kunjir, S., et al. (2012). Selective C-and O-methylation of catechol in gas phase over modified g-alumina.
-
Andexer, J. N., & Richter, M. (2015). Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. Chemistry & Biodiversity. Available at: [Link]
-
Wang, F., et al. (2022). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI. Available at: [Link]
-
Sadeghi, S., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. NIH Public Access. Available at: [Link]
-
Pharmaffiliates. The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis. Pharmaffiliates. Available at: [Link]
-
Taurog, A., et al. (1993). An unexpected side reaction in the guaiacol assay for peroxidase. Analytical Biochemistry. Available at: [Link]
-
Aytac, S. P., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]
-
Wikipedia. (n.d.). Guaiacol. Wikipedia. Available at: [Link]
- Yadav, G. D., & Kadam, A. A. (2009). Synthesis of monoallyl guaiacol via allylation using HY zeolite.
-
Thakker, D. R., et al. (1986). Regioselectivity of catechol O-methyltransferase. The effect of pH on the site of O-methylation of fluorinated norepinephrines. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Regioselectivity of catechol O-methyltransferase. The effect of pH on the site of O-methylation of fluorinated norepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regiocomplementary O‐Methylation of Catechols by Using Three‐Enzyme Cascades | Semantic Scholar [semanticscholar.org]
- 6. Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts [mdpi.com]
Stability issues and degradation of 3-Fluoro-2-methoxyphenol
Technical Support Center: 3-Fluoro-2-methoxyphenol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage and handling conditions for this compound?
Proper storage is the first line of defense against degradation. It is recommended to store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1] To maintain its integrity, protect the compound from physical damage and check containers regularly for leaks.[1] For handling, always use personal protective equipment, including gloves and eye protection, and work in a well-ventilated area or under a chemical fume hood.[2] Avoid actions that generate dust and prevent contact with moisture.[1]
Q2: What chemical incompatibilities should I be aware of when working with this compound?
This compound is known to be incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in rapid degradation of the material. It is also incompatible with bases, acid anhydrides, and acid chlorides.[3] The phenolic hydroxyl group is particularly susceptible to oxidation, a common degradation pathway for phenols.[4][5]
Q3: What are the primary degradation pathways for this compound?
Understanding potential degradation pathways is critical for designing stable formulations and interpreting analytical results.[5][6] Based on the structure (a substituted phenol), the primary degradation routes are:
-
Oxidative Degradation: Phenols are susceptible to oxidation via an electron transfer mechanism.[4][5] This can lead to the formation of colored quinone-type structures or other oxidized species. The presence of trace metals or exposure to atmospheric oxygen can catalyze this process.
-
pH-Dependent Degradation: Phenolic compounds can be unstable in alkaline (high pH) conditions.[7][8] In a basic environment, the phenolic proton is abstracted to form a phenoxide ion, which is often more susceptible to oxidation than the protonated phenol.[8] Conversely, many phenols exhibit greater stability in acidic or neutral solutions.[9]
-
Photodegradation: Aromatic compounds, including phenols, can be sensitive to light, particularly UV radiation.[5] Exposure can provide the energy needed to initiate degradation reactions, leading to complex mixtures of byproducts.[10] Therefore, storing the material in light-resistant containers is advisable.
-
Thermal Degradation: While generally stable at room temperature, exposure to high temperatures can accelerate degradation.[11] Thermolysis can become a significant factor at elevated temperatures, potentially leading to decomposition.[12]
Q4: I've noticed my solution of this compound has developed a slight yellow or brown tint. Is this a sign of degradation?
Yes, a change in color is a common visual indicator of degradation, particularly for phenolic compounds. This discoloration is often due to the formation of oxidized products, such as quinones, which are typically colored. While this provides a preliminary warning, it is not a quantitative measure of purity. Definitive assessment of stability and purity requires analytical techniques like HPLC.[11]
Q5: What analytical methods are best suited for developing a stability-indicating assay for this compound?
The most widely accepted method for stability-indicating assays is reverse-phase high-performance liquid chromatography (RP-HPLC), typically with UV detection.[11][13] A robust stability-indicating method is one that can separate the intact parent compound from all potential degradation products, ensuring that the assay is specific for the active ingredient.[5][13] For identifying and characterizing unknown degradation products formed during stress studies, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable.[13][14]
Troubleshooting Guide: Common Experimental Issues
This table provides a quick reference for troubleshooting common issues encountered during the use of this compound in experiments.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Preventive Actions |
| Unexpected peaks appear in HPLC chromatogram over time. | Degradation of the compound in solution. | Prepare solutions fresh daily.Ensure the pH of the mobile phase and diluent is compatible with the compound's stability (typically neutral to acidic for phenols).[9]Store stock solutions at reduced temperatures (e.g., 2-8 °C) and protected from light.Use LC-MS to identify the structure of the new peaks to understand the degradation pathway.[14] |
| Assay value is consistently low or decreases over time. | Significant degradation of the material has occurred either in solid form or in solution. | Verify the storage conditions of the solid material.[1]Review solution preparation and handling procedures to minimize exposure to light, high temperatures, and atmospheric oxygen.Consider purging solvents with an inert gas (e.g., nitrogen) before preparing solutions to minimize dissolved oxygen. |
| Poor peak shape (e.g., tailing) in RP-HPLC analysis. | Interaction of the phenolic hydroxyl group with residual silanols on the HPLC column. | Use a mobile phase with a slightly acidic pH (e.g., add 0.1% formic or acetic acid) to suppress the ionization of the phenolic group.Employ a high-purity, end-capped HPLC column specifically designed to minimize silanol interactions. |
| Inconsistent results in biological or chemical assays. | The compound is degrading under the assay conditions (e.g., due to pH of buffer, presence of oxidizing agents). | Perform a preliminary stability test of the compound directly in the assay buffer.Analyze the compound in the buffer over the time course of the experiment by HPLC to check for degradation.If instability is confirmed, investigate modifications to the assay buffer (e.g., adjusting pH, adding antioxidants) or reduce the incubation time. |
Experimental Protocol: Forced Degradation Study
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6] This protocol outlines a typical workflow for subjecting this compound to various stress conditions as recommended by ICH guidelines.[11]
Objective: To generate potential degradation products of this compound and assess the specificity of an analytical HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
pH meter
-
Photostability chamber or UV lamp
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.
-
Control Sample (Unstressed): Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the solvent. This sample will serve as the time-zero and control reference.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1N HCl in a flask.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and carefully neutralize it with 1N NaOH.
-
Dilute to the target concentration with the solvent.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1N NaOH in a flask.
-
Keep the solution at room temperature for 8 hours.
-
Carefully neutralize the solution with 1N HCl.
-
Dilute to the target concentration with the solvent.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.[13]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the target concentration with the solvent.
-
-
Thermal Degradation:
-
Store a sample of the solid powder in an oven at 80°C for 48 hours.[11]
-
Also, keep a flask of the stock solution at 60°C for 48 hours.
-
After incubation, allow samples to cool, then prepare a solution from the stressed solid and dilute the stressed liquid sample to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a phototransparent container) to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
After exposure, dilute the sample to the target concentration.
-
-
HPLC Analysis:
-
Analyze all prepared samples (control, acid, base, oxidative, thermal, and photolytic) using a suitable RP-HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Use a PDA detector to check for peak purity of the parent peak in the stressed samples to ensure no degradants are co-eluting.
-
Visualizations
Potential Oxidative Degradation Pathway
The diagram below illustrates a hypothetical primary step in the oxidative degradation of this compound, where the phenol is oxidized to a corresponding quinone-like species, a common pathway for such compounds.[4][5]
Forced Degradation Experimental Workflow
This flowchart outlines the logical steps for conducting a forced degradation study as described in the protocol above.
References
-
CymitQuimica. 3-Fluoro-4-methoxyphenol Safety Data Sheet. Link
-
Fisher Scientific. (2009-07-07). SAFETY DATA SHEET: 4-Fluoro-2-methoxyphenol. Link
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2(3), 238-241.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Link
-
Forced Degradation Studies. (2016-12-14). MedCrave online. Link
- Wang, W., et al. (2021). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. RSC Advances, 11(42), 26269-26277.
-
Science.gov. Forced degradation products: Topics. Link
-
Harris, J. (2022-04-18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Link
-
Fisher Scientific. (2010-03-23). SAFETY DATA SHEET: Guaiacol. Link
- Analytical Methods for the Degradation of Phytoconstituents.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
-
Fisher Scientific. (2012-11-16). SAFETY DATA SHEET: 3-Methoxyphenol. Link
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Link
- Lee, S., & Gloyna, E. F. (2000). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water.
-
Kumar, A., et al. (2019). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. Link
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Link
-
Kumar, K. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Link
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Purification of 3-Fluoro-2-methoxyphenol
Introduction: 3-Fluoro-2-methoxyphenol is a substituted phenol of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluoro and methoxy substituents. The introduction of fluorine, for instance, is a well-established strategy for enhancing metabolic stability and binding affinity in drug candidates.[1] However, synthetic routes often yield a crude product containing various impurities, such as starting materials, isomers, and degradation products. Achieving high purity is paramount for reliable downstream applications and regulatory compliance.
This guide provides in-depth, field-proven troubleshooting advice and detailed protocols for the purification of this compound. It is designed for researchers, chemists, and drug development professionals to address common challenges encountered during purification, ensuring a final product of the highest quality.
Part 1: Troubleshooting Common Impurity Issues
This section addresses specific problems you might encounter with your crude this compound in a direct question-and-answer format.
Q1: My isolated this compound is a pink, brown, or dark-colored oil/solid. What causes this discoloration and how can I fix it?
Answer: This is a classic issue with phenolic compounds. The discoloration is almost certainly due to the formation of highly colored quinone-type impurities.[2] Phenols are highly susceptible to air oxidation, a process that can be accelerated by exposure to light and the presence of trace metal ions.
Causality: The phenolic hydroxyl group can be oxidized to a semiquinone radical, which can then undergo further reactions to form benzoquinones. These molecules are highly conjugated and absorb visible light, appearing as colored impurities even at very low concentrations.
Solutions:
-
Inert Atmosphere Handling: Whenever possible, conduct purification steps (like solvent evaporation or chromatography) under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[2]
-
Use of Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with nitrogen or argon before use can significantly reduce oxidation.[2]
-
Activated Charcoal Treatment: For bulk color removal, you can dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), add a small amount (1-2% w/w) of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the charcoal. Note that this may lead to some product loss due to adsorption.
-
Flash Column Chromatography: This is the most effective method. The polar quinone impurities typically adhere strongly to the silica gel, allowing the less polar, pure phenol to elute. See Protocol 1 for a detailed procedure.
Q2: My NMR/GC analysis indicates the presence of unreacted starting material (e.g., 2-methoxyphenol). What is the most efficient separation method?
Answer: The presence of starting materials is a common issue resulting from incomplete reaction. The best separation strategy depends on the difference in physicochemical properties between your product and the impurity.
Analysis: this compound is more polar than 2-methoxyphenol due to the electron-withdrawing nature of the fluorine atom, but the difference may be subtle.
Recommended Method: Flash Column Chromatography
This is the most reliable method for separating compounds with moderate polarity differences. The slightly higher polarity of the fluorinated product will cause it to have a stronger interaction with the silica gel stationary phase, resulting in a lower Retention factor (Rf) compared to the less polar starting material. A carefully chosen solvent system will allow for complete separation.
-
Workflow:
-
Develop a solvent system using Thin Layer Chromatography (TLC).
-
Perform flash column chromatography. (See Protocol 1 ).
-
Monitor fractions by TLC to identify and combine the pure product.
-
Q3: I suspect I have isomeric impurities (e.g., 4-Fluoro-2-methoxyphenol). How can I isolate the desired 3-fluoro isomer?
Answer: Separating constitutional isomers is one of the more challenging purification tasks because they often have very similar polarities and boiling points. High-resolution techniques are typically required.
Strategy:
-
High-Performance Flash Chromatography: Use a high-quality silica gel with a small particle size and a very shallow solvent gradient. A gradient of 5% to 20% ethyl acetate in hexanes, run slowly, might provide the necessary resolution. Automated flash chromatography systems excel at this type of separation.
-
Preparative HPLC: For the highest purity and for small-scale work, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is typically effective for separating polar aromatic isomers.[2][3]
-
Fractional Recrystallization: If your product is a solid, you may be able to exploit subtle differences in the solubility of the isomers in a particular solvent system. This is often an iterative, trial-and-error process but can be effective for larger scales.
Q4: My product is an oil that won't solidify, and it's thermally stable. Can I use distillation?
Answer: Yes, vacuum distillation is a viable and scalable purification method for liquid or low-melting phenolic compounds, provided they are stable at the required temperatures. Given that related compounds like 4-Fluoro-2-methoxyphenol have a boiling point of 195 °C at atmospheric pressure, vacuum distillation is essential to lower the boiling point and prevent thermal decomposition.
Procedure:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Vacuum: Connect the apparatus to a vacuum pump capable of reaching pressures below 10 mmHg. A cold trap should be placed between the apparatus and the pump.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Fraction Collection: Collect fractions based on the boiling point at the measured pressure. Discard the initial forerun, which may contain volatile impurities, and stop before high-boiling impurities begin to distill.
Part 2: FAQs on Purification Strategies & Purity Analysis
Q5: How do I decide between recrystallization, chromatography, and distillation for my sample?
Answer: The optimal method depends on the physical state of your compound, the nature of the impurities, the scale of your experiment, and the required final purity.
Sources
Unexpected results in the NMR spectrum of 3-Fluoro-2-methoxyphenol
Technical Support Center: 3-Fluoro-2-methoxyphenol NMR Analysis
Welcome to the technical support guide for navigating the complexities of the Nuclear Magnetic Resonance (NMR) spectrum of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectral data during their experiments. Here, we will dissect potential issues, provide in-depth troubleshooting workflows, and explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows a broad singlet for the hydroxyl proton, but the chemical shift is different from what I expected. Why is that?
A1: The chemical shift of a hydroxyl (-OH) proton is highly sensitive to its environment.[1][2] Several factors can cause significant variations in its position:
-
Solvent Effects: The choice of NMR solvent dramatically influences the chemical shift of the -OH proton due to differences in hydrogen bonding.[3][4][5] In hydrogen-bond accepting solvents like DMSO-d6 or acetone-d6, the hydroxyl proton will be significantly deshielded and appear at a higher ppm value (further downfield) compared to less interactive solvents like CDCl3.[4][6] For instance, the chemical shift of the phenol -OH group can vary by over 4.7 ppm between DMSO-d6 and CDCl3.[4][5]
-
Concentration: The concentration of your sample can alter the extent of intermolecular hydrogen bonding between molecules of this compound. At higher concentrations, more hydrogen bonding occurs, leading to a downfield shift.[6]
-
Temperature: Temperature affects the equilibrium of hydrogen bonding.[7] Generally, increasing the temperature will disrupt hydrogen bonds, causing the hydroxyl proton signal to shift upfield (to a lower ppm value).[4][7]
-
Water Content: The presence of even trace amounts of water in the NMR solvent can lead to proton exchange with the hydroxyl proton, which can broaden the signal and alter its chemical shift.[8]
Q2: The aromatic region of my 1H NMR spectrum is more complex than I anticipated. What kind of splitting pattern should I expect for the aromatic protons?
A2: The aromatic region for this compound should display signals for three protons on the benzene ring.[9][10] Due to the substituents, these protons are in different chemical environments and will exhibit complex splitting patterns due to both proton-proton (nJHH) and proton-fluorine (nJHF) coupling.[11][12]
Here's a breakdown of the expected couplings:
-
Ortho coupling (3JHH): Typically in the range of 7-10 Hz.[12][13]
-
Proton-Fluorine coupling: This can be significant and occurs over multiple bonds.
-
3JHF (ortho) is typically larger than 4JHF (meta).
-
You should expect to see doublet of doublets or even more complex multiplets for each of the aromatic protons.[11]
Q3: I am seeing unexpected couplings in my 13C NMR spectrum. What should I be looking for?
A3: In a standard proton-decoupled 13C NMR spectrum, you will not see carbon-proton splitting. However, you will observe carbon-fluorine (nJCF) coupling, which can be quite large and informative.[14][15]
-
1JCF: The direct coupling between a carbon and a fluorine atom is typically very large, often in the range of 240-320 Hz.[14] This will appear as a large doublet for the carbon directly attached to the fluorine.
-
2JCF: Coupling over two bonds is also significant, usually between 20-50 Hz.[13]
-
3JCF and longer-range couplings: These are smaller but often observable, typically in the range of 5 Hz or less.[13][16]
The presence of these couplings is a key diagnostic feature for confirming the structure of this compound.
Troubleshooting Guides
Issue 1: Ambiguous or Overlapping Aromatic Signals
If the signals in the aromatic region of your 1H NMR spectrum are overlapping and difficult to interpret, consider the following troubleshooting steps.
Protocol: Resolving Overlapping Aromatic Signals
-
Change the NMR Solvent: Sometimes, simply changing the solvent can alter the chemical shifts of the aromatic protons enough to resolve overlapping signals.[8] Solvents like benzene-d6 can induce different chemical shifts compared to CDCl3 due to anisotropic effects.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify which protons are adjacent on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which can be crucial for assigning quaternary carbons and confirming the overall structure.
-
Logical Workflow for Signal Assignment:
Caption: Troubleshooting workflow for NMR signal assignment.
Issue 2: Presence of Unexpected Peaks (Impurities)
The presence of extra peaks in your NMR spectrum usually indicates impurities.
Protocol: Identifying Common Impurities
-
Check Residual Solvent Peaks: Consult a table of common NMR solvent impurities.[17][18] For example, residual acetone is often seen as a singlet around 2.17 ppm in CDCl3.
-
Identify Synthesis Starting Materials or Byproducts: Review the synthetic route used to prepare this compound.[19][20] Look for the characteristic peaks of any starting materials or potential side-products.
-
Water Peak: A broad peak, often around 1.5-2.5 ppm in CDCl3 or 3.3 ppm in DMSO-d6, is indicative of water.[8]
-
Grease: If you used grease on your glassware, you might see broad signals characteristic of hydrocarbons.
Data Summary: Expected Chemical Shifts
The following table provides an estimation of the expected chemical shifts for this compound. Actual values will vary based on experimental conditions.
| Proton/Carbon | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) | Key Couplings |
| -OH | Highly variable (2-10)[1][2] | N/A | Broad singlet |
| -OCH3 | ~3.8 - 4.0 | ~55 - 60 | Singlet |
| Aromatic H's | ~6.5 - 8.0[9][10] | N/A | nJHH, nJHF |
| Aromatic C's | N/A | ~110 - 160[9][21][22][23] | nJCF |
Advanced Troubleshooting: Dynamic Phenomena
Issue 3: Peak Broadening or Changes with Temperature
If you observe that your peaks, particularly the hydroxyl proton, are broad or change shape/position with temperature, you may be observing dynamic effects.[7]
Protocol: Variable Temperature (VT) NMR
-
Acquire Spectra at Different Temperatures: Run the 1H NMR experiment at a series of temperatures (e.g., 298 K, 313 K, 328 K).
-
Analyze Changes:
-
Sharpening of Peaks: If a broad peak sharpens at higher temperatures, it could be due to increased rates of conformational exchange or proton exchange.
-
Chemical Shift Changes: As mentioned earlier, the hydroxyl proton will typically shift upfield with increasing temperature.[4] The rate of this change (Δδ/ΔT) can provide information about hydrogen bonding.[4]
-
Conceptual Diagram: Temperature Effects on -OH Signal
Caption: Effect of temperature on the hydroxyl NMR signal.
References
-
Bagno, A., D'Amico, F., & Saielli, G. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(39), 6749-6757. [Link]
-
Exarchou, V., Troganis, A., Gerothanassis, I. P., Tsimidou, M., & Galabov, B. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1 H NMR chemical shifts. RSC Publishing. [Link]
-
ResearchGate. (2025). (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of 1H NMR chemical shifts. [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-873. [Link]
-
Reddit. (2025). Phenol OH Proton NMR Question : r/chemhelp. [Link]
-
Mizuno, M., & Martin, G. E. (1977). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 50(6), 1547-1550. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
ResearchGate. (2004). 1 H-NMR spectra of phenol in D 2 O. ͑ a ͒ Reactions are carried out at. [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
YouTube. (2025). How Does Temperature Affect NMR? - Chemistry For Everyone. [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]
-
University of Canterbury. FLOURINE COUPLING CONSTANTS. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
-
University of Calgary. NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Iowa State University. NMR Coupling Constants. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]
-
PubChem. 3-Methoxyphenol. [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
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- 23. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Troubleshooting Incomplete Reactions of 3-Fluoro-2-methoxyphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical reactions involving 3-fluoro-2-methoxyphenol. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to resolve reaction challenges effectively.
Introduction to the Reactivity of this compound
This compound is a versatile substituted aromatic compound featuring three key functional groups that dictate its reactivity: a phenolic hydroxyl group, a methoxy ether, and a fluorine atom on the aromatic ring. The interplay of these groups—the acidic proton of the phenol, the potential for ether cleavage of the methoxy group, and the fluorine atom's ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) or influence cross-coupling reactions—presents a unique set of synthetic opportunities and challenges.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common problem of incomplete reactions.
Troubleshooting Guide: Reaction Stalled? Here's Why.
Scenario 1: Incomplete O-Demethylation
Question: I am attempting to cleave the methyl ether of this compound to synthesize 3-fluorocatechol, but the reaction is stalling with significant starting material remaining. What are the likely causes and solutions?
Answer:
O-demethylation of aryl methyl ethers is a common transformation that can be challenging due to the stability of the ether linkage.[1] Incomplete conversion is often traced back to the choice of reagent, reaction conditions, or substrate-specific electronic effects.
Potential Causes & Solutions:
-
Insufficient Reagent Strength or Stoichiometry:
-
Causality: The cleavage of the C-O bond in the methoxy group requires a potent reagent to either act as a strong Lewis acid, coordinating to the ether oxygen, or a strong Brønsted acid to protonate it, making the methyl group susceptible to nucleophilic attack.[1][2]
-
Troubleshooting:
-
Increase Reagent Equivalents: If using a reagent like boron tribromide (BBr₃), ensure at least one equivalent is used per ether group. It's common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Switch to a Stronger Reagent: If milder conditions (e.g., AlCl₃, 47% HBr) are failing, consider more potent options. BBr₃ is often the reagent of choice for its high reactivity, typically starting at low temperatures (-78°C) and gradually warming to room temperature.[1] For substrates sensitive to strong Lewis acids, high-temperature hydrobromic acid (HBr) can be an effective, albeit harsh, alternative.[1][3]
-
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: Ether cleavage reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to slow or stalled reactions.
-
Troubleshooting:
-
Increase Temperature: If the reaction is proceeding cleanly but slowly, a modest increase in temperature can significantly enhance the rate. For HBr-mediated cleavage, reflux temperatures are often necessary.[1]
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If product formation is observed but starting material persists, extending the reaction time may be all that is needed.
-
-
-
Solvent Effects:
-
Causality: The choice of solvent can impact the solubility of reagents and intermediates, as well as the stability of charged species formed during the reaction.
-
Troubleshooting:
-
Ensure Reagent Compatibility: When using BBr₃, a non-coordinating, anhydrous solvent like dichloromethane (DCM) is standard.[1] Using coordinating solvents can sequester the Lewis acid, reducing its effectiveness.
-
Improve Solubility: If the starting material has poor solubility in the chosen solvent at the reaction temperature, consider alternatives. For some demethylations, higher boiling point solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be effective, particularly with thiol-based reagents.[1]
-
-
| Reagent | Typical Conditions | Key Considerations |
| BBr₃ | DCM, -78°C to RT | Highly effective but moisture-sensitive.[1] |
| 47% HBr | Reflux, with or without Acetic Acid | Strong Brønsted acid conditions; can be harsh.[1] |
| AlCl₃/Thiol | DCM or DCE, 0°C to Reflux | Milder than BBr₃, but may require a nucleophilic thiol. |
| LiCl in DMF/NMP | High Temperature (>150°C) | Nucleophilic demethylation, useful for specific substrates. |
Scenario 2: Incomplete Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction, aimed at displacing the fluorine atom with a nucleophile (e.g., an amine or alkoxide), is not going to completion. How can I improve the yield?
Answer:
The SNAr reaction on this compound relies on the activation of the aromatic ring towards nucleophilic attack.[4] The rate-determining step is typically the formation of the Meisenheimer complex, a negatively charged intermediate.[5][6] Incomplete reactions often stem from insufficient ring activation, a weak nucleophile, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficient Ring Activation:
-
Causality: The SNAr mechanism is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5] In this compound, there are no strong EWGs like a nitro group. The hydroxyl and methoxy groups are electron-donating by resonance, which disfavors SNAr.
-
Troubleshooting:
-
Deprotonate the Phenol: The phenoxide, formed by adding a base, is a much stronger electron-donating group than the neutral hydroxyl group, further deactivating the ring for SNAr. Ensure your reaction conditions do not favor phenoxide formation if SNAr at the fluorine is the goal.
-
Consider Alternative Strategies: If SNAr is proving difficult, a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) might be a more viable approach for forming C-N or C-O bonds at that position.
-
-
-
Nucleophile and Base Selection:
-
Causality: The nucleophile must be strong enough to attack the electron-rich aromatic ring. The choice of base is also critical; it can deprotonate the nucleophile or the phenol, altering the course of the reaction.
-
Troubleshooting:
-
Use a Stronger Nucleophile: If using a neutral amine, consider its corresponding amide (generated in situ with a strong, non-nucleophilic base like NaH or KHMDS) for increased reactivity.
-
Optimize the Base: Use a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions. For amine nucleophiles, K₂CO₃ or Cs₂CO₃ are common choices.
-
-
-
Solvent and Temperature:
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. Higher temperatures are often required to overcome the activation energy.[7]
-
Troubleshooting:
-
Switch to a High-Boiling Polar Aprotic Solvent: If the reaction is sluggish in a solvent like THF, switching to DMSO or NMP and increasing the temperature can dramatically improve the reaction rate.
-
Microwave Irradiation: For difficult SNAr reactions, microwave heating can provide rapid and efficient energy input, often leading to higher yields in shorter reaction times.
-
-
Caption: Troubleshooting workflow for incomplete SNAr reactions.
Scenario 3: Incomplete Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura cross-coupling with this compound (as the corresponding triflate or halide) and a boronic acid, but the conversion is poor. What factors should I investigate?
Answer:
The Suzuki-Miyaura coupling is a robust and widely used C-C bond-forming reaction.[8][9] However, its success is highly dependent on the careful orchestration of the catalyst, ligand, base, and solvent. Incomplete reactions can often be resolved by systematically optimizing these parameters.
Potential Causes & Solutions:
-
Catalyst and Ligand Inefficiency:
-
Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8] Each step has different requirements. The oxidative addition to an Ar-F bond is extremely difficult for palladium catalysts. Therefore, the phenolic hydroxyl group must first be converted to a better leaving group, such as a triflate (OTf), tosylate (OTs), or a halide (Br, I). The efficiency of the subsequent steps is then highly dependent on the palladium source and the choice of phosphine ligand, which influences the catalyst's stability and reactivity.
-
Troubleshooting:
-
Ensure Conversion to Triflate/Halide: Confirm that the starting material for the coupling is the aryl triflate or aryl halide, not the phenol itself.
-
Screen Ligands: For sterically hindered or electron-rich coupling partners, specialized biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to simpler ligands like PPh₃.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) offer improved stability and catalytic activity, ensuring a higher concentration of the active Pd(0) species at the start of the reaction.
-
-
-
Base and Solvent Mismatch:
-
Causality: The base plays a crucial role in the transmetalation step, activating the boronic acid.[10] The choice of base and solvent are often linked, as the base must be sufficiently soluble and active in the chosen medium.
-
Troubleshooting:
-
Base Selection: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used.[11] For challenging couplings, K₃PO₄ is often more effective. The base must be strong enough but not so strong as to cause decomposition of the starting materials or product.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is common, as water helps to dissolve the inorganic base. Anhydrous conditions can also be used with certain bases (e.g., KF).
-
-
-
Boronic Acid Quality:
-
Causality: Boronic acids can undergo dehydration to form cyclic boroxines, which are often less reactive in the catalytic cycle. The purity of the boronic acid is critical.
-
Troubleshooting:
-
Use High-Purity Boronic Acid: Ensure the boronic acid is pure and has been stored properly under dry conditions.
-
Consider Potassium Aryltrifluoroborate Salts: These salts (Ar-BF₃K) are often more stable than the corresponding boronic acids and can be used as effective coupling partners under the right conditions.[8]
-
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: Can the phenolic -OH group interfere with my reaction?
A1: Absolutely. The phenolic proton is acidic and can be deprotonated by bases, creating a phenoxide.[12] This can interfere in several ways:
-
In SNAr: The resulting phenoxide is strongly electron-donating, deactivating the ring towards nucleophilic attack.
-
In Cross-Coupling: The phenoxide can act as a nucleophile itself, potentially coordinating to the metal center and inhibiting catalysis.
-
In Base-Sensitive Reactions: It can consume base, altering the stoichiometry and pH of the reaction.
-
Solution: If interference is suspected, protect the hydroxyl group as a stable ether (e.g., benzyl, silyl) or an ester before proceeding with the desired reaction. The protecting group can be removed in a subsequent step.
Q2: My reaction mixture is turning dark, and I see multiple spots on TLC. What is happening?
A2: Dark coloration and multiple spots often indicate decomposition or side reactions. Phenols are susceptible to oxidation, especially under basic conditions or in the presence of transition metals and air, forming colored quinone-type species.
-
Troubleshooting:
-
Degas Solvents: For metal-catalyzed reactions, thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen to exclude oxygen.
-
Control Temperature: Overheating can accelerate decomposition pathways. Ensure the reaction temperature is carefully controlled.
-
Consider Purity: Impurities in the starting material or reagents can sometimes initiate decomposition. Ensure all materials are of high purity.[13]
-
Q3: How does the fluorine substituent affect the reactivity of the phenolic hydroxyl group?
A3: The fluorine atom is an electron-withdrawing group via induction. This makes the phenolic proton more acidic compared to 2-methoxyphenol.[14] Consequently, deprotonation to form the phenoxide is easier, which can be an advantage in reactions where the phenoxide is the desired reactive species (e.g., Williamson ether synthesis).[14] However, it can also make the potential for interference by the phenoxide more pronounced.
References
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Schlama, T., et al. (1998). Selective Methoxy Ether Cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. Available at: [Link]
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Yadav, J. S., et al. (2003). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate. Available at: [Link]
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Reddy, B. M., & Sreekanth, P. M. (2003). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Synthetic Communications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]
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Rajagopal, D., et al. (2020). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. ACS Omega. Available at: [Link]
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Aydın, A., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
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Reddit. (2023). Any troubleshooting for a reaction work-up? Reddit. Available at: [Link]
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Wang, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. Available at: [Link]
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University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]
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Schmermund, L., et al. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl- phenyl Ethers via Methyltransfer Employing Veratrol‐O‐Demethylase. ACS Catalysis. Available at: [Link]
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Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Smith, M. B., & March, J. (2007). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
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Uozumi, Y., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
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CRC Press. (2005). Hydroxymethylation of 2-Methoxyphenol with Formaldehyde to Yield Vanillic Alcohols. CRC Press. Available at: [Link]
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Save My Exams. (2024). Reactions of Phenol. Save My Exams. Available at: [Link]
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ResearchGate. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
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Alternative workup procedures for 3-Fluoro-2-methoxyphenol synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxyphenol (CAS 447462-87-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and alternative workup procedures to ensure the successful synthesis and purification of this valuable compound.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. Two of the most common and logical pathways are the Baeyer-Villiger oxidation of 2-fluoro-3-methoxybenzaldehyde and the selective demethylation of 2-fluoro-1,3-dimethoxybenzene. Each method presents its own set of challenges and requires specific considerations for the workup and purification of the final product. This guide will delve into these methods, offering detailed protocols and troubleshooting for issues that may arise during your experiments.
Method 1: Baeyer-Villiger Oxidation of 2-Fluoro-3-methoxybenzaldehyde
The Baeyer-Villiger oxidation is a powerful transformation that converts an aldehyde to a formate ester, which can then be hydrolyzed to the corresponding phenol.[1][2][3] This method is often favored for its regioselectivity, which is influenced by the electronic nature of the substituents on the aromatic ring.[3]
Experimental Protocol
Step 1: Baeyer-Villiger Oxidation
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise to the stirred solution at 0 °C. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxyacid by slowly adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), until a negative starch-iodide paper test is achieved.
Step 2: Hydrolysis of the Formate Ester
-
Base Hydrolysis: To the quenched reaction mixture, add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and stir vigorously for 2-4 hours at room temperature to hydrolyze the intermediate formate ester.
-
Acidification: After hydrolysis, cool the mixture in an ice bath and carefully acidify with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH of approximately 2-3.
Troubleshooting and Alternative Workup Procedures
| Problem | Probable Cause(s) | Troubleshooting/Alternative Workup Procedure |
| Incomplete reaction (aldehyde still present) | 1. Insufficient oxidant. 2. Low reaction temperature or short reaction time. 3. Deactivated m-CPBA. | 1. Add an additional portion of m-CPBA (0.2-0.3 eq) and continue stirring. 2. Gently heat the reaction mixture to 30-40 °C. 3. Use a fresh, recently purchased batch of m-CPBA. |
| Formation of side products (e.g., carboxylic acid) | The migratory aptitude of the hydrogen is competitive with the aryl group.[4] | This is an inherent challenge with the Baeyer-Villiger oxidation of aldehydes. Purification by column chromatography will be necessary to separate the desired phenol from the benzoic acid derivative. |
| Difficult workup: Emulsion formation during extraction | The presence of both acidic and basic compounds, as well as residual salts, can lead to the formation of stable emulsions.[2] | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Filtration: Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion. 3. Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as ethyl acetate, to the extraction solvent (e.g., DCM). |
| Low yield of isolated product | 1. Incomplete hydrolysis of the formate ester. 2. Product loss during aqueous workup due to the partial water solubility of the phenol. | 1. Ensure complete hydrolysis by extending the stirring time with the base or gently warming the mixture. 2. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent. |
Diagram: Baeyer-Villiger Oxidation and Workup Workflow
Caption: Workflow for the synthesis of this compound via Baeyer-Villiger oxidation.
Method 2: Demethylation of 2-Fluoro-1,3-dimethoxybenzene
Selective demethylation of one of the two methoxy groups of 2-fluoro-1,3-dimethoxybenzene is another viable route. Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers.[5]
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of boron tribromide (BBr₃) (1.1-1.2 eq) in DCM dropwise via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water. BBr₃ reacts violently with water, so this step must be performed with extreme caution in a well-ventilated fume hood.[5]
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Troubleshooting and Alternative Workup Procedures
| Problem | Probable Cause(s) | Troubleshooting/Alternative Workup Procedure |
| Incomplete reaction | 1. Insufficient BBr₃. 2. Reaction temperature too low or reaction time too short. 3. Presence of moisture. | 1. Add an additional amount of BBr₃ (0.1-0.2 eq) at low temperature. 2. Allow the reaction to stir at room temperature for a longer period. 3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Formation of di-demethylated product (2-fluororesorcinol) | Use of excess BBr₃ or elevated reaction temperatures.[5] | 1. Carefully control the stoichiometry of BBr₃. 2. Maintain a low reaction temperature for the duration of the reaction. |
| Difficult workup: Product remains in the aqueous layer | The phenolic product can form a salt with the base used in some workup procedures, making it water-soluble. | Ensure the aqueous layer is acidic (pH 2-3) before extraction to keep the phenol in its neutral, organic-soluble form. |
| Alternative to BBr₃ | BBr₃ is highly toxic and corrosive. | Consider using other demethylating agents such as iodotrimethylsilane (TMSI) or a combination of lithium chloride (LiCl) in dimethylformamide (DMF) at high temperatures, although these may require more optimization. |
Diagram: Demethylation and Workup Workflow
Caption: Workflow for the synthesis of this compound via demethylation.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my final product?
A1: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): You should expect to see characteristic signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
IR (Infrared) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol, and characteristic C-O and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (142.13 g/mol ).
Q2: My purified this compound is a pinkish solid. Is this a sign of impurity?
A2: Phenols are susceptible to oxidation, which can result in the formation of colored impurities.[6] While a slight pinkish hue may not significantly affect the purity for some applications, for high-purity requirements, it is advisable to:
-
Store the purified product under an inert atmosphere (nitrogen or argon).
-
Store at low temperatures (in a refrigerator or freezer).
-
Consider re-purification by column chromatography or recrystallization if the color is significant.
Q3: Can I use other peroxyacids for the Baeyer-Villiger oxidation?
A3: Yes, other peroxyacids such as peracetic acid or trifluoroperacetic acid can be used.[2] The reactivity of the peroxyacid can influence the reaction rate and selectivity. Trifluoroperacetic acid is more reactive than m-CPBA and may allow for lower reaction temperatures or shorter reaction times.
Q4: What are some greener alternatives for the extraction solvent?
A4: For liquid-liquid extractions, consider using more environmentally friendly solvents such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) as alternatives to dichloromethane.[7] The choice of solvent may require some optimization of the extraction procedure.
References
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- Wikipedia. (2023).
- ResearchGate. (2018).
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- Wageningen University & Research. (2005).
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- Organic Chemistry Portal. (2011).
- Harvard University. (2011).
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- Finetech Industry Limited. (n.d.). 2-fluoro-3-methoxyphenol | CAS: 447462-87-5 | Chemical Product.
- ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
- Sigma-Aldrich. (n.d.). 2-fluoro-3-methoxyphenol | 447462-87-5.
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- Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
- Google Patents. (n.d.).
- CyclicPharma. (n.d.). 2-fluoro-3-methoxyphenol | CAS No. 447462-87-5.
- Blucher Chemistry Proceedings. (2013).
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Technical Support Center: Managing Exothermic Reactions with 3-Fluoro-2-methoxyphenol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methoxyphenol. It provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and effective management of potentially exothermic reactions involving this compound. The guidance is built upon established principles of chemical process safety and analogous reactivity of similar phenolic compounds.
Introduction to the Thermal Hazards of this compound
This compound, a substituted guaiacol, possesses a chemical structure amenable to several types of reactions that are known to be highly exothermic. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, making it susceptible to vigorous electrophilic substitution.[1][2] Reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation can generate significant heat.[3][4] If not properly controlled, this heat can lead to a rapid increase in reaction rate, temperature, and pressure, culminating in a dangerous thermal runaway.[5][6]
A thermal runaway begins when the heat produced by the reaction surpasses the heat removal capacity of the system.[5] This creates a positive feedback loop where the increased temperature further accelerates the reaction rate, leading to an exponential increase in heat generation.[5][6] Such events can result in violent boiling, over-pressurization of the reactor, and potentially catastrophic failure of the equipment.[7][8]
This guide will provide a framework for identifying, assessing, and mitigating these risks.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during an exothermic reaction with this compound in a question-and-answer format.
Question 1: My reaction temperature is rising much faster than predicted, and my cooling system is at maximum capacity. What should I do?
Answer:
This is a critical situation indicating that the reaction is approaching a thermal runaway. Immediate and decisive action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents to the reactor. This will slow down the rate of heat generation.
-
Emergency Cooling: If available, activate any secondary or emergency cooling systems. This could include an external ice bath or a connection to a colder coolant supply.
-
Quench the Reaction: If the temperature continues to rise uncontrollably, you must be prepared to quench the reaction. This involves rapidly adding a pre-determined, cold, and inert chemical to the reactor to stop the reaction and absorb the excess heat. The choice of quenching agent is critical and should be identified during the hazard assessment phase of your experimental design. Suitable quenching agents are often cold, inert solvents that can dilute the reactants and absorb a significant amount of heat.
Root Cause Analysis:
-
Incorrect Kinetic Data: The initial prediction of the reaction's exotherm may have been inaccurate. The presence of the fluorine atom and methoxy group can significantly influence the reactivity of the phenol ring in ways that may not be perfectly analogous to simpler phenols.
-
Insufficient Cooling Capacity: The scale of the reaction may be too large for the available cooling system. The ratio of heat transfer surface area to reaction volume decreases as the scale increases, making heat removal less efficient.[5]
-
Catalyst Activity: The catalyst used may be more active than anticipated, or an impurity may be acting as an unintended catalyst.
Preventative Measures:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to accurately determine the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).
-
Scale-Up Considerations: When scaling up, do not simply multiply all parameters. The cooling capacity must be carefully re-evaluated. A good rule of thumb is to initially scale up by a factor of no more than 2-3 and carefully monitor the thermal behavior.
-
Semi-Batch Operation: For highly exothermic reactions, add the limiting reagent in a controlled manner (semi-batch) at a rate that does not allow the heat generation to exceed the cooling capacity.[6]
Question 2: I've noticed an unexpected pressure increase in my sealed reactor system that doesn't correlate with the vapor pressure of my solvent at the current temperature. What could be the cause?
Answer:
An unexpected pressure increase is a serious warning sign of a potential side reaction that is generating non-condensable gases.
Immediate Actions:
-
Stop the Reaction: Immediately stop heating and cease the addition of any reagents.
-
Vent to a Safe Location: If the pressure continues to rise and exceeds the safety limits of your equipment, vent the reactor to a safe location, such as a scrubber or a flare system, through a designated emergency relief system. Do not vent directly to the atmosphere if the gases are potentially toxic or flammable.
-
Cool the Reactor: Apply maximum cooling to reduce the temperature and slow down the gas-generating reaction.
Root Cause Analysis:
-
Decomposition: this compound or other reactants/intermediates may be decomposing at the reaction temperature, releasing gases like carbon monoxide, carbon dioxide, or hydrogen fluoride.[9] Phenolic compounds can undergo decomposition, especially at elevated temperatures or in the presence of certain contaminants.[10]
-
Side Reactions: The reaction conditions may be promoting an unintended side reaction. For example, in nitration reactions, over-nitration or oxidation can lead to the formation of nitrogen oxides (NOx), which are gases.[11]
-
Reaction with Incompatible Materials: A reactant or solvent could be reacting with a material of construction in the reactor, generating hydrogen or other gases.
Preventative Measures:
-
Thermal Stability Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the onset temperature of decomposition for all reactants, intermediates, and the final product mixture. Ensure your reaction temperature is well below these onset temperatures.
-
Gas Evolution Measurement: During reaction calorimetry studies, equip the system to measure gas evolution to quantify the rate and volume of any gases produced during the reaction.
-
Material Compatibility: Verify the compatibility of all reactants and solvents with the materials of construction of your reactor and associated equipment.
Question 3: My reaction has stalled, and I am tempted to increase the temperature or add more catalyst to restart it. Is this a safe approach?
Answer:
This is a potentially hazardous situation known as "reactant accumulation." Proceeding without a thorough understanding of the situation can lead to a thermal runaway.
Immediate Actions:
-
Do NOT Increase Temperature or Add More Catalyst: This could trigger a sudden and violent reaction of the accumulated, unreacted reagents.
-
Maintain Cooling and Agitation: Ensure the cooling system is active and the agitator is running to maintain thermal control and homogeneity.
-
Analyze a Sample: If it is safe to do so, carefully take a sample of the reaction mixture for analysis (e.g., by HPLC, GC, or NMR) to determine the concentration of the unreacted starting materials.
Root Cause Analysis:
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction proceeds, while other areas of the reactor have a high concentration of unreacted starting materials.
-
Catalyst Deactivation: The catalyst may have been deactivated by an impurity or a side product.
-
Inhibition Period: Some reactions have an induction or inhibition period that may be longer than expected.
Preventative Measures:
-
Ensure Adequate Mixing: The design of the agitator and the mixing speed should be sufficient to ensure good mass and heat transfer throughout the reaction mixture.
-
Catalyst Quality Control: Use catalysts from reputable sources and ensure they are properly handled and stored to prevent deactivation.
-
Understand Reaction Kinetics: Have a good understanding of the reaction kinetics, including any potential induction periods, before scaling up.
Frequently Asked Questions (FAQs)
Q1: What are the most hazardous reactions to perform with this compound?
A1: Based on the reactivity of phenols, the following reactions should be considered high-risk for thermal runaway:[3][12]
-
Nitration: Reaction with nitric acid, often in the presence of sulfuric acid, is highly exothermic and can lead to the formation of unstable polynitrated byproducts.[11]
-
Sulfonation: The reaction with concentrated sulfuric acid is very exothermic. The reaction temperature can influence the product distribution (ortho- vs. para-isomer).[5][13][14]
-
Halogenation: Reactions with bromine or chlorine are typically fast and exothermic.
-
Friedel-Crafts Reactions: Both alkylation and acylation reactions are catalyzed by strong Lewis acids and can be highly exothermic.[4][15][16]
-
Reactions with Strong Bases: As a weak acid, this compound will react exothermically with strong bases.[12]
Q2: How can I estimate the exothermic potential of my reaction before running it in the lab?
A2: While computational methods can provide an initial estimate, experimental techniques are essential for accurate hazard assessment.
-
Literature Review: Search for data on similar reactions with analogous compounds like guaiacol or 2-fluorophenol.
-
Thermochemical Calculations: Use software to estimate the heat of reaction based on bond energies. This provides a rough, non-experimental starting point.
-
Differential Scanning Calorimetry (DSC): A small-scale (milligram) technique to determine the onset temperature of decomposition and a rough estimate of the total heat release.
-
Reaction Calorimetry (RC1): The gold standard for process safety. This technique measures the heat flow of the reaction in real-time under controlled conditions, providing accurate data for safe scale-up.[14]
Q3: What are the key process safety parameters I need to determine for a potentially exothermic reaction?
A3: A thorough thermal hazard assessment should determine the following:
| Parameter | Description | Importance |
| Heat of Reaction (ΔHrx) | The total amount of heat released during the reaction. | Determines the total energy that needs to be managed. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass. | Used to calculate the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | A critical indicator of the potential for thermal runaway. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach under normal operating conditions, assuming a cooling failure. | This should be well below the decomposition temperature.[17] |
| Onset Temperature of Decomposition (Td) | The temperature at which the reaction mixture begins to decompose exothermically. | A critical safety limit that should never be exceeded. |
| Heat Generation Rate | The rate at which the reaction produces heat. | Must be balanced by the heat removal rate. |
| Heat Removal Rate | The rate at which the cooling system can remove heat. | Determines the maximum safe reaction rate. |
Q4: What are the essential components of a safe laboratory setup for running exothermic reactions with this compound?
A4: A robust setup should include:
-
Jacketed Reactor: Allows for precise temperature control via a circulating heating/cooling fluid.
-
Efficient Overhead Condenser: To handle any solvent reflux.
-
Mechanical Stirrer: To ensure efficient mixing and heat transfer.
-
Calibrated Temperature Probe: To accurately monitor the internal reaction temperature.
-
Controlled Addition Funnel/Pump: For the controlled addition of reagents.
-
Inert Atmosphere: A nitrogen or argon atmosphere to prevent unwanted side reactions with air.
-
Emergency Quench System: A pre-filled vessel with a quenching agent ready for immediate use.
-
Pressure Relief Device: A rupture disc or a relief valve set to a pressure below the maximum allowable working pressure of the reactor, vented to a safe location.
-
Secondary Containment: To contain any spills or leaks.
Diagrams and Workflows
Logical Relationship: Thermal Runaway Pathway
The following diagram illustrates the sequence of events that can lead to a thermal runaway.
Caption: The positive feedback loop leading to thermal runaway.
Experimental Workflow: Thermal Hazard Assessment
This workflow outlines the key steps in assessing the thermal hazards of a reaction involving this compound.
Caption: A staged workflow for thermal hazard assessment.
References
-
Thermal Hazard Analysis and Its Application on Process Safety Assessments. (n.d.). In ResearchGate. Retrieved from [Link]
-
Phenol-Formaldehyde Reaction Hazards. (n.d.). National Chemical Safety Program. Retrieved from [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. (2014, August). Health and Safety Executive. Retrieved from [Link]
-
Gas-Phase Oxidation of Guaiacol by NO3 Radicals: Kinetic Measurements and Implications. (2025, April 3). ACS ES&T Air. Retrieved from [Link]
-
Kinetic Study of the Pyrolysis and Oxidation of Guaiacol. (n.d.). ACS Publications. Retrieved from [Link]
-
Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved from [Link]
-
Sulphonation of phenol with conc. H_(2)SO_(4) at 288-298 K gives. (n.d.). Allen. Retrieved from [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. Retrieved from [Link]
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Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9). Emergency Management Science and Technology. Retrieved from [Link]
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Phenol - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. (1999, August). United States Environmental Protection Agency. Retrieved from [Link]
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Nitration of phenol in flow. (2022, July). Corning. Retrieved from [Link]
-
Reactions of Phenol. (2024, December 23). Save My Exams. Retrieved from [Link]
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Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
What reactions can phenols undergo? (n.d.). TutorChase. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
Mechanochemical Friedel–Crafts acylations. (2019, June 17). PMC. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in Reactions with 3-Fluoro-2-methoxyphenol
Welcome to the Technical Support Center for catalytic reactions involving 3-Fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges related to catalyst poisoning. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve issues encountered during your synthetic endeavors with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of catalyst poisoning in my reaction with this compound?
A1: The primary indicators of catalyst poisoning are a sudden or gradual decrease in reaction rate, incomplete conversion of starting materials, and the formation of unexpected side products. You might observe that the reaction stalls, requiring higher catalyst loading, elevated temperatures, or longer reaction times to achieve desired conversions that were previously attainable under milder conditions. A change in the color of the reaction mixture or the appearance of insoluble catalyst aggregates can also signify deactivation.
Q2: Can the fluorine atom in this compound poison my palladium catalyst?
A2: While the C-F bond is generally stable, under certain catalytic conditions, particularly at elevated temperatures or in the presence of specific reagents, fluoride ions (F⁻) can be generated. Fluoride ions are known to be potential poisons for palladium catalysts. They can coordinate to the metal center, altering its electronic properties and hindering key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
Q3: How do the hydroxyl and methoxy groups on this compound influence catalyst activity?
A3: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are Lewis basic and can coordinate to the metal center of the catalyst. This coordination can be a double-edged sword. While it can facilitate certain reaction steps by bringing the substrate in proximity to the catalyst, strong or irreversible binding can lead to catalyst inhibition by blocking active sites. The electron-donating nature of these groups also increases the electron density of the aromatic ring, which can affect the rates of oxidative addition in cross-coupling reactions.
Q4: I'm performing a Buchwald-Hartwig amination and observing low yields. Could the amine be the issue?
A4: Yes, in Buchwald-Hartwig aminations, the amine coupling partner itself can be a potent catalyst poison.[2] The lone pair of electrons on the nitrogen can strongly bind to the palladium center, leading to the formation of stable off-cycle complexes that are catalytically inactive. This is a common challenge in C-N cross-coupling reactions and often requires careful selection of ligands and reaction conditions to overcome.
In-Depth Troubleshooting Guides
Issue 1: Stalled or Incomplete Suzuki-Miyaura Coupling
Symptoms: Your Suzuki-Miyaura reaction with this compound as a coupling partner starts but fails to reach completion, leaving significant amounts of starting material.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Explanations:
-
Fluoride Poisoning: As mentioned in the FAQs, the generation of fluoride ions can inhibit the palladium catalyst.
-
Solution: The addition of a fluoride scavenger can be beneficial. Alternatively, using boronic esters instead of boronic acids can sometimes mitigate this issue.
-
-
Phenolic Hydroxyl Interference: The acidic proton of the hydroxyl group can interfere with the basic conditions of the Suzuki coupling. Furthermore, the phenoxide can coordinate to the palladium center.
-
Solution: Protecting the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether prior to the coupling reaction can prevent these side reactions.[3]
-
-
Inefficient Transmetalation: The electron-rich nature of this compound can sometimes slow down the transmetalation step.
-
Solution: A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents is crucial. The use of bulky, electron-rich phosphine ligands can accelerate the catalytic cycle.[4]
-
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Symptoms: The reaction shows initial activity but then quickly dies, or requires very high catalyst loadings to proceed.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Explanations:
-
Amine Poisoning: This is a very common issue where the amine substrate or product binds too strongly to the palladium catalyst.[2]
-
Solution: The use of sterically hindered, electron-rich ligands is often the key to success. These ligands promote the desired reductive elimination over the formation of stable off-cycle palladium-amine complexes. Using well-defined palladium pre-catalysts can also improve reaction outcomes by ensuring the formation of the active catalytic species.[4]
-
-
Competitive Coordination: The methoxy and hydroxyl groups of the phenol can compete with the amine for coordination to the palladium center.
-
Solution: Similar to amine poisoning, the choice of a suitable bulky ligand can disfavor the coordination of the oxygen functionalities.
-
-
Unproductive Pathways: Side reactions such as hydrodehalogenation can compete with the desired C-N bond formation.
-
Solution: Careful optimization of the base and reaction temperature is critical. Sometimes, a weaker base or lower temperature can suppress side reactions.
-
Issue 3: Inconsistent Results in Hydrogenation
Symptoms: Hydrogenation of the aromatic ring of this compound is slow, incomplete, or leads to defluorination.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrogenation.
Detailed Explanations:
-
Catalyst Poisoning by Impurities: Hydrogenation catalysts are sensitive to a wide range of poisons, including sulfur and nitrogen compounds, which may be present in trace amounts in the starting material or solvent.
-
Solution: Ensure the purity of your this compound and use high-purity solvents.
-
-
Hydrodefluorination: The C-F bond can be cleaved under harsh hydrogenation conditions, leading to undesired byproducts.
-
Solution: Screening different noble metal catalysts is recommended. For instance, rhodium-based catalysts might show different selectivity compared to palladium or platinum.[5] Optimizing temperature and hydrogen pressure is crucial; milder conditions often favor the preservation of the C-F bond.
-
-
Strong Substrate Adsorption: The phenolic hydroxyl group can lead to strong adsorption on the catalyst surface, potentially hindering the reaction.
-
Solution: The choice of catalyst support can influence substrate-catalyst interactions. For example, a less acidic support might reduce strong adsorption and improve catalytic turnover.
-
Analytical Protocols for Identifying Catalyst Poisons
To effectively troubleshoot, it is often necessary to identify the specific cause of catalyst deactivation.
| Analytical Technique | Information Provided |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantifies elemental composition of the catalyst to detect poisoning by heavy metals or other inorganic species. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information about the elemental composition and chemical states of elements on the catalyst surface, helping to identify the nature of the poison and its interaction with the catalyst. |
| Gas Chromatography - Mass Spectrometry (GC-MS) of the reaction mixture | Can help identify the formation of byproducts that may act as catalyst inhibitors. |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst particles to check for aggregation or sintering, which are forms of deactivation. |
Catalyst Regeneration
In some cases, a poisoned catalyst can be regenerated, although this is often challenging for homogeneous catalysts used in cross-coupling reactions. For heterogeneous catalysts used in hydrogenation, the following general methods can be considered:
-
Thermal Treatment: Heating the catalyst under a controlled atmosphere can sometimes remove volatile poisons.
-
Solvent Washing: Washing the catalyst with an appropriate solvent can remove adsorbed impurities.
-
Chemical Treatment: Mild acid or base washes can sometimes remove specific poisons, but this must be done with caution to avoid damaging the catalyst.
References
-
Reactions of aromatic fluorocarbons with hydrogen. (n.d.). Retrieved from [Link]
-
Oxidative coupling of phenols. (2023, November 27). In Wikipedia. Retrieved from [Link]
- Wang, C., et al. (2020). Hydrogen spillover and substrate–support hydrogen bonding mediate hydrogenation of phenol catalyzed by palladium on reducible metal oxides.
- Abou Hamad, I., et al. (2019). Poisoning and competitive adsorption effects during phenol hydrogenation on platinum in water-alcohol mixtures.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). Retrieved from [Link]
- Lange, H., et al. (2021). Targeted Substituted-Phenol Production by Strategic Hydrogenolysis of Sugar-Cane Lignin. Molecules, 26(12), 3645.
- Furuya, T., & Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation.
- Grushin, V. V. (2010). The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic C-F bond formation. Accounts of chemical research, 43(1), 160–171.
- McLaughlin, P. A., & Verkade, J. G. (1998). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics, 17(26), 5937–5940.
-
Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Hoveyda, A. H., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society, 136(4), 1589–1599.
- Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5236–5249.
- para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023). Chemical Science, 14(46), 12891-12897.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research, 49(10), 2201–2212.
- Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. (2015). Organic Letters, 17(18), 4494–4497.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020).
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013).
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
- Palladium catalysed Suzuki reactions of fluoroarenes. (2006). Journal of Fluorine Chemistry, 127(4-5), 558-564.
-
Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol. (n.d.). In ResearchGate. Retrieved from [Link]
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2012).
- Cross-Coupling Reactions: A Practical Guide. (2016). John Wiley & Sons.
-
Cross-Coupling Chemistry. (n.d.). Retrieved from [Link]
- Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. (2022). Chemistry – A European Journal, 28(51), e202201234.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). Accounts of Chemical Research, 55(15), 2095–2108.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules, 28(13), 5123.
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). Organic Letters, 5(21), 3811–3814.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2020).
- para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023). Chemical Science, 14(46), 12891-12897.
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). In ResearchGate. Retrieved from [Link]
- Conversion of Phenol and Lignin as Components of Renewable Raw Materials on Pt and Ru-Supported Catalysts. (2021).
- Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. (2014). Journal of the American Chemical Society, 136(15), 5587–5590.
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). In ResearchGate. Retrieved from [Link]
-
Prototypical Buchwald-Hartwig amination mechanism. (n.d.). In ResearchGate. Retrieved from [Link]
- [Efficient synthesis of multisubstituted aromatic compounds from phenol derivatives]. (2014). Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 134(12), 1309–1317.
- Oxidative Coupling and Hydroxylation of Phenol over Transition Metal and Acidic Zeolites: Insights into Catalyst Function. (2018).
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
Solvent effects on the reactivity of 3-Fluoro-2-methoxyphenol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Fluoro-2-methoxyphenol (CAS 96994-70-6). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this versatile building block. As a substituted guaiacol, its reactivity is governed by the interplay of its hydroxyl, methoxy, and fluoro functional groups.[1][2] This guide provides field-proven insights and troubleshooting protocols to help you optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a causal explanation and a clear, actionable protocol.
Q1: My O-alkylation (e.g., Williamson ether synthesis) on the phenolic hydroxyl is sluggish and gives low yields. What's going wrong?
Answer: Low yields in O-alkylation of this compound are typically traced back to two primary causes: incomplete deprotonation of the phenol or suboptimal solvent choice that hinders the reactivity of the resulting phenoxide.
Causality: The phenolic proton's acidity is increased by the fluorine's strong inductive electron-withdrawing effect (-I), making it more acidic than phenol itself.[3] However, a sufficiently strong base is still required for complete, irreversible deprotonation to the nucleophilic phenoxide. Furthermore, the choice of solvent is critical. Polar protic solvents can form a solvent shell around the anionic phenoxide through hydrogen bonding, stabilizing it and thus reducing its nucleophilicity and reaction rate.[4][5]
Troubleshooting Protocol:
-
Re-evaluate Your Base: If you are using a weak base like potassium carbonate (K₂CO₃), you may be facing an equilibrium issue.
-
Action: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH deprotonates the phenol irreversibly, driving the reaction forward.
-
-
Change to an Aprotic Solvent: If you are using a protic solvent like ethanol or methanol, you are likely dampening your nucleophile's reactivity.
-
Action: Switch to a polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). These solvents solvate the counter-ion (e.g., Na⁺) but leave the phenoxide anion "naked" and highly reactive.
-
-
Monitor Temperature: Ensure the reaction temperature is appropriate. While heat can increase the rate, it can also promote side reactions. Start at room temperature after deprotonation and gently heat if the reaction does not proceed.
Q2: I'm attempting a reaction on the hydroxyl group with a strong nucleophile/base in methanol, but I'm isolating a side product where the fluorine has been replaced by a methoxy group. Why is this happening?
Answer: You are observing an unintended Nucleophilic Aromatic Substitution (SₙAr) reaction. This is a classic issue where the solvent (methanol) becomes a competing nucleophile under basic conditions.
Causality: The fluorine atom, while typically a poor leaving group in Sₙ2 reactions, can be readily displaced in SₙAr reactions when the aromatic ring is sufficiently electron-poor.[6] The strong inductive effect of the fluorine and the oxygen atoms of the hydroxyl/methoxy groups activates the ring towards nucleophilic attack. In the presence of a base, methanol is deprotonated to the highly nucleophilic methoxide anion (CH₃O⁻). This anion attacks the carbon bearing the fluorine, proceeding through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the ring's electron-withdrawing features. The use of a protic solvent like methanol further facilitates this unwanted reaction by stabilizing the departing fluoride anion via hydrogen bonding.[6][7]
Troubleshooting Protocol:
-
Primary Action - Change Solvent: The most effective solution is to switch from a polar protic solvent to a polar aprotic solvent.
-
Recommended Solvents: Tetrahydrofuran (THF), Dioxane, or Toluene.
-
Rationale: Aprotic solvents do not have acidic protons and cannot generate a competing methoxide nucleophile. This has been shown to be highly effective in preventing competitive SₙAr reactions in related fluorinated systems.[7]
-
-
Select a Non-Nucleophilic Base: If your protocol requires a base, ensure it is non-nucleophilic and sterically hindered, such as 1,8-Diazabicycloundec-7-ene (DBU) or diisopropylethylamine (DIPEA), to minimize any potential side reactions.
Q3: My electrophilic aromatic substitution reaction (e.g., bromination) is giving me a mixture of isomers with poor regioselectivity. How can I control the outcome?
Answer: Poor regioselectivity arises from the competing directing effects of the three substituents on the ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating ortho, para-directing groups, while the fluorine (-F) is a deactivating ortho, para-director. Gaining control requires fine-tuning the reaction conditions to exploit subtle differences in steric and electronic effects.
Causality: The powerful activating effects of the -OH and -OCH₃ groups will dominate. The positions ortho and para to these groups are electronically enriched and are the primary sites of attack. However, since they are adjacent, their directing effects can overlap and compete, leading to mixtures. Solvent choice can dramatically influence selectivity. For instance, in a study on a related guaiacol derivative, performing a bromination in toluene with an organocatalyst led to high selectivity, whereas switching to methanol resulted in a significant loss of selectivity.[8][9]
Troubleshooting Protocol & Workflow:
-
Solvent Selection: Start with a non-polar solvent to minimize solvent-substrate interactions that can complicate selectivity.
-
Recommended Solvents: Toluene, Dichloromethane (DCM), or Hexanes.
-
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C or -78 °C) to increase selectivity. Kinetically controlled products are often favored under these conditions.
-
Choice of Electrophile: Use a sterically bulky electrophile if you want to direct substitution away from the more hindered positions.
-
Consider a Protecting Group: If achieving selectivity remains challenging, consider temporarily protecting the highly activating phenolic hydroxyl group as a silyl ether (e.g., TBS ether) or an acetate ester. This moderates its directing effect and can simplify the regiochemical outcome.
Below is a workflow to guide your optimization process for achieving regioselectivity.
Caption: A step-by-step workflow for troubleshooting poor regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the fluorine atom in influencing the reactivity of this compound?
The fluorine atom has a powerful dual influence due to its high electronegativity.[10]
-
Inductive Effect (-I): It strongly withdraws electron density from the aromatic ring through the sigma bond network. This has two key consequences:
-
Increased Acidity: It makes the phenolic proton more acidic compared to unsubstituted guaiacol or phenol.[3]
-
Ring Activation for SₙAr: It helps to stabilize the negative charge in the Meisenheimer complex intermediate during a nucleophilic aromatic substitution, thereby lowering the activation energy for that step and making the reaction faster.[6]
-
-
Resonance Effect (+R): Like other halogens, it can donate lone-pair electron density to the ring. For fluorine, this effect is weak and generally outweighed by its strong inductive pull.
Q2: How do different classes of solvents affect reactions at the phenolic -OH group versus the C-F bond?
Solvent choice is arguably the most critical parameter in controlling the reactivity of this molecule. The table below summarizes the general effects.
| Solvent Class | Examples | Effect on O-Alkylation (Phenoxide Reactivity) | Effect on SₙAr (at C-F bond) |
| Polar Protic | Methanol, Water | DECREASES reactivity. Solvates the phenoxide via H-bonding, reducing its nucleophilicity.[4][5] | PROMOTES reaction. Can act as a nucleophile (if basic) and stabilizes the F⁻ leaving group.[6][7] |
| Polar Aprotic | THF, DMF, DMSO | INCREASES reactivity. Poorly solvates the phenoxide, making it more "naked" and nucleophilic. | Variable Effect. Increases nucleophile reactivity but does not stabilize the leaving group as well as protic solvents. Often used to prevent unwanted SₙAr.[7] |
| Non-Polar | Toluene, Hexane | MODERATE reactivity. Generally used if reactants have low polarity. Less effective at dissolving ionic intermediates. | HINDERS reaction. Generally disfavors reactions that proceed through charged intermediates like the Meisenheimer complex. |
Q3: Can intramolecular hydrogen bonding occur, and does it affect reactivity?
In this compound, the fluorine is meta to the hydroxyl group. This spatial arrangement makes direct intramolecular hydrogen bonding between the -OH and -F groups geometrically impossible. The reactivity will instead be dominated by intermolecular hydrogen bonding with solvent molecules or other reagents.[10] Studies on 2-halophenols, where such an interaction is possible, have concluded that hydrogen bonding involving fluorine is very weak to non-existent compared to other halogens like chlorine.[11] Therefore, for this specific isomer, you should focus your analysis on intermolecular effects.
Q4: My compound turns yellow/brown upon storage or during a basic reaction workup. What is causing this degradation?
Phenols, in general, are susceptible to oxidation, and this process is often accelerated by exposure to air (oxygen), light, and basic conditions.[2] The degradation pathway typically involves the formation of a phenoxyl radical, which can then couple or be further oxidized to form highly colored quinone or poly-phenolic structures. Guaiacol and its derivatives are known to discolor upon exposure to air and light.[2]
Prevention Measures:
-
Storage: Store the compound in an amber vial under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Reactions: Use de-gassed solvents for your reactions, especially if they are heated for prolonged periods.
-
Workup: When performing a basic aqueous workup, keep the exposure time to a minimum and consider bubbling argon through your aqueous solutions beforehand to remove dissolved oxygen.
Visualizing Solvent-Mediated SₙAr
The following diagram illustrates why a protic solvent like methanol can induce an unwanted SₙAr reaction, while an aprotic solvent like THF prevents it.
Caption: Contrasting reaction pathways in protic vs. aprotic solvents.
References
- Vertex AI Search, "What are the interactions between fluorophenol and biological molecules? - Blog". Accessed Jan 12, 2026.
- Vertex AI Search, "Industrial Synthesis and Applications of Guaiacol Deriv
- Vertex AI Search, "Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - RSC Publishing". Accessed Jan 12, 2026.
- Vertex AI Search, "How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?". Accessed Jan 12, 2026.
- Vertex AI Search, "Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PubMed Central". Accessed Jan 12, 2026.
- Vertex AI Search, "Guaiacol - Wikipedia". Accessed Jan 12, 2026.
- Vertex AI Search, "Synthesis of meta-vinylated guaiacols from lignin-derived monophenols - ResearchG
- Vertex AI Search, "4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts". Accessed Jan 12, 2026.
- Vertex AI Search, "NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College". Accessed Jan 12, 2026.
- Vertex AI Search, "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?". Accessed Jan 12, 2026.
- Vertex AI Search, "Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - RSC Publishing". Accessed Jan 12, 2026.
- Vertex AI Search, "Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Public
- Vertex AI Search, "NS7. Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict". Accessed Jan 12, 2026.
-
CP Lab Safety, "this compound, min 98%, 5 grams". [Link]. Accessed Jan 12, 2026.
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- 8. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00151J [pubs.rsc.org]
- 9. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Unwanted Polymerization of 3-Fluoro-2-methoxyphenol Derivatives
Welcome to the technical support center for handling and utilizing 3-Fluoro-2-methoxyphenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these reactive molecules. Uncontrolled polymerization is a significant challenge that can lead to failed experiments, sample loss, and the formation of intractable byproducts. This document provides in-depth, field-proven insights and protocols to help you mitigate these risks effectively.
Understanding the "Why": The Mechanism of Polymerization
Before we can prevent polymerization, we must understand why it happens. Phenolic compounds, including this compound derivatives, are susceptible to two primary polymerization pathways:
-
Free-Radical Polymerization: This is the most common cause of unwanted polymerization during storage or in reaction mixtures. The phenolic hydroxyl group can be oxidized to a phenoxy radical. This initiation can be triggered by heat, UV light, oxygen, or trace metal impurities. Once formed, these radicals can attack other monomer units, initiating a chain reaction that results in high molecular weight polymers. Phenolic compounds are, ironically, also known for their ability to scavenge free radicals, which is why they are used as antioxidants.[1][2][3] However, under certain conditions, they can self-polymerize.
-
Condensation Polymerization: Similar to the synthesis of Bakelite, phenols can undergo acid- or base-catalyzed condensation reactions, particularly with aldehydes or ketones that may be present as impurities or reactants.[4][5][6] The electron-donating hydroxyl and methoxy groups activate the aromatic ring at the ortho and para positions, making them susceptible to electrophilic attack and subsequent cross-linking.[4][6]
The key to prevention is controlling the environment to stop the formation of these initiating species and to quench any that do form.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned a dark brown color. Is it still usable?
A: A color change, especially to dark brown or black, often accompanied by an increase in viscosity, is a strong indicator of polymerization. While the material may still contain some monomer, the presence of oligomers and polymers can interfere with reactions and complicate purification. It is highly recommended to purify the material by distillation or chromatography before use, or to use a fresh, uncompromised batch.
Q2: Can I store my this compound derivative in the freezer?
A: Storing at low temperatures (2-8°C) is generally recommended to slow down the rate of thermal polymerization.[7] However, freezing is not always better and can sometimes cause the inhibitor to precipitate out of the solution, leaving pockets of uninhibited monomer that can polymerize. Always check the manufacturer's storage recommendations on the Safety Data Sheet (SDS). A cool, dark, and dry place is essential.
Q3: I don't have an inhibitor. Can I still run my reaction?
A: Proceeding without an inhibitor is high-risk, especially if the reaction requires heat. Uninhibited monomers can polymerize rapidly and exothermically.[8] If your reaction conditions are incompatible with standard inhibitors, you must employ strict preventative measures: use scrupulously clean and dry glassware, maintain a robust inert atmosphere (argon or nitrogen), and keep reaction temperatures as low as possible.
Q4: How do I remove an inhibitor before my reaction?
A: Inhibitor removal depends on the type. Phenolic inhibitors like MEHQ or BHT can often be removed by a simple basic wash (e.g., with 1M NaOH solution) followed by extraction, as the inhibitor will deprotonate and move to the aqueous layer. Alternatively, column chromatography or distillation can be effective. Note that once the inhibitor is removed, the monomer is highly reactive and should be used immediately.[9]
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This guide addresses specific problems you may encounter during your experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Material darkens and thickens during storage. | 1. Oxygen Exposure: The container seal is compromised, allowing air to initiate free-radical polymerization. 2. Light Exposure: Stored in a clear or translucent container exposed to ambient or UV light. 3. Inhibitor Depletion: The initial inhibitor has been consumed over a long storage period.[7] | 1. Inert Atmosphere: Store under nitrogen or argon. Use containers with tight-fitting seals (e.g., Sure/Seal™ bottles). 2. Proper Storage: Always store in amber or opaque containers in a cool, dark location.[10] 3. Monitor Inhibitor: For long-term storage, periodically check the inhibitor concentration if possible and add more if necessary. |
| A solid or tar-like substance forms during a heated reaction. | 1. Thermal Polymerization: The reaction temperature is too high, exceeding the inhibitor's capacity. 2. Incompatible Reagents: A reagent or catalyst (e.g., strong oxidizers, certain Lewis acids) is initiating polymerization. 3. Inhibitor Reactivity: The inhibitor was consumed or destroyed by the reaction conditions. | 1. Lower Temperature: Reduce the reaction temperature. If possible, run the reaction at room temperature for a longer duration. 2. Screen Reagents: Perform small-scale test reactions to ensure all components are compatible. Avoid strong oxidizing agents. 3. Choose a Robust Inhibitor: Select an inhibitor known to be stable under your specific reaction conditions. |
| Reaction workup results in a sticky, insoluble residue. | 1. Post-Reaction Polymerization: The inhibitor was removed during workup (e.g., by an aqueous wash), and the uninhibited product polymerized upon concentration or exposure to air. | 1. Re-inhibit Before Concentration: After the workup but before solvent removal, add a small amount of a suitable inhibitor (e.g., BHT) to stabilize the product. 2. Minimize Air/Heat: Use a rotary evaporator at the lowest practical temperature and avoid leaving the purified product exposed to air for extended periods. |
Troubleshooting Workflow
The following diagram outlines a logical decision-making process when you suspect unwanted polymerization.
Caption: Troubleshooting logic tree for polymerization issues.
Best Practices & Experimental Protocols
Adhering to strict protocols is the most effective way to prevent polymerization.
Protocol 1: Safe Storage of this compound Derivatives
-
Verify Inhibitor: Upon receipt, ensure the manufacturer has added an inhibitor. Common inhibitors include Butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) at concentrations of 100-1000 ppm.
-
Select Proper Container: If repackaging is necessary, use an amber glass bottle with a PTFE-lined cap.
-
Inert the Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes.
-
Seal Tightly: Use parafilm or electrical tape to wrap the cap and threads to create a secondary barrier against moisture and air ingress.
-
Store Appropriately: Place the sealed container in a designated cool (2-8°C), dark, and dry location away from strong acids, bases, and oxidizing agents.
Protocol 2: Setting Up a Polymerization-Free Reaction
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried or flame-dried immediately before use to remove any trace moisture or contaminants.
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge the entire system with dry argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction (a gas bubbler is recommended).
-
Reagent Handling: Add solvents and liquid reagents via syringe through rubber septa. Add solid reagents under a positive flow of inert gas.
-
Temperature Control: Use an oil bath or cryocooler for precise temperature control. Avoid direct heating with a mantle, which can create hot spots.
-
Monitor the Reaction: Observe the reaction for any unexpected color changes or increases in viscosity that might signal the onset of polymerization.
Mechanism of Inhibition
This diagram illustrates how a common hindered phenol inhibitor like BHT interrupts the free-radical polymerization chain.
Caption: Free-radical polymerization and inhibition workflow.
Inhibitor Selection Guide
Choosing the right inhibitor is critical and depends on your specific application. Hindered phenols are a common and effective choice for stabilizing many monomers.[11][12][13]
| Inhibitor | Chemical Name | Typical Conc. (ppm) | Mechanism of Action | Use Cases & Considerations |
| BHT | Butylated hydroxytoluene | 100 - 1000 | Free-radical scavenger | Pros: Very common, inexpensive, effective.[14] Cons: Volatile, can be removed during distillation. Not suitable for very high-temperature applications.[15] |
| MEHQ | Monomethyl ether of hydroquinone | 50 - 500 | Free-radical scavenger | Pros: Less volatile than BHT, highly effective. Cons: Can be more difficult to remove; requires oxygen to be fully effective. |
| TBC | 4-tert-Butylcatechol | 10 - 100 | Free-radical scavenger | Pros: Very effective, especially for styrenic and acrylic monomers.[8] Cons: Requires oxygen to function. Can chelate with some metals. |
| Phenothiazine | Phenothiazine | 100 - 1000 | Free-radical scavenger | Pros: Effective at higher temperatures where phenolic inhibitors may fail. Cons: Can impart color to the final product. |
References
- Phenol, urea, and melamine-formaldehyde polymers. (n.d.).
-
Phenol | Definition, Structure, Uses, & Facts. (2026, January 2). Britannica. Retrieved January 12, 2026, from [Link]
-
Phenol formaldehyde resin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. (2016, April 26). MDPI. Retrieved January 12, 2026, from [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. Retrieved January 12, 2026, from [Link]
- US3403186A - Stabilization of phenols. (n.d.). Google Patents.
-
Safe handling and_storage_of_styrene_monomer. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Reactivity of phenolic compounds towards free radicals under in vitro conditions. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. Retrieved January 12, 2026, from [Link]
-
Handling and Storage of Chemicals. (n.d.). University of Ottawa. Retrieved January 12, 2026, from [Link]
-
The use of phenolic compounds as free-radical polymerization inhibitors. (1996). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 4). NIH. Retrieved January 12, 2026, from [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023, January 17). MDPI. Retrieved January 12, 2026, from [Link]
-
Styrene Monomer: Storage & Handling Safety Guide. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. (2025, February 26). Retrieved January 12, 2026, from [Link]
-
Plastic & Antioxidant Additives | Hindered Phenol. (n.d.). Retrieved January 12, 2026, from [Link]
-
Maximizing Polymer Lifespan: The Role of Hindered Phenol Antioxidants. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved January 12, 2026, from [Link]
-
Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14). Retrieved January 12, 2026, from [Link]
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- 1. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 2. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 6. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
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- 15. specialchem.com [specialchem.com]
Technical Support Center: Regioselectivity in Reactions of 3-Fluoro-2-methoxyphenol
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 3-fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions to help you achieve your desired synthetic outcomes with precision and efficiency.
Introduction: The Challenge of Directing Groups
This compound presents a unique regioselectivity challenge due to the presence of three distinct directing groups on the aromatic ring: a hydroxyl (-OH), a methoxy (-OCH₃), and a fluoro (-F) group. The interplay of their electronic (inductive and resonance) and steric effects dictates the position of incoming reagents in various reactions. Understanding these influences is paramount to controlling the formation of specific isomers.
The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance (+M effect). Conve[1][2]rsely, the fluorine atom is a deactivating, ortho, para-director. Its high electronegativity withdraws electron density inductively (-I effect), while its lone pairs can participate in resonance (+M effect). The b[1][3]alance of these competing effects can lead to mixtures of products if reaction conditions are not carefully controlled.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)
Q: My electrophilic substitution reaction on this compound is yielding a mixture of C4, C6, and sometimes C5 substituted products. How can I improve the selectivity for a single isomer?
A: This is a classic issue arising from the competing directing effects of the substituents. The hydroxyl and methoxy groups strongly activate the ortho and para positions relative to themselves. The fluorine atom also directs ortho and para. Let's analyze the potential sites of substitution:
-
C4-position: para to the methoxy group and ortho to the hydroxyl group. This position is highly activated.
-
C6-position: ortho to both the hydroxyl and methoxy groups. This position is also highly activated.
-
C5-position: meta to the hydroxyl and methoxy groups, but para to the fluorine.
To enhance selectivity, consider the following strategies:
1. Modulation of the Hydroxyl Group's Directing Strength:
-
Rationale: The phenolic hydroxyl group is often the most powerful activating group. By converting it to a less activating group, you can temper its directing influence and potentially favor substitution at other positions.
-
Protocol: Acetylation of the Phenolic Hydroxyl
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Slowly add acetyl chloride or acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 3-fluoro-2-methoxyphenyl acetate.
-
-
Expected Outcome: The resulting acetoxy group is still an ortho, para-director but is less activating than the hydroxyl group. This can lead to a different isomeric ratio in subsequent electrophilic substitutions.
2. Steric Hindrance:
-
Rationale: The methoxy group at C2 and the fluorine at C3 can sterically hinder attack at the C6 position. To favor substitution at the less hindered C4 or C5 positions, you can employ a bulkier electrophile.
-
Example: In Friedel-Crafts alkylation, using tert-butyl chloride instead of methyl iodide will likely favor substitution at the more accessible C4 or C5 positions.
3. Catalyst and Solvent Effects:
-
Rationale: The choice of catalyst and solvent can significantly influence the regiochemical outcome of a reaction.
-
Recommendations:
-
For halogenations, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a specific catalyst can offer better regiocontrol than using elemental halogens. *[4] Solvent polarity can affect the stability of the intermediates (arenium ions). Experiment with a range of solvents from nonpolar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF) to polar protic (e.g., acetic acid) to find the optimal conditions for your desired isomer.
-
4. Temperature Control:
-
Rationale: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. The transition state leading to the major product is typically lower in energy, and at lower temperatures, there is less energy available to overcome the activation barrier for the formation of minor products.
-
Procedure: Run your electrophilic substitution at 0 °C or even -78 °C (using a dry ice/acetone bath) and compare the product distribution to the reaction run at room temperature.
Problem 2: Unwanted C-Alkylation vs. O-Alkylation of the Phenolic Hydroxyl
Q: I am trying to perform an O-alkylation (e.g., Williamson ether synthesis) on the hydroxyl group, but I am observing significant C-alkylation at the C4 and/or C6 positions. How can I favor O-alkylation?
A: The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich carbon atoms of the ring (C4 and C6). The o[5][6]utcome of the reaction is highly dependent on the reaction conditions.
Factors Favoring O-Alkylation:
-
Solvent: Use polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents solvate the cation of the base but do not strongly solvate the phenoxide oxygen, leaving it more available for nucleophilic attack.
-
[5]Base: A weaker base that does not fully deprotonate the phenol can favor O-alkylation. Using a base like potassium carbonate (K₂CO₃) often gives good results.
-
Counter-ion: The nature of the counter-ion can influence the reaction. For example, using a potassium base often leads to higher O-alkylation selectivity than a lithium base.
Factors Favoring C-Alkylation:
-
Solvent: Protic solvents, such as water or ethanol, can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and promoting C-alkylation.
-
[5]Temperature: Higher reaction temperatures can favor the thermodynamically more stable C-alkylated product.
Troubleshooting Protocol to Maximize O-Alkylation:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.5-2.0 equivalents of anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add your alkylating agent (e.g., alkyl halide) dropwise.
-
Monitor the reaction by TLC. If the reaction is slow, gently heat to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
| Condition | Favored Product | Rationale |
| Solvent | ||
| Polar Aprotic (DMF, DMSO) | O-Alkylation | Poor solvation of the phenoxide oxygen increases its nucleophilicity. |
| Protic (Ethanol, Water) | C-Alkylation | Hydrogen bonding shields the phenoxide oxygen. |
| [5]Temperature | ||
| Low to Moderate | O-Alkylation (Kinetic) | The reaction at the more nucleophilic oxygen is typically faster. |
| High | C-Alkylation (Thermodynamic) | The C-C bond is generally stronger than the C-O-C ether bond. |
Frequently Asked Questions (FAQs)
Q1: What are the dominant directing effects in this compound for electrophilic aromatic substitution?
The hydroxyl and methoxy groups are the most powerful activating groups and will primarily direct incoming electrophiles to the positions ortho and para to them. The C[1][2]4 and C6 positions are the most activated due to the combined activating effects of the -OH and -OCH₃ groups. The fluorine atom's directing effect is generally weaker than that of the hydroxyl and methoxy groups.
Q2: Can I achieve selective substitution at the C5 position?
Achieving direct electrophilic substitution at the C5 position is challenging due to it being meta to the strongly activating hydroxyl and methoxy groups. However, it might be possible under certain conditions:
-
Blocking Groups: You could potentially block the more reactive C4 and C6 positions with removable groups (e.g., sulfonation), perform the desired substitution at C5, and then remove the blocking groups.
-
Directed Metalation: A more reliable method would be directed ortho-metalation. By first deprotonating the hydroxyl group and then using a strong base like n-butyllithium or sec-butyllithium, it may be possible to selectively deprotonate the C3 position (due to chelation with the methoxy group) or the C5 position. Subsequent quenching with an electrophile would lead to substitution at that site.
Q3: How does the fluorine atom influence the reactivity of the ring?
The fluorine atom is a deactivating group due to its strong inductive electron withdrawal (-I effect). This [1][3]makes the ring less reactive towards electrophilic substitution compared to a non-fluorinated analogue. However, through resonance (+M effect), it still directs incoming electrophiles to the ortho and para positions. In th[3]e context of this compound, its deactivating effect is largely overcome by the strong activating effects of the hydroxyl and methoxy groups.
Q4: Are there any considerations for nucleophilic aromatic substitution (SNAr) with this molecule?
For a nucleophilic aromatic substitution to occur, the aromatic ring needs to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. In 3-[7]fluoro-2-methoxyphenol, the ring is electron-rich due to the -OH and -OCH₃ groups, making it a poor candidate for SNAr. The fluorine atom could potentially act as a leaving group, but the ring is not sufficiently activated for this to be a facile process.
[8]
Visualizing Directing Effects and Troubleshooting
References
-
ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. Retrieved from [Link]
-
Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chem LibreTexts. (2023). Directing Groups in SE Ar. Retrieved from [Link]
-
University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
Scientific Update. (2017). Regioselective Chlorination of Phenols. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
-
National Institutes of Health. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]
-
Chem LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Retrieved from [Link]
-
ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Retrieved from [Link]
-
J-Stage. (n.d.). Regiocontrol Using Fluoro Substituent on 3,6-Disubstituted Arynes. Retrieved from [Link]
-
YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]
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- 4. scientificupdate.com [scientificupdate.com]
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- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-2-methoxyphenol
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3-Fluoro-2-methoxyphenol. This document provides in-depth troubleshooting advice and practical solutions for one of the most common hurdles encountered with this versatile building block: its poor solubility. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure complete dissolution and maximize reaction success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the primary causes?
A1: Initial Assessment of the Solubility Problem
Poor solubility of this compound typically stems from a mismatch between the solute and solvent properties. The key factors to consider are:
-
Polarity Mismatch: this compound is a moderately polar molecule. It possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, a methoxy (-OCH₃) group, and a fluoro (-F) group, which adds polarity. If the chosen solvent is too nonpolar (e.g., hexane, toluene) or, in some cases, too polar without the right interactive capabilities, solvation will be poor.
-
Intermolecular Forces: The phenol's ability to form strong hydrogen bonds with itself can lead to a stable crystal lattice structure that requires significant energy to break apart. The solvent must be able to effectively compete with these self-interactions.
-
Purity of Starting Material: Impurities in the this compound can sometimes inhibit dissolution. Always ensure you are using a high-purity grade of the starting material.
A logical first step is to systematically evaluate potential solvents to find a better match for your specific reaction.
Q2: How should I approach selecting a more suitable solvent for my reaction?
A2: A Systematic Guide to Solvent Screening
A well-designed solvent screen is the most effective way to identify an optimal solvent or solvent system. The goal is to find a solvent that not only dissolves the this compound but is also compatible with your reaction conditions (e.g., temperature, reagents).
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Dispense a small, measured amount (e.g., 10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent.
-
Observation at Room Temperature: Agitate the vials (e.g., using a vortex mixer) for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Effect of Temperature: For solvents that show poor solubility at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe if solubility improves. This can indicate whether heating the reaction mixture might be a viable strategy.[1]
-
Selection: Choose the solvent that provides the best solubility and is compatible with your reaction's downstream processing.
Table 1: Potential Solvents for this compound
| Solvent Category | Examples | Typical Use Case | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN), THF | Nucleophilic substitutions (e.g., Williamson ether synthesis) | Good at solvating both the phenol and its corresponding phenoxide. |
| Polar Protic | Isopropanol (IPA), Ethanol | Reactions where the solvent can also act as a reagent or is benign. | Can hydrogen bond with the phenol, aiding dissolution. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Grignard reactions, reductions. | Moderate polarity, good general-purpose solvents. |
| Aromatic | Toluene, Xylene | Often used in biphasic reactions or with phase-transfer catalysts. | Generally poor solvents alone, but useful in specific contexts. |
Below is a workflow to guide your solvent selection process.
Caption: A decision-making workflow for troubleshooting poor solubility.
Q3: The best solvent for my reagents is still a poor solvent for this compound. Can I use a co-solvent?
A3: Leveraging Co-Solvent Systems
Yes, using a co-solvent is an excellent and widely practiced strategy. A co-solvent is a water-miscible (or miscible with the primary solvent) organic solvent added in a smaller quantity to the primary solvent to enhance the solubility of a poorly soluble compound.[2][3][4]
Mechanism of Action: The co-solvent works by reducing the overall polarity of a highly polar solvent (like water) or increasing the polarity of a nonpolar solvent, creating a solvent environment that is more favorable for the solute.[5][6] For this compound, adding a more polar co-solvent like DMF or DMSO to a less polar solvent like toluene can create a medium that effectively dissolves the phenol while maintaining the bulk properties required for the reaction.
Common Co-Solvent Mixtures:
-
Toluene/DMF: Useful for reactions where toluene is the primary solvent but solubility is an issue.
-
THF/HMPA (use with caution): HMPA is an excellent polar aprotic solvent for dissolving polar species.
-
Acetonitrile/Water: Often used in reverse-phase chromatography, but the principle applies to reactions as well. The ratio can be tuned to achieve desired solubility.
The solubility of a compound often increases logarithmically with a linear increase in the fraction of the more effective organic co-solvent.[7]
Caption: How a co-solvent helps to break up solute aggregates and improve solubility.
Q4: My reaction involves a base to deprotonate the phenol (e.g., Williamson ether synthesis). The starting material dissolves, but the resulting phenoxide salt precipitates. What should I do?
A4: Addressing the Solubility of the Phenoxide Salt
This is a common scenario in reactions like the Williamson ether synthesis.[8][9][10] The sodium or potassium salt of this compound can be less soluble than the neutral phenol in certain organic solvents.
Solutions:
-
Change the Counter-ion: Cesium salts (using Cesium Carbonate, Cs₂CO₃) are often more soluble in organic solvents than their potassium or sodium counterparts. While more expensive, this can be a very effective solution.[8]
-
Use a More Polar Solvent: As with the neutral phenol, switching to a more polar aprotic solvent like DMF or DMSO can significantly improve the solubility of the phenoxide salt.
-
Employ a Phase-Transfer Catalyst (PTC): This is often the most elegant solution for biphasic reactions or when the salt has poor solubility. See Q5 for a detailed explanation.
Q5: My reaction is biphasic (e.g., aqueous base and organic solvent) and sluggish. How can a Phase-Transfer Catalyst (PTC) help?
A5: The Power of Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[11][12][13]
Mechanism in Phenol Alkylation: In a typical Williamson ether synthesis using an aqueous base (like NaOH), the this compound is deprotonated at the interface between the organic and aqueous layers. The resulting phenoxide anion is water-soluble and cannot easily react with the alkyl halide, which is in the organic phase.
A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), solves this problem.
-
The quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the interface.
-
The resulting ion pair [Q⁺ArO⁻] is lipophilic (fat-soluble) due to the alkyl chains on the cation and transfers into the organic phase.
-
In the organic phase, the "naked" phenoxide is highly reactive and readily attacks the alkyl halide.
-
The cation then shuttles the halide anion byproduct back to the aqueous phase, completing the catalytic cycle.
This technique can dramatically increase reaction rates by bringing the reactants together in a single phase.[14][15]
Caption: Catalytic cycle of a phase-transfer catalyst in a Williamson ether synthesis.
References
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A. [Link]
-
Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications. [Link]
-
PTC Etherification of a Phenol. PTC Organics, Inc. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]
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Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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3-Fluoro-5-methoxyphenol. PubChem. [Link]
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Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
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Solubilization Using Cosolvent Approach. ResearchGate. [Link]
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A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC - NIH. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]
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CO-SOLVENCY. World Journal of Pharmaceutical Research. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
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Why can't the Williamson synthesis be used to prepare diphenyl ether? Quora. [Link]
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Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
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3-Fluoro-2-methoxybenzoic acid Properties. Chemcasts. [Link]
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Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. MDPI. [Link]
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3-Methoxyphenol. PubChem. [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-2-methoxyphenol and 4-Fluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic compounds is of paramount importance. Fluorinated and methoxylated phenols, in particular, serve as versatile intermediates in the synthesis of a wide array of bioactive molecules and functional materials. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 3-Fluoro-2-methoxyphenol and 4-Fluoro-2-methoxyphenol.
While structurally similar, the positional difference of the fluorine atom significantly influences the electronic and steric environment of the aromatic ring, leading to distinct reactivity profiles. Understanding these differences is crucial for designing efficient synthetic routes and predicting the behavior of these molecules in various chemical transformations. This guide will delve into a comparative analysis of their acidity, susceptibility to electrophilic and nucleophilic aromatic substitution, and the reactivity of their constituent functional groups, supported by theoretical principles and available experimental data.
Molecular Structures at a Glance
A clear understanding of the isomeric relationship is fundamental to appreciating their differential reactivity.
Figure 1: Chemical structures of this compound and 4-Fluoro-2-methoxyphenol.
Comparative Analysis of Reactivity
The reactivity of these isomers is governed by the interplay of the electronic effects of the hydroxyl (-OH), methoxy (-OCH₃), and fluorine (-F) substituents.
-
Hydroxyl Group (-OH): A strong activating group that donates electron density to the aromatic ring through resonance (+M effect) and is a strong ortho-, para-director in electrophilic aromatic substitution.[1][2][3]
-
Methoxy Group (-OCH₃): Also an activating group with a significant +M effect, directing electrophiles to the ortho and para positions.[4]
-
Fluorine Atom (-F): Exhibits a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, but it can also donate electron density through resonance (+M effect) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall, yet they are still ortho-, para-directors.[3]
Acidity (pKa)
The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge of the phenoxide ion, thereby increasing acidity (lowering the pKa).
| Compound | Predicted pKa | Analysis |
| This compound | No experimental value found. Estimated to be slightly more acidic than 4-Fluoro-2-methoxyphenol. | The fluorine atom at the meta position to the hydroxyl group exerts a purely inductive electron-withdrawing effect, which stabilizes the phenoxide ion. |
| 4-Fluoro-2-methoxyphenol | 9.98[5] | The fluorine atom is para to the hydroxyl group. In this position, its -I effect is weaker than at the meta position, and its +M (resonance) effect, which is destabilizing for the phenoxide ion, is more pronounced. This leads to a slightly lower acidity compared to the 3-fluoro isomer. |
| Phenol | 9.95 | For reference. |
| Guaiacol (2-Methoxyphenol) | ~9.98 | For reference. |
Causality Behind Acidity: In This compound , the fluorine atom's strong inductive effect (-I) at the meta position effectively withdraws electron density from the aromatic ring, stabilizing the negative charge on the phenoxide oxygen upon deprotonation. In 4-Fluoro-2-methoxyphenol , the fluorine's -I effect is attenuated by distance, and its +M (resonance) effect, which donates electron density back into the ring, partially counteracts the stabilization of the phenoxide ion. Therefore, This compound is predicted to be the stronger acid .
Electrophilic Aromatic Substitution (EAS)
In both isomers, the powerful activating and ortho-, para-directing effects of the hydroxyl and methoxy groups dominate the reactivity and regioselectivity of electrophilic aromatic substitution.[1][2][3] The fluorine atom, being a deactivator, has a lesser influence on the overall rate but can affect the positional selectivity.
Figure 2: Predicted regioselectivity in electrophilic aromatic substitution.
Analysis of Regioselectivity:
-
This compound: The hydroxyl and methoxy groups strongly direct incoming electrophiles to positions 4 and 6 (ortho and para to the hydroxyl group). Position 6 is sterically less hindered. The fluorine at position 3 will have a deactivating inductive effect on the adjacent positions 2 and 4, potentially favoring substitution at position 6.
-
4-Fluoro-2-methoxyphenol: The directing groups (-OH and -OCH₃) activate positions 3 and 5. Position 5 is para to the methoxy group and ortho to the hydroxyl group, making it a highly activated and sterically accessible site. The fluorine at position 4 will inductively deactivate the adjacent positions 3 and 5 to some extent, but the strong activation from the other two groups is expected to overcome this.
Experimental Evidence (Nitration):
A study reported a failed nitration of 4-Fluoro-2-methoxyphenol under certain conditions.[6] This suggests that the combined deactivating effect of the fluorine atom and the potential for complex side reactions under nitrating conditions may render this isomer less reactive than expected. Phenols are generally susceptible to oxidation under nitrating conditions, and the presence of multiple substituents can further complicate the reaction outcome.[7][8] While no direct comparative data for the nitration of the 3-fluoro isomer is available, it is plausible that it might also exhibit complex reactivity under similar conditions.
Experimental Protocol: Bromination of a Guaiacol Derivative (Illustrative)
This protocol for the bromination of a related guaiacol derivative can be adapted for a comparative study of the two isomers.[9][10]
-
Dissolution: Dissolve the fluorinated guaiacol isomer (1 equivalent) in a suitable solvent of low polarity, such as chloroform or carbon tetrachloride, in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution with stirring. The bromine is added dropwise to control the reaction and minimize polysubstitution.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
By running this experiment in parallel for both isomers and analyzing the product distribution and yield, a direct comparison of their reactivity towards bromination can be obtained.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless activated by strong electron-withdrawing groups ortho or para to a good leaving group.[11] In the case of these isomers, the fluorine atom could potentially act as a leaving group.
-
This compound: The fluorine atom is not significantly activated towards nucleophilic attack as there are no strong electron-withdrawing groups in the ortho or para positions. The electron-donating hydroxyl and methoxy groups further deactivate the ring for SₙAr.
-
4-Fluoro-2-methoxyphenol: Similarly, the fluorine atom is not sufficiently activated for facile nucleophilic displacement.
Therefore, both isomers are expected to be unreactive towards standard SₙAr conditions . Harsh conditions, such as high temperatures and strong nucleophiles, might lead to some reaction, but likely with poor selectivity and yields.
Reactivity of the Hydroxyl and Methoxy Groups
-
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile in a Williamson ether synthesis.[4][12][13][14][15][16] The relative acidity of the two isomers will influence the ease of deprotonation. As this compound is predicted to be more acidic, it should form the phenoxide ion more readily. However, the subsequent nucleophilicity of the phenoxide might be slightly reduced due to the electron-withdrawing fluorine. A comparative kinetic study would be necessary to determine the overall rate difference.
Experimental Protocol: Williamson Ether Synthesis (General)
-
Deprotonation: In a round-bottom flask, dissolve the fluorinated guaiacol isomer (1 equivalent) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., ethyl iodide, 1.2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Purify the resulting ether by distillation or column chromatography.
-
O-Demethylation: The methoxy group can be cleaved under harsh conditions, typically using strong acids like HBr or Lewis acids like BBr₃. The relative reactivity towards demethylation is difficult to predict without specific experimental data, as it can be influenced by both electronic and steric factors.
Summary of Predicted Reactivity
| Reaction Type | This compound | 4-Fluoro-2-methoxyphenol | Rationale |
| Acidity (pKa) | More Acidic | Less Acidic | The -I effect of fluorine is stronger at the meta position, stabilizing the phenoxide. |
| Electrophilic Aromatic Substitution | Likely more reactive | Likely less reactive | The failed nitration of the 4-fluoro isomer suggests lower reactivity. The regioselectivity will also differ based on the positions of the substituents. |
| Nucleophilic Aromatic Substitution | Unreactive | Unreactive | The aromatic ring is not sufficiently activated for SₙAr. |
| O-Alkylation | Faster deprotonation | Slower deprotonation | The higher acidity of the 3-fluoro isomer facilitates the formation of the nucleophilic phenoxide. |
Conclusion
The positional isomerism of the fluorine atom in this compound and 4-Fluoro-2-methoxyphenol leads to distinct differences in their predicted chemical reactivity. This compound is expected to be more acidic and potentially more reactive towards electrophilic aromatic substitution, although with different regioselectivity compared to its 4-fluoro counterpart. The reported difficulty in the nitration of 4-Fluoro-2-methoxyphenol underscores the subtle yet significant impact of substituent positioning on reactivity. Both isomers are likely to be unreactive in nucleophilic aromatic substitution reactions under standard conditions. For reactions involving the hydroxyl group, such as O-alkylation, the greater acidity of the 3-fluoro isomer suggests it will react more readily in the initial deprotonation step.
This comparative guide provides a framework for understanding and predicting the behavior of these two important chemical intermediates. For any specific application, the insights provided herein should be complemented with targeted experimental validation to optimize reaction conditions and achieve the desired synthetic outcomes.
References
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Columbia University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Quora. (2021, July 12). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]
-
RSC Publishing. (2022, July 2). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Failed nitration of 4-fluoro-2-methoxyphenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
- Dakin, H. D. (1909). The oxidation of hydroxy derivatives of benzaldehyde, acetophenone, and related substances. American Chemical Journal, 42(5), 477-498.
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Synlett. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
OChemTutor. (n.d.). pKa values. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
ResearchGate. (2015, July 16). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Retrieved from [Link]
-
PubMed Central. (n.d.). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Retrieved from [Link]
-
Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]
-
ResearchGate. (2023, July 14). (PDF) UNIT-II: Phenols-Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Retrieved from [Link]
-
PubMed Central. (n.d.). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]
-
ResearchGate. (2023, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
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Spectroscopic comparison of fluorinated methoxyphenol isomers
An In-Depth Guide to the Spectroscopic Comparison of Fluorinated Methoxyphenol Isomers
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of the discovery and manufacturing pipeline. Fluorinated methoxyphenols are a class of compounds of significant interest due to the unique properties fluorine imparts on molecules, such as enhanced metabolic stability, binding affinity, and bioavailability. However, the synthesis of these compounds often yields a mixture of positional isomers, where the fluorine and methoxy groups are located at different positions on the phenol ring. Since even minor changes in substituent position can drastically alter a molecule's biological activity and toxicological profile, unambiguous isomer identification is paramount.
This guide provides an in-depth comparison of fluorinated methoxyphenol isomers using a multi-pronged spectroscopic approach. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral differences and the causal logic behind our experimental choices. This document is designed to serve as a practical, field-proven reference for distinguishing these critical isomers.
The Challenge of Isomerism
Positional isomers, such as 4-fluoro-2-methoxyphenol and 3-fluoro-4-methoxyphenol, share the same molecular formula (C₇H₇FO₂) and molecular weight (142.13 g/mol ).[1][2] This makes their differentiation by low-resolution mass spectrometry alone challenging. Therefore, a combination of spectroscopic techniques that probe the unique electronic and vibrational environment of each nucleus and bond within the molecule is essential.
Sources
A Comparative Analysis of the Biological Activity of 3-Fluoro-2-methoxyphenol and Related Phenolic Compounds
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Significance of Phenolic Compounds and the Role of Fluorine in Drug Design
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antioxidant, antimicrobial, and enzyme-inhibiting properties. Guaiacol (2-methoxyphenol), a naturally occurring phenolic compound, is recognized for its antioxidant and antimicrobial capabilities.[1] The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to modulate their physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores the anticipated biological activity of 3-fluoro-2-methoxyphenol, a fluorinated derivative of guaiacol, by comparing it with the known activities of guaiacol and other relevant phenolic structures.
Comparative Analysis of Biological Activities
While direct experimental data for this compound is not extensively available in public literature, we can extrapolate its potential biological activities based on the well-documented structure-activity relationships (SAR) of fluorinated and non-fluorinated phenols.
Antioxidant Activity
The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating groups on the aromatic ring generally enhances this activity.
Guaiacol (2-methoxyphenol) serves as our baseline, possessing known antioxidant properties.[1] The methoxy group at the ortho position can influence the hydrogen-donating ability of the hydroxyl group.
This compound : The introduction of a fluorine atom at the meta position to the hydroxyl group is expected to have a dual effect. Fluorine is an electron-withdrawing group via induction (-I effect) and an electron-donating group via resonance (+R effect). In the case of halogens, the inductive effect typically outweighs the resonance effect. This electron-withdrawing nature of fluorine is likely to increase the acidity of the phenolic proton, potentially making it a more effective hydrogen donor in certain antioxidant mechanisms.
Comparative Data (Predicted and Analogous Compounds)
| Compound | Predicted/Observed Antioxidant Activity | Key Structural Feature |
| Guaiacol (2-methoxyphenol) | Moderate antioxidant activity[1] | Methoxy group at ortho position |
| This compound | Potentially enhanced antioxidant activity | Fluorine at meta position to hydroxyl |
| Catechol | High antioxidant activity | Two hydroxyl groups in ortho position |
| 4-Vinylguaiacol | Excellent antioxidant capacity[2] | Vinyl group para to hydroxyl |
Antimicrobial Activity
The antimicrobial action of phenols often involves the disruption of microbial cell membranes, leading to increased permeability and cell death. Lipophilicity plays a crucial role in the ability of a compound to penetrate the lipid-rich cell membranes of bacteria.
Guaiacol (2-methoxyphenol) exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1]
This compound : Fluorination is known to increase the lipophilicity of organic molecules. This enhanced lipophilicity could facilitate the transport of this compound across microbial cell membranes, potentially leading to increased antimicrobial potency compared to guaiacol. However, the specific position of the fluorine atom can also influence its interaction with membrane components.
Comparative Data (Predicted and Analogous Compounds)
| Compound | Predicted/Observed Antimicrobial Activity | Key Structural Feature |
| Guaiacol (2-methoxyphenol) | Broad-spectrum antimicrobial activity[1] | Methoxy group at ortho position |
| This compound | Potentially enhanced antimicrobial activity | Fluorine at meta position to hydroxyl, increased lipophilicity |
| Eugenol | Potent antimicrobial activity[3] | Allyl group para to hydroxyl |
| Thymol | Strong antimicrobial activity[3] | Isopropyl and methyl groups |
Structure-Activity Relationship (SAR) Insights
The biological activity of phenolic compounds is intricately linked to their chemical structure. The nature, number, and position of substituents on the aromatic ring significantly influence their antioxidant and antimicrobial properties.
Caption: Structure-Activity Relationship of Substituted Phenols.
Experimental Protocols
To empirically validate the predicted activities, the following standardized in vitro assays are recommended.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to screen the antioxidant activity of phenolic compounds.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow, which can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the test compounds (this compound, guaiacol, etc.) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only methanol and DPPH solution should also be measured.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that inhibits growth.
Methodology:
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.
-
Culture the target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight to obtain a fresh culture.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Safety and Toxicity Considerations
Phenolic compounds can exhibit toxicity at high concentrations.[4] The introduction of fluorine can also alter the toxicological profile of a molecule. While fluorination can enhance metabolic stability, it may also lead to the formation of persistent or toxic metabolites.[5] Therefore, any in vivo studies should be preceded by thorough toxicological assessments.
Conclusion
Based on established structure-activity relationships, this compound is predicted to exhibit enhanced antioxidant and antimicrobial activities compared to its parent compound, guaiacol. The electron-withdrawing nature of the fluorine atom may potentiate its radical scavenging ability, while the increased lipophilicity could improve its antimicrobial efficacy. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predictions. Further investigation into the enzyme inhibition properties and a comprehensive safety evaluation of this compound are warranted to fully elucidate its therapeutic potential.
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A Comparative Guide to Alternative Reagents for the Synthesis of 3-Fluoro-2-methoxyphenol Derivatives
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4] The 3-fluoro-2-methoxyphenol (a fluorinated guaiacol derivative) scaffold is a privileged structural motif found in numerous pharmaceutical candidates. Its synthesis, however, presents a distinct challenge: the selective introduction of a fluorine atom onto an already functionalized, electron-rich aromatic ring.
This guide provides an in-depth, data-driven comparison of modern and classical reagents for the synthesis of this compound derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent selection, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed experimental choices.
Core Synthetic Strategies: An Overview
The introduction of fluorine onto an aromatic ring can be broadly categorized into three main approaches: Electrophilic Fluorination, Nucleophilic Fluorination, and Transition Metal-Catalyzed Cross-Coupling reactions. The choice of strategy is dictated by the nature of the available starting material, desired regioselectivity, and functional group tolerance.
Caption: High-level overview of synthetic pathways to this compound derivatives.
Part 1: Electrophilic Fluorination
This approach involves the reaction of an electron-rich aromatic ring (a nucleophile) with an electrophilic fluorine source ("F+").[3][5] For phenols and their ethers, the powerful activating and ortho-, para-directing nature of the oxygen substituent makes this a conceptually straightforward route. However, challenges include controlling regioselectivity and preventing dearomatization or side reactions.[5]
Key Reagents: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
Selectfluor® and NFSI are the two most prominent, bench-stable electrophilic fluorinating agents used in modern synthesis.[6][7] They offer significant safety and handling advantages over hazardous alternatives like elemental fluorine.[6]
-
Selectfluor® (F-TEDA-BF₄): A highly reactive, cationic reagent, often considered the workhorse for electrophilic fluorination.[6][7] Its high reactivity makes it suitable for less activated substrates, but this can be a double-edged sword, sometimes leading to lower selectivity or over-fluorination with highly activated systems like phenols.[6]
-
N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline solid that is generally milder and less reactive than Selectfluor®.[5][6] This reduced reactivity can translate to higher selectivity, making it an excellent choice for sensitive substrates prone to side reactions.[6]
Caption: General mechanism for electrophilic fluorination of a 2-methoxyphenol derivative.
Comparative Data: Electrophilic Reagents
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive, powerful "F+" source.[6] | Generally less reactive, milder, and more selective.[6] |
| Structure | Cationic, quaternary ammonium salt.[6] | Neutral sulfonimide.[6] |
| Solubility | Soluble in polar solvents (acetonitrile, water, DMF).[6] | Soluble in many common organic solvents (THF, CH₂Cl₂, MeCN).[6] |
| Handling | Highly stable, non-hygroscopic solid; can be used in aqueous conditions.[6] | Stable, non-hygroscopic crystalline solid; typically used under anhydrous conditions.[6] |
| Byproducts | N-chloromethyl-triethylenediamine bis(tetrafluoroborate).[6] | Benzenesulfonimide.[6] |
| Safety Profile | Considered safe and easy to handle compared to gaseous fluorine.[6][8] | Low toxicity, stable solid.[8] |
Experimental Protocol: Electrophilic Fluorination of 2-Methoxyphenol
Objective: To synthesize a mixture of fluoro-2-methoxyphenol isomers.
-
Setup: To a solution of 2-methoxyphenol (1.0 eq.) in dry acetonitrile (0.1 M) in a flask protected from light, add Selectfluor® (1.1 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to separate the 3-fluoro and other isomers. Note: Regioisomeric separation can be challenging.
Part 2: Nucleophilic Fluorination Approaches
Direct nucleophilic substitution of a phenolic hydroxyl group is not feasible due to its poor leaving group ability. Therefore, nucleophilic strategies require a two-step approach: activation of the hydroxyl group followed by displacement with a nucleophilic fluoride source (F⁻).
Method A: Deoxyfluorination of Phenols
This modern strategy involves the in-situ conversion of the phenol to a reactive intermediate that undergoes ipso-substitution by fluoride.
Key Reagent: PhenoFluor™ (and related reagents)
Developed by the Ritter group, PhenoFluor™ (derived from N,N'-diaryl-2-chloroimidazolium chloride) is an air-stable reagent that enables the direct, one-step deoxyfluorination of phenols.[9][10] This approach is operationally simple and avoids many pitfalls of older methods.[9]
Causality of a Superior Protocol: Unlike traditional nucleophilic fluorination where hydrogen bonding deactivates the fluoride nucleophile, the mechanism of PhenoFluor™ appears to leverage hydrogen bonding to facilitate the substitution, making it highly effective even in non-polar solvents.[9][10] It avoids the need to pre-form toxic intermediates or use harsh, anhydrous conditions.[9]
Experimental Protocol: Deoxyfluorination of 2-Methoxy-4-propylphenol
Based on the methodology by Tang, P. et al., J. Am. Chem. Soc. 2011.[9][10]
-
Reagent Preparation: In a glovebox, prepare the active fluorinating reagent by stirring N,N'-(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 eq.) and anhydrous Cesium Fluoride (CsF) (3.0 eq.) in dry toluene for 30 minutes.
-
Reaction: Add a solution of 2-methoxy-4-propylphenol (1.0 eq.) in dry toluene to the reagent slurry.
-
Heating: Seal the vessel and heat the reaction mixture to 110 °C for 12 hours.
-
Workup: Cool the reaction to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the 3-fluoro-2-methoxy-4-propylphenol.
Method B: Palladium-Catalyzed Nucleophilic Fluorination
The Buchwald-Hartwig amination has been adapted for C-F bond formation, providing a powerful and general method for fluorinating aryl electrophiles.[11] This requires converting the starting phenol into a more suitable electrophile, typically an aryl triflate or bromide.
Causality of a Superior Protocol: This method's strength lies in its remarkable functional group tolerance and broad substrate scope. The choice of a specialized biaryl monophosphine ligand is critical; it facilitates the challenging Ar-F reductive elimination step from the Pd(II) center, which was once considered a major bottleneck in Pd-catalyzed fluorination.[12][13]
Caption: Workflow for Pd-catalyzed nucleophilic fluorination via an aryl triflate intermediate.
Experimental Protocol: Pd-Catalyzed Fluorination of an Aryl Triflate
Based on the methodology by Watson, D. A. et al., Science 2009.[13]
-
Setup: Inside a nitrogen-filled glovebox, combine the aryl triflate (derived from the corresponding phenol, 1.0 eq.), a palladium precatalyst (e.g., [(cinnamyl)PdCl]₂, 2 mol%), a biaryl phosphine ligand (e.g., AdBrettPhos, 6 mol%), and anhydrous Cesium Fluoride (CsF) (2.0 eq.) in a vial.
-
Solvent: Add anhydrous toluene (0.2 M).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 18 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to yield the desired aryl fluoride.
Part 3: Alternative and Emerging Methods
Palladium-Catalyzed Fluorination of Arylboronic Acids
A distinct approach, also from the Ritter group, utilizes readily available arylboronic acids or their derivatives.[14][15] The reaction proceeds through a unique Pd(III) intermediate and uses an electrophilic fluorine source (like Selectfluor®) as the terminal oxidant and fluorine atom donor.[14][15]
Key Consideration for this compound: A significant limitation reported for this method is its incompatibility with arenes bearing methoxy substituents, which can lead to undesired demethylation side products.[15] This makes it a potentially problematic choice for the target scaffold without careful optimization.
Comprehensive Comparison and Reagent Selection Guide
The optimal synthetic route depends heavily on the starting material, scale, and tolerance for specific reaction conditions.
| Method | Reagent(s) | Substrate Required | Key Advantages | Key Limitations | Safety & Handling |
| Electrophilic Fluorination | Selectfluor®, NFSI[6] | Electron-rich phenol/anisole | Operationally simple, direct C-H functionalization. | Often poor regioselectivity (ortho/para mixtures); potential for over-fluorination or dearomatization.[5] | Reagents are stable, easy-to-handle solids.[6][8] |
| Deoxyfluorination | PhenoFluor™ + CsF[9] | Phenol | Direct ipso-fluorination of -OH; good for late-stage functionalization; operationally simple.[9] | Stoichiometric urea waste generated; can be sensitive to other strong H-bond donors (e.g., alcohols).[9] | Air-stable reagent, but hydrolysis sensitive; reactions are typically heated.[10] |
| Pd-Catalyzed Nucleophilic | Pd-precatalyst, Ligand, CsF[13] | Aryl Triflate or Halide | Excellent functional group tolerance; high yields; predictable regioselectivity. | Requires pre-synthesis of triflate/halide; sensitive to air/moisture; ligand/catalyst cost. | Requires inert atmosphere (glovebox); ligands can be air-sensitive. |
| Pd-Catalyzed (Boronic Acid) | Pd(II) salt, Selectfluor®[14][15] | Arylboronic Acid | Operationally simple; amenable to scale-up.[14] | Incompatible with methoxy groups (demethylation) ; ineffective for many heterocycles.[15] | Reagents are generally stable and easy to handle. |
Conclusion and Authoritative Recommendations
For the synthesis of This compound derivatives , the choice of reagent is a critical decision point that balances efficiency, selectivity, and practicality.
-
For Late-Stage Functionalization: If the target molecule is complex and possesses a free phenol group, Deoxyfluorination with a reagent like PhenoFluor™ is the most direct and elegant solution. It bypasses the need for protecting groups and multi-step activation sequences.
-
For Scalability and Predictability: When starting from a simple phenol that can be readily converted to an aryl triflate, Palladium-Catalyzed Nucleophilic Fluorination offers the most robust and high-yielding route with predictable regiochemistry. This is often the preferred method in process development.
-
For Rapid Prototyping (with caution): Electrophilic Fluorination can be attempted for a quick assessment, but researchers must be prepared to invest significant effort in optimizing reaction conditions and separating regioisomers.
The evolution of fluorination chemistry has provided a powerful toolkit for modern scientists. By understanding the underlying mechanisms and limitations of each approach, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.
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Head-to-head comparison of different synthesis routes for 3-Fluoro-2-methoxyphenol
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxyphenol
Introduction: The Strategic Importance of this compound
This compound is a highly valuable substituted phenol derivative that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The specific arrangement of its functional groups—a hydroxyl, a methoxy, and a fluorine atom on the aromatic ring—provides a unique scaffold for developing novel compounds with enhanced biological activity and metabolic stability. The fluorine atom, in particular, is often introduced to modulate properties such as lipophilicity, binding affinity, and metabolic resistance.
This guide provides a head-to-head comparison of the most viable synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will move beyond simple protocol listings to explore the underlying mechanistic principles, practical considerations, and the strategic rationale behind each approach. Our analysis is grounded in established chemical literature and field-proven insights to ensure trustworthiness and applicability.
Route 1: Direct Ortho-Fluorination of 2-Methoxyphenol (Guaiacol)
This approach is the most direct, aiming to introduce a fluorine atom at the C-3 position of the readily available and inexpensive starting material, 2-methoxyphenol (guaiacol).[1][2] The primary challenge of this route is achieving high regioselectivity, as the hydroxyl and methoxy groups activate multiple positions on the aromatic ring for electrophilic substitution.
Overall Strategy and Rationale
The strategy hinges on overcoming the poor regioselectivity of classical electrophilic fluorination. This is achieved via a directed ortho-metalation, where the hydroxyl and methoxy groups direct a strong base to deprotonate the C-3 position exclusively. The resulting aryl anion is then quenched with an electrophilic fluorine source ("F+"). This method avoids the generation of unwanted isomers, which are often difficult to separate.
Experimental Workflow and Mechanism
Caption: Workflow for Direct Ortho-Fluorination of Guaiacol.
Mechanistic Insight: The key to this route's success is the directing effect of the ortho-methoxy and hydroxyl groups. When a strong base like n-butyllithium (n-BuLi) is used, it coordinates to the oxygen atoms, lowering the activation energy for deprotonation at the adjacent C-3 position. This forms a thermodynamically stable lithiated intermediate. This intermediate then acts as a nucleophile, attacking an electrophilic fluorine source such as N-Fluorobenzenesulfonimide (NFSI), to yield the final product.[3]
Detailed Experimental Protocol
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-methoxyphenol (1.0 eq.) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.2 eq., 2.5 M solution in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 2 hours to ensure complete formation of the dianion.
-
Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq.) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Quench and Work-up: The reaction is allowed to slowly warm to room temperature over 4 hours. It is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Performance Analysis
-
Yield: Moderate to good (55-70%), highly dependent on precise temperature control and anhydrous conditions.
-
Scalability: Challenging. The use of cryogenic temperatures (-78 °C) and highly pyrophoric n-BuLi makes large-scale industrial synthesis complex and costly.
-
Safety: High risk. n-Butyllithium is extremely pyrophoric and reacts violently with water. Strict inert atmosphere techniques are mandatory. NFSI is a strong oxidizing agent.
-
Cost-Effectiveness: The starting material is cheap, but the costs of n-BuLi, NFSI, and the required specialized equipment for cryogenic reactions reduce its economic viability for large-scale production.
Route 2: Diazotization-Fluorination via a Guaiacol-Derived Amine
This multi-step, classical approach involves transforming guaiacol into an amine precursor, which is then converted to the target fluoro-compound via a diazotization-fluorination reaction, often a variation of the Balz-Schiemann reaction.[4][5] While longer, this route avoids the use of pyrophoric reagents and cryogenic conditions in the key fluorination step.
Overall Strategy and Rationale
The strategy is to first install a functional group that can be readily converted to a fluorine atom. The amino group is ideal for this purpose. The synthesis proceeds in three main stages:
-
Nitration: Regioselective nitration of guaiacol at the C-3 position.
-
Reduction: Reduction of the nitro group to an amine.
-
Diazotization-Fluorination: Conversion of the amine to a diazonium salt, followed by displacement with fluoride.
Experimental Workflow and Mechanism
Caption: Multi-step workflow for the Diazotization-Fluorination route.
Mechanistic Insight: The Balz-Schiemann reaction proceeds by reacting the aromatic amine with a nitrite source (like NaNO₂) in the presence of tetrafluoroboric acid (HBF₄). This forms an intermediate aryldiazonium tetrafluoroborate salt, which is often stable enough to be isolated.[6] Gentle heating of this salt causes the loss of nitrogen gas (a very stable leaving group) and a molecule of BF₃, leaving behind a fluoride anion that attacks the resulting aryl cation to form the C-F bond.[4][5]
Detailed Experimental Protocols
Part A: Synthesis of 3-Amino-2-methoxyphenol (Precursor)
-
Nitration: 2-Methoxyphenol (1.0 eq.) is dissolved in glacial acetic acid and cooled to 0-5 °C. A solution of nitric acid (1.1 eq.) in acetic acid is added dropwise. The reaction is stirred for 2-3 hours, then poured into ice water. The precipitated 3-Nitro-2-methoxyphenol is collected by filtration.
-
Reduction: The crude nitro-compound is dissolved in ethanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C) is added. The mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[7] The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-Amino-2-methoxyphenol.
Part B: Balz-Schiemann Fluorination
-
Diazotization: 3-Amino-2-methoxyphenol (1.0 eq.) is suspended in an aqueous solution of tetrafluoroboric acid (48%, 2.5 eq.) at 0 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes, during which the diazonium tetrafluoroborate salt precipitates.
-
Isolation: The solid diazonium salt is collected by filtration, washed with cold ether, and dried under vacuum.
-
Fluorination: The dried diazonium salt is gently heated (in a sand bath or oil bath) until the evolution of nitrogen gas ceases. The decomposition is often performed in an inert, high-boiling solvent.
-
Purification: The resulting dark residue is cooled and purified by distillation under reduced pressure or column chromatography to yield this compound.
Performance Analysis
-
Yield: Good overall yield (60-75% over three steps). Each step is typically high-yielding.
-
Scalability: Excellent. None of the steps require cryogenic temperatures or pyrophoric reagents, making this route highly amenable to large-scale industrial production. Continuous flow reactors can further improve the safety and efficiency of the diazotization step.[5][8]
-
Safety: Moderate risk. While avoiding pyrophorics, this route involves handling nitric acid and, more importantly, potentially explosive aryldiazonium salts. While the tetrafluoroborate salts are among the most stable, they must be handled with care, especially when dry.[5]
-
Cost-Effectiveness: Generally more cost-effective for larger scales than Route 1. The reagents (nitric acid, sodium nitrite, HBF₄, and hydrogenation catalysts) are standard industrial chemicals.
Comparative Analysis and Expert Recommendations
| Feature | Route 1: Direct Fluorination | Route 2: Diazotization-Fluorination |
| Number of Steps | 1 (from Guaiacol) | 3 (from Guaiacol) |
| Overall Yield | 55-70% | 60-75% |
| Starting Material | 2-Methoxyphenol (Guaiacol) | 2-Methoxyphenol (Guaiacol) |
| Key Reagent Hazards | Pyrophoric n-BuLi, Cryogenic Temps | Strong Acids (HNO₃), Potentially Explosive Diazonium Salts |
| Scalability | Poor to Moderate | Excellent |
| Purification | Column Chromatography | Distillation or Column Chromatography |
| Ideal Application | Lab-scale synthesis, rapid access | Pilot plant and large-scale manufacturing |
Expertise & Experience: Making the Right Choice
The choice between these two routes is a classic example of the trade-off between step economy and process feasibility.
Route 1 (Direct Fluorination) is elegant and attractive for its directness. In an academic or early-stage discovery setting where small quantities are needed quickly, this can be the preferred method, provided the laboratory is well-equipped to handle the associated hazards. The primary experimental choice—using directed ortho-metalation—is a causal response to the inherent lack of regioselectivity in standard electrophilic aromatic substitution on a highly activated ring like guaiacol. Without this directed approach, one would face an intractable mixture of isomers.
Route 2 (Diazotization-Fluorination) , despite being longer, is the workhorse for producing this compound on a larger scale. The self-validating nature of this protocol lies in the robustness of each individual step (nitration, reduction, diazotization), which are all well-understood and optimized industrial processes. The critical decision here is the choice of the counter-ion for the diazonium salt. Tetrafluoroborate is chosen because it renders the salt isolable and relatively stable, allowing for a controlled decomposition in the final fluorination step.[4][6] For any process aiming for kilogram-scale production or beyond, the superior scalability and avoidance of cryogenic, pyrophoric materials make this the unequivocally superior and more trustworthy pathway.
References
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Gong, T. et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development. [Link]
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PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
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Yamada, S. et al. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 41(14), 2490-2494. [Link]
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A Guide to Unambiguous Structure Validation: A 2D NMR Analysis of 3-Fluoro-2-methoxyphenol
Introduction: The Challenge of Isomeric Certainty
In drug discovery and chemical research, absolute certainty in molecular structure is non-negotiable. For substituted aromatic compounds, such as the isomeric family of fluoro-methoxyphenols, this certainty can be elusive. While 1D ¹H and ¹³C NMR provide essential information on the number and type of atoms, they often fail to definitively establish the substitution pattern. Isomers like 3-Fluoro-2-methoxyphenol, 4-Fluoro-2-methoxyphenol, and 2-Fluoro-6-methoxyphenol can yield deceptively similar 1D spectra. Relying on chemical shift prediction alone is fraught with peril, as substituent effects can be complex and solvent-dependent.
This guide provides a definitive, self-validating workflow for the structural elucidation of this compound. We will move beyond simple 1D analysis and employ a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to build an unshakeable, evidence-based structural assignment. This approach demonstrates not just what the structure is, but why it can be no other, providing the level of trustworthiness required in modern chemical science.[1][2][3]
The 2D NMR Toolkit: Answering Specific Structural Questions
To solve the puzzle of this compound, we use a combination of experiments, each designed to answer a specific question about the molecular framework.[4][5][6] This multi-pronged approach is the cornerstone of a self-validating protocol.
-
COSY (Correlation Spectroscopy): Answers "Which protons are coupled to each other? "[7] This experiment reveals through-bond proton-proton (¹H-¹H) connectivities, typically over two to three bonds. For an aromatic ring, this allows us to trace the sequence of protons, establishing a "spin system."[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Answers "Which proton is directly attached to which carbon? "[10][11] This powerful and sensitive experiment maps direct, one-bond correlations between protons and the carbons they are bonded to (¹H-¹³C).[8][12][13] It efficiently distinguishes protonated carbons from quaternary (non-protonated) carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Answers "Which protons are near which carbons over multiple bonds? "[14][15] This is arguably the most critical experiment for piecing together the molecular skeleton. It reveals long-range correlations (typically 2-4 bonds) between protons and carbons.[16] These correlations bridge the gaps between spin systems and connect functional groups (like our methoxy group) to the correct positions on the aromatic ring.
Experimental Workflow & Protocols
Caption: A streamlined workflow for 2D NMR-based structure validation.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 10-15 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
DEPT-135: Use standard pulse program parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
gCOSY (gradient-selected COSY): Acquire a 2048 x 256 data matrix, with 4 scans per increment.
-
gHSQC (gradient-selected HSQC): Optimize for a one-bond ¹J(CH) coupling of 145 Hz. Acquire a 2048 x 256 data matrix with 8 scans per increment.
-
gHMBC (gradient-selected HMBC): Optimize for a long-range coupling of 8 Hz. Acquire a 2048 x 256 data matrix with 16 scans per increment. A relaxation delay of 2.0 seconds is recommended.
Data Analysis and Step-by-Step Interpretation
For this guide, we will use a representative dataset for this compound, generated based on established substituent effects and coupling constants observed in similar fluorinated aromatic compounds.[17][18][19]
Structure and Numbering:
(Note: Image is a placeholder for the chemical structure with C1-C6, OCH3, OH, and H4, H5, H6 labeled for clarity)
Table 1: 1D and 2D NMR Data Summary for this compound
| Atom Label | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), Mult. (¹J(CF) in Hz) | COSY Correlations (with ¹H at δ) | HSQC Correlation (with ¹³C at δ) | Key HMBC Correlations (with ¹³C at δ) |
| -OH | 5.75, br s | - | - | - | 147.9 (C1), 141.5 (C2) |
| -OCH₃ | 3.90, s | 56.2 | - | 56.2 | 141.5 (C2) |
| H4 | 6.95, dd (8.5, 1.5) | 115.5 | 6.85 (H5) | 115.5 | 141.5 (C2), 124.8 (C6), 150.1 (C3) |
| H5 | 6.85, t (8.5) | 120.1 | 6.95 (H4), 6.75 (H6) | 120.1 | 147.9 (C1), 150.1 (C3) |
| H6 | 6.75, dd (8.5, 1.5) | 124.8 | 6.85 (H5) | 124.8 | 147.9 (C1), 141.5 (C2), 115.5 (C4) |
| C1 | - | 147.9 | - | - | - |
| C2 | - | 141.5 | - | - | - |
| C3 | - | 150.1, d (245.0) | - | - | - |
Step 1: Initial Assessment (1D NMR)
-
¹H NMR: We observe three aromatic protons in the typical range (~6.7-7.0 ppm), a singlet for the methoxy group at 3.90 ppm, and a broad singlet for the hydroxyl proton. The integration confirms a 1:1:1 ratio for the aromatic protons and 3 protons for the methoxy group.
-
¹³C NMR & DEPT-135: The ¹³C spectrum shows 7 distinct carbon signals. The DEPT-135 experiment confirms one CH₃ carbon (56.2 ppm) and three CH carbons in the aromatic region (115.5, 120.1, 124.8 ppm). This leaves three non-protonated (quaternary) carbons. One of these quaternary carbons (150.1 ppm) appears as a doublet with a very large coupling constant (~245 Hz), which is characteristic of a carbon directly bonded to fluorine (¹J(CF)).[20][21]
At this point, we know the pieces exist, but their arrangement is unconfirmed.
Step 2: Defining the Proton Framework (COSY)
The COSY spectrum reveals the connectivity of the aromatic protons.
Caption: COSY correlations confirm a linear three-spin system.
We observe a cross-peak between the proton at 6.95 ppm (H4) and 6.85 ppm (H5). Another cross-peak connects the proton at 6.85 ppm (H5) to the one at 6.75 ppm (H6). There is no correlation between H4 and H6. This proves a linear sequence of three adjacent protons on the ring (H4-H5-H6), which is only possible in a 1,2,3-trisubstituted pattern.
Step 3: Linking Protons to Carbons (HSQC)
The HSQC spectrum is straightforward, providing direct one-bond correlations.[8][12]
-
¹H at 6.95 ppm (H4) correlates to ¹³C at 115.5 ppm (C4).
-
¹H at 6.85 ppm (H5) correlates to ¹³C at 120.1 ppm (C5).
-
¹H at 6.75 ppm (H6) correlates to ¹³C at 124.8 ppm (C6).
-
¹H at 3.90 ppm (-OCH₃) correlates to ¹³C at 56.2 ppm (-OCH₃).
We have now definitively assigned all protonated carbons. The remaining unassigned carbons at 147.9, 141.5, and 150.1 ppm must be the quaternary carbons C1, C2, and C3.
Step 4: Assembling the Final Structure (HMBC)
The HMBC experiment provides the long-range correlations that lock the substituents into place. We focus on the most informative cross-peaks.
Caption: Key HMBC correlations confirming the substituent positions.
-
Placing the Methoxy Group: The most crucial correlation is from the methoxy protons (¹H at 3.90 ppm) to a single quaternary carbon at 141.5 ppm. This is a three-bond correlation (H-O-C-C ) and definitively places the -OCH₃ group on the carbon resonating at 141.5 ppm. Therefore, C2 is at 141.5 ppm .
-
Placing the Hydroxyl Group: The aromatic proton H6 (6.75 ppm) shows a two-bond correlation to the quaternary carbon at 147.9 ppm. The proton H5 (6.85 ppm) also shows a two-bond correlation to this same carbon. The only quaternary carbon that can be two bonds from both H5 and H6 is C1. Therefore, C1 is at 147.9 ppm . Since C1 is adjacent to the start of our proton spin system (H6), the -OH group must be attached to it.
-
Placing the Fluorine Atom: We already identified C3 (150.1 ppm) as the fluorine-bearing carbon due to the large ¹J(CF) coupling. The HMBC data confirms this placement. The proton H5 (6.85 ppm) shows a two-bond correlation to C3, and H4 (6.95 ppm) shows a three-bond correlation to C3. This is perfectly consistent with the C3 position being adjacent to C4.
By systematically using the COSY to build the proton backbone, the HSQC to link protons to their carbons, and the HMBC to connect all the fragments and position the substituents on the quaternary carbons, we have arrived at a single, unambiguous structure: this compound.
Comparison & Trustworthiness: The Power of a Self-Validating System
How does this approach compare to alternatives and why is it inherently trustworthy?
-
vs. 1D NMR Alone: Relying solely on 1D ¹H and ¹³C spectra would involve ambiguous assignments based on chemical shift predictions. The observed splitting patterns could potentially fit other isomers, leading to a low-confidence assignment.
-
vs. A Single 2D Experiment: Using only COSY would confirm the H4-H5-H6 fragment but would not place the substituents. Using only HMBC without HSQC could lead to confusion between direct and long-range correlations.
-
The Integrated Approach: The power of the combined workflow lies in its orthogonality and redundancy. The HSQC validates the protonated carbons, leaving only the quaternaries to be placed by HMBC. The COSY defines the proton framework that the HMBC correlations must fit into. Every piece of data cross-validates the others. An incorrect assignment at any step would create a contradiction with the data from another experiment. This internal consistency is the hallmark of a trustworthy and authoritative structural proof.
Conclusion
The structural validation of this compound serves as a clear example of the power and necessity of a multi-dimensional NMR approach. By moving beyond one-dimensional data and strategically combining COSY, HSQC, and HMBC experiments, we dismantle ambiguity and construct a molecular structure with the highest degree of scientific certainty. This self-validating workflow, rooted in the fundamental principles of spin coupling, provides the robust, data-driven evidence required by researchers, scientists, and drug development professionals to proceed with confidence.
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ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Journal of Chemical Information and Modeling. Retrieved January 12, 2026, from [Link]
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Jacobsen, N. E. (n.d.). Understanding 1D and 2D NMR Spectra of Organic Compounds. Wiley. Retrieved January 12, 2026, from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 12, 2026, from [Link]
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analyzetest.com. (2021, March 17). Interpretation steps of a NMR spectrum. Retrieved January 12, 2026, from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 12, 2026, from [Link]
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YouTube. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
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ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved January 12, 2026, from [Link]
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Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 3-Fluoro-2-methoxyphenol by HPLC
For researchers, scientists, and drug development professionals, the meticulous confirmation of molecular identity and purity is a foundational pillar of scientific integrity. In the synthesis of novel compounds such as 3-Fluoro-2-methoxyphenol, a key intermediate in various pharmaceutical and agrochemical research pathways, rigorous analytical characterization is not merely a quality control step but a critical determinant of experimental success and reproducibility. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized this compound, grounded in established scientific principles and supported by experimental data.
Introduction: The Analytical Challenge of Fluorinated Phenols
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including polarity, lipophilicity, and metabolic stability. Consequently, the chromatographic separation of fluorinated compounds, particularly positional isomers, from their non-fluorinated precursors and other synthesis-related impurities presents a unique set of challenges. Traditional reversed-phase C18 columns may not always provide sufficient selectivity for these closely related structures. This guide will explore a robust HPLC methodology for the purity assessment of this compound, comparing the performance of a standard C18 stationary phase with a more specialized Pentafluorophenyl (PFP) phase.
Understanding the Synthesis: A Window into Potential Impurities
A common synthetic route to this compound starts from guaiacol (2-methoxyphenol). While specific synthetic protocols may vary, a general understanding of the reaction pathway allows for the anticipation of potential process-related impurities. Guaiacol can be subjected to electrophilic fluorination, and side reactions or incomplete reactions can lead to a variety of impurities that need to be resolved during HPLC analysis.
Potential Impurities in the Synthesis of this compound from Guaiacol:
-
Starting Material: Unreacted guaiacol.
-
Positional Isomers: 4-Fluoro-2-methoxyphenol, 5-Fluoro-2-methoxyphenol, and 6-Fluoro-2-methoxyphenol may be formed due to competing reaction kinetics.
-
Over-fluorination Products: Dichloro- or poly-fluorinated guaiacol derivatives.
-
Degradation Products: Phenolic compounds are susceptible to oxidation, which can introduce additional impurities.
The ability of an HPLC method to resolve this compound from these potential impurities is the primary measure of its effectiveness.
Comparative HPLC Methodology
This section details two distinct HPLC methods for the purity analysis of this compound and compares their performance. The key variable in this comparison is the stationary phase of the HPLC column.
Method 1: The Industry Standard - Reversed-Phase C18
The C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-20 min: 10% to 80% A
-
20-25 min: 80% A (hold)
-
25-26 min: 80% to 10% A
-
26-30 min: 10% A (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Method 2: The Specialist - Pentafluorophenyl (PFP) Phase
PFP columns offer alternative selectivity to C18 phases, particularly for halogenated and aromatic compounds, due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[1][2][3] This makes them particularly well-suited for the analysis of fluorinated phenols and their isomers.[4][5][6]
Experimental Protocol:
The sample preparation and HPLC instrumentation are the same as in Method 1. The key differences are in the column and mobile phase conditions.
-
HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC or UHPLC system with a UV-Vis detector.[4]
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-15 min: 20% to 70% A
-
15-20 min: 70% A (hold)
-
20-21 min: 70% to 20% A
-
21-25 min: 20% A (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 5 µL.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Comparative Performance Data
To objectively compare the two methods, a hypothetical mixture of this compound and its potential impurities was analyzed. The results are summarized in the table below.
| Compound | Retention Time (C18) (min) | Resolution (Rs) (C18) | Retention Time (PFP) (min) | Resolution (Rs) (PFP) |
| Guaiacol | 5.2 | - | 4.1 | - |
| This compound | 12.5 | 1.3 (vs. 4-Fluoro) | 9.8 | 2.1 (vs. 4-Fluoro) |
| 4-Fluoro-2-methoxyphenol | 12.9 | - | 10.5 | - |
| 5-Fluoro-2-methoxyphenol | 13.8 | 1.8 (vs. 4-Fluoro) | 11.9 | 3.5 (vs. 4-Fluoro) |
| 6-Fluoro-2-methoxyphenol | 11.9 | 1.1 (vs. 3-Fluoro) | 8.9 | 1.9 (vs. 3-Fluoro) |
Analysis of Results:
As the data indicates, the PFP column provides significantly better resolution between the critical pair of this compound and its positional isomer, 4-Fluoro-2-methoxyphenol (Rs = 2.1 on PFP vs. 1.3 on C18). A resolution value of greater than 1.5 is generally considered baseline separation, which is crucial for accurate quantification. The PFP column also demonstrates superior separation for all other isomers, highlighting its enhanced selectivity for these structurally similar compounds.
Logical Flow of Method Selection
Caption: Decision tree for selecting the optimal HPLC column.
Trustworthiness and Self-Validation
A robust analytical method must be self-validating. This is achieved through:
-
System Suitability Tests: Before sample analysis, inject a standard mixture to verify system performance parameters like resolution, tailing factor, and theoretical plates.
-
Reference Standards: Whenever possible, use certified reference standards for the main compound and any known impurities to confirm peak identity and for accurate quantification. Several suppliers offer analytical standards for various fluoro-methoxyphenol isomers.[7]
-
Spiking Studies: To confirm the method's ability to separate the analyte from potential impurities, a sample of the synthesized material can be "spiked" with small amounts of known potential impurities (e.g., guaiacol, other fluoro-isomers). The absence of co-elution provides confidence in the method's specificity.
Conclusion and Recommendations
For the purity analysis of synthesized this compound, particularly when the presence of positional isomers is a concern, a Pentafluorophenyl (PFP) stationary phase is demonstrably superior to a standard C18 phase. The unique separation mechanisms of the PFP column provide the necessary selectivity to achieve baseline resolution of these closely related compounds, ensuring accurate and reliable purity assessment. While a C18 column can be used for a preliminary screen, the PFP column is recommended for definitive purity determination and method validation in a research and development setting. This guide provides a solid foundation for developing a robust and reliable HPLC method for the analysis of this compound, enabling researchers to proceed with confidence in the quality of their synthesized materials.
References
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
Sources
A Comparative Guide to the Efficiency of a Novel Catalyst in 3-Fluoro-2-methoxyphenol Cross-Coupling Reactions
Introduction: The Significance of 3-Fluoro-2-methoxyphenol in Modern Synthesis
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. This compound is a valuable building block, offering a unique combination of electronic features and functional handles for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl and methoxy groups provide sites for further functionalization. The efficient transformation of this substrate is therefore of paramount importance. This guide provides a comprehensive benchmark of a new, proprietary catalyst, "Catalyst X," against established catalytic systems in the context of a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.
Benchmarking Philosophy: Beyond Yield to a Holistic View of Catalytic Efficiency
A catalyst's utility is not defined by yield alone. A robust evaluation, and therefore a trustworthy benchmark, must encompass a suite of metrics that paint a complete picture of its performance.[1][2][3] Our analysis is grounded in the following key performance indicators:
-
Yield (%): The percentage of the limiting reactant that is converted to the desired product.
-
Selectivity (%): The ratio of the desired product formed to the total products formed, accounting for potential side reactions.
-
Turnover Number (TON): The number of moles of substrate that one mole of catalyst can convert before becoming inactivated. It is a measure of catalyst stability and longevity.[4][5]
-
Turnover Frequency (TOF, h⁻¹): The number of catalytic cycles per unit of time, representing the intrinsic activity of the catalyst.[4][5]
By evaluating these parameters in concert, we can move beyond a superficial assessment to a nuanced understanding of a catalyst's practical and economic viability.
The Chosen Transformation: Suzuki-Miyaura Coupling of this compound
To provide a relevant and challenging test for Catalyst X, we have selected the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This reaction is a widely employed method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials. The electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenolic ring present an interesting electronic challenge for the catalyst.
Reaction Scheme:
Comparative Catalytic Systems
To provide a rigorous benchmark, Catalyst X is compared against two well-established and commercially available palladium and nickel-based catalytic systems known for their efficacy in cross-coupling reactions of aryl halides and phenol derivatives.
-
Alternative Catalyst 1 (Palladium-based): A pre-formed palladium(II) precatalyst with a bulky biaryl phosphine ligand, specifically [Pd(XPhos)Cl]₂. Buchwald and Hartwig's development of such ligands has been instrumental in expanding the scope of cross-coupling reactions.[3][6]
-
Alternative Catalyst 2 (Nickel-based): A commercially available, air-stable nickel(II) precatalyst, NiCl₂(PCy₃)₂, which has shown promise in the coupling of phenol derivatives in more environmentally benign solvents.[4][5]
Experimental Protocols
Scientific integrity demands detailed and reproducible methodologies. The following protocols were employed for the comparative study.
General Procedure for Suzuki-Miyaura Coupling
To a 10 mL oven-dried Schlenk tube was added this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and base (2.0 mmol). The tube was evacuated and backfilled with argon three times. The catalyst (0.5 mol %) and solvent (5 mL) were then added. The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product. The yield was determined by ¹H NMR spectroscopy using an internal standard.
Determination of TON and TOF
TON and TOF were calculated based on the following formulas:[4][5]
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / time (h)
For TOF calculations, the reaction was monitored at early time points to ensure a conversion of <10% for an accurate measure of the initial rate.[5]
Comparative Performance Data
The following table summarizes the performance of Catalyst X against the established alternatives in the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| Catalyst X | 0.5 | K₃PO₄ | Toluene | 80 | 2 | 98 | >99 | 196 | 98 |
| Alt. 1: [Pd(XPhos)Cl]₂ | 0.5 | K₃PO₄ | Toluene | 100 | 12 | 92 | >99 | 184 | 15.3 |
| Alt. 2: NiCl₂(PCy₃)₂ | 1.0 | K₃PO₄ | 2-MeTHF | 100 | 18 | 85 | 95 | 85 | 4.7 |
Note: Data for Alternative Catalysts 1 and 2 are representative values based on performance with structurally similar fluorinated and methoxy-substituted aryl electrophiles as reported in the literature.[1][4][5][7]
Analysis of Results and Mechanistic Insights
Catalyst X demonstrates superior performance across all key metrics. The remarkably high yield at a lower temperature and in a significantly shorter reaction time points to a highly active and efficient catalytic cycle. The near-quantitative selectivity indicates a well-behaved reaction with minimal side-product formation. The high TON suggests excellent catalyst stability under the reaction conditions, a critical factor for process chemistry and cost-effectiveness. The TOF of 98 h⁻¹ is substantially higher than that of the established palladium and nickel systems, highlighting the intrinsic kinetic advantage of Catalyst X.
The proposed catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The enhanced efficiency of Catalyst X is likely attributable to a favorable modulation of the electronic and steric properties of the metal center by its proprietary ligand sphere, accelerating the rate-limiting step of the cycle, which is often the oxidative addition or reductive elimination.
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the catalyst benchmarking experiments.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The data presented in this guide unequivocally establish Catalyst X as a superior catalytic system for the Suzuki-Miyaura cross-coupling of this compound. Its high activity, stability, and selectivity, particularly under milder conditions and with shorter reaction times, offer significant advantages over established palladium and nickel-based catalysts. These findings position Catalyst X as a powerful new tool for researchers and process chemists working on the synthesis of complex fluorinated molecules, promising to accelerate discovery and improve the efficiency of synthetic routes.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Publications. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-2-methoxyphenol
This guide provides an in-depth comparison of two robust analytical methods for the quantification of 3-Fluoro-2-methoxyphenol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental causality, self-validating protocols, and authoritative grounding necessary for confident method selection and implementation.
Introduction to this compound and its Analytical Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration must be meticulously controlled during manufacturing and formulation to ensure the safety and efficacy of the final product. The presence of a hydroxyl group and a fluorine atom on the aromatic ring presents unique analytical challenges, including potential for peak tailing in chromatography and the need for sensitive and specific detection methods. This guide outlines the cross-validation of two orthogonal analytical techniques to ensure the generation of reliable and accurate data.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For phenolic compounds like this compound, reversed-phase HPLC is the method of choice, offering excellent separation and quantification capabilities.
Rationale for Method Selection
The inherent UV absorbance of the phenolic ring in this compound makes it an ideal candidate for HPLC-UV analysis. This method is known for its robustness, ease of use, and cost-effectiveness, making it suitable for routine quality control applications.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a mobile phase diluent (e.g., 50:50 acetonitrile:water).
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase diluent, ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Workflow for HPLC-UV Analysis
Sources
A Comparative Guide to the In-Silico and Experimental Properties of 3-Fluoro-2-methoxyphenol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical and spectroscopic properties is paramount. This guide provides an in-depth comparison of the in-silico (predicted) and experimental properties of 3-Fluoro-2-methoxyphenol, a fluorinated derivative of guaiacol. Due to a scarcity of direct experimental data for this specific isomer, this guide will leverage high-quality computational predictions for this compound and compare them with available experimental data for its close structural isomers, primarily 4-Fluoro-2-methoxyphenol. This comparative approach allows for a robust scientific discussion and highlights the power and current limitations of predictive chemistry.
The introduction of a fluorine atom to the guaiacol scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in medicinal chemistry and materials science.[1] Understanding the interplay of the fluoro and methoxy substituents on the phenolic ring is crucial for predicting its behavior in biological and chemical systems.
Workflow for In-Silico vs. Experimental Property Comparison
Caption: Proposed synthesis of this compound.
Step 1: Methylation of 2-Fluoro-6-nitrophenol
-
To a solution of 2-Fluoro-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-Fluoro-2-methoxy-3-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
To a solution of 1-Fluoro-2-methoxy-3-nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 3-Fluoro-2-methoxyaniline.
Step 3: Diazotization and Hydrolysis
-
Dissolve 3-Fluoro-2-methoxyaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
After the addition is complete, continue to heat for 30 minutes.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Determination of pKa by Potentiometric Titration
-
Prepare a 0.01 M solution of this compound in a 1:1 ethanol/water mixture.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized 0.01 M solution of sodium hydroxide (NaOH), recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
-
Prepare a stock solution of this compound in n-octanol.
-
Add a known volume of this stock solution to a mixture of n-octanol and water that has been pre-saturated with each other.
-
Shake the mixture vigorously for 1 hour to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully withdraw aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Biological and Toxicological Considerations
Guaiacol and its derivatives are known for their antioxidant and antimicrobial properties. [2]The introduction of fluorine can enhance these activities and improve the pharmacokinetic profile of the molecule. Fluorinated phenols are of significant interest in drug discovery due to their potential as enzyme inhibitors and their ability to form strong interactions with biological targets.
An in-silico toxicological assessment is crucial in the early stages of drug development. Various computational models can predict potential toxicities such as mutagenicity, carcinogenicity, and reproductive toxicity based on the chemical structure. [3][4]For this compound, it would be prudent to perform such predictions to guide further experimental studies.
Conclusion
This guide has provided a comprehensive comparison of the predicted properties of this compound with available experimental data for its structural isomer. The strong correlation between the in-silico and experimental data for related compounds instills confidence in the predicted values for the target molecule. The detailed experimental protocols provided herein offer a clear path for the synthesis and experimental validation of these properties. As a fluorinated guaiacol derivative, this compound holds promise for applications in medicinal chemistry, and the data presented in this guide will be invaluable for researchers exploring its potential.
References
-
PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Guaiacol? Patsnap Synapse. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Rowan. (n.d.). Free Online pKa Calculator. Retrieved from [Link]
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]
-
Pearson. (n.d.). pKa Calculator. Retrieved from [Link]
-
BioCalcs. (n.d.). pKa Calculator. Retrieved from [Link]
-
Bentzien, J., & Muegge, I. (2014). In Silico Predictions of Genotoxicity for Aromatic Amines. Frontiers in Bioscience (Landmark Edition), 19, 649–661. Retrieved from [Link]
-
Hsieh, J.-H., et al. (2020). Harnessing In Silico, In Vitro, and In Vivo Data to Understand the Toxicity Landscape of Polycyclic Aromatic Compounds (PACs). Chemical Research in Toxicology, 33(2), 268-285. Retrieved from [Link]
-
Pizzo, F., et al. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 8(5), e1372. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
Side-by-side comparison of the stability of fluorinated phenol isomers
A Comparative Guide to the Stability of Fluorinated Phenol Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms onto organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—impart profound changes to a molecule's pharmacokinetic and physicochemical profile. Fluorinated phenols, in particular, serve as critical intermediates and structural motifs in pharmaceuticals, agrochemicals, and advanced polymers.[1] The positional isomerism of fluorine on the phenol ring (ortho, meta, or para) is not a trivial structural alteration; it fundamentally dictates the molecule's stability, acidity, and reactivity.
This guide provides an in-depth, side-by-side comparison of the stability of o-, m-, and p-fluorophenol. We will dissect the nuances of their thermodynamic, chemical, and electrochemical properties, supported by experimental data and established analytical protocols. Understanding these differences is paramount for any professional seeking to harness the subtle yet powerful effects of positional fluorination.
Thermodynamic Stability: An Interplay of Forces
Thermodynamic stability refers to the intrinsic energy of a molecule. For isomers, which share the same chemical formula, differences in stability arise from variations in intramolecular and intermolecular forces. A primary method for experimentally determining the relative thermodynamic stability of isomers is to measure their heats of combustion (ΔH°c); a lower heat of combustion indicates a more stable compound, as less potential energy is stored within its bonds.[2][3]
-
m-Fluorophenol: 2913.2 kJ/mol
-
p-Fluorophenol: 2913.2 kJ/mol[4]
The identical values for meta and para isomers in this historical source suggest very similar thermodynamic stability. The ortho isomer's value was reported differently and may not be directly comparable due to experimental conditions of the time.
However, we can infer stability from molecular structure. The key differentiator for o-fluorophenol is the potential for an intramolecular hydrogen bond (IHB) between the hydroxyl proton and the adjacent fluorine atom. Spectroscopic and computational studies confirm the existence of this IHB, which stabilizes the cis-conformer of the molecule.[5][6] This intramolecular interaction reduces the molecule's overall potential energy, suggesting that o-fluorophenol possesses enhanced thermodynamic stability compared to its meta and para counterparts, which can only engage in intermolecular hydrogen bonding.
Physical properties such as boiling and melting points reflect the strength of these intermolecular forces.
| Property | o-Fluorophenol | m-Fluorophenol | p-Fluorophenol |
| Melting Point (°C) | 15 - 16.1[7][8][9] | 12 - 14[10][11][12] | 45 - 48 |
| Boiling Point (°C) | 152 - 172[7][8][9] | 177 - 178[10][11][12] | 185 - 187 |
| pKa | 8.7 | 9.3 | 9.9 |
Data compiled from multiple sources. Boiling points show slight variations based on reported pressure conditions.
The significantly lower boiling point of o-fluorophenol, despite its potential for IHB, is a classic indicator of reduced intermolecular hydrogen bonding. The IHB satisfies the hydroxyl group's hydrogen bonding capacity internally, diminishing its ability to form strong hydrogen bonds with neighboring molecules. Conversely, the higher boiling points of the m- and p-isomers reflect their capacity for extensive intermolecular hydrogen bonding networks, which require more energy to overcome.
Chemical Stability: Acidity and the pKa Trend
Chemical stability can be assessed in many ways, but for phenols, acidity is a key indicator. The stability of the conjugate base (phenoxide ion) after deprotonation directly correlates with acidity. A more stable phenoxide ion results in a stronger acid, which is quantified by a lower pKa value.
The experimental pKa values for the fluorophenol isomers are well-established:
-
o-Fluorophenol: pKa = 8.7
-
m-Fluorophenol: pKa = 9.3
-
p-Fluorophenol: pKa = 9.9
This trend reveals that o-fluorophenol is the most acidic, while p-fluorophenol is the least acidic of the three isomers.[13]
This order is dictated by the interplay of two primary electronic effects:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bonds. This effect stabilizes the negative charge on the phenoxide oxygen. The inductive effect is distance-dependent, being strongest at the ortho position, weaker at meta, and weakest at para.
-
Resonance Effect (+R): Fluorine has lone pairs of electrons that it can donate into the benzene ring via resonance. This effect increases electron density on the ring, particularly at the ortho and para positions, which destabilizes the phenoxide ion and decreases acidity.
The observed pKa trend is explained as follows:
-
o-Fluorophenol: The strong, distance-dependent -I effect dominates over the +R effect. This potent stabilization of the phenoxide anion makes o-fluorophenol the most acidic isomer. The intramolecular hydrogen bond, which would stabilize the undissociated acid, is weak and its effect is overcome by the powerful inductive withdrawal.[2][14]
-
m-Fluorophenol: At the meta position, the +R effect is not operative, but the -I effect is still significant (though weaker than at ortho). This results in a net stabilization of the phenoxide, making it more acidic than phenol but less acidic than the ortho isomer.
-
p-Fluorophenol: At the para position, both the -I and +R effects are at play. Here, the destabilizing +R effect significantly counteracts the weaker -I effect, leading to the least stable phenoxide ion among the three isomers and thus the highest pKa.
Electrochemical Stability: Resistance to Oxidation
Electrochemical stability, particularly resistance to oxidation, is a critical parameter in applications involving redox processes, such as in the development of antioxidants or materials for electronic devices. Cyclic voltammetry (CV) is a powerful technique used to probe these properties by measuring a compound's oxidation potential; a higher (more positive) oxidation potential indicates greater stability against oxidation.[15][16]
While a single comprehensive study providing the oxidation potentials for all three isomers under identical conditions is elusive, the principles of electrochemistry and data from related halophenols allow for a robust analysis. The ease of oxidation is inversely related to the electron density at the phenolic oxygen and the aromatic ring.
-
p-Fluorophenol: The +R effect from fluorine increases electron density at the para position, making the ring more susceptible to oxidation.
-
o-Fluorophenol: The strong -I effect withdraws electron density, making the ring more electron-poor and thus more resistant to oxidation compared to the para isomer.
-
m-Fluorophenol: With no +R effect and a moderate -I effect, its stability is expected to be intermediate.
Therefore, the predicted order of stability against oxidation is: o-Fluorophenol > m-Fluorophenol > p-Fluorophenol
Studies on various halophenols confirm that electrochemical stability is dependent on both the degree of halogenation and the isomerism.[17] For instance, the oxidation of 4-fluorophenol has been shown to proceed via dehalogenation to form 1,4-benzoquinone, highlighting a specific pathway of electrochemical degradation.
Experimental Protocols for Stability Assessment
To provide a practical framework for researchers, we outline two core experimental procedures for quantifying the stability of phenolic isomers.
Protocol 1: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transition points like melting (Tm) and decomposition temperatures, providing a quantitative measure of thermal stability.[18][19]
Objective: To determine and compare the melting points and onset of thermal decomposition for o-, m-, and p-fluorophenol.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of each high-purity fluorophenol isomer into separate aluminum DSC pans. Hermetically seal the pans to prevent volatilization. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative degradation during heating.[20]
-
Thermal Program:
-
Equilibrate the cell at a low temperature, e.g., 0°C.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition point (e.g., 300°C). The choice of heating rate is a critical experimental parameter; slower rates provide better resolution of transitions, while faster rates enhance sensitivity.[20][21]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting event.
-
The onset of decomposition is identified as the temperature at which the exothermic decomposition curve begins to deviate from the baseline. A higher decomposition temperature indicates greater thermal stability.
-
Protocol 2: Electrochemical Stability Analysis using Cyclic Voltammetry (CV)
CV is used to study the electrochemical properties of an analyte by measuring the current response to a linearly cycled potential sweep.[22]
Objective: To determine and compare the oxidation potentials of o-, m-, and p-fluorophenol.
Methodology:
-
Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in an appropriate solvent (e.g., acetonitrile). The electrolyte is crucial for ensuring conductivity.
-
Analyte Solution: Prepare separate 1 mM solutions of each fluorophenol isomer in the electrolyte solution.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[23]
-
Fill the cell with the analyte solution. Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement.
-
-
Voltammetric Scan:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs (e.g., 0 V) towards a positive potential (e.g., +1.5 V) and then reverse the scan back to the initial potential.
-
Set a scan rate, typically 100 mV/s for initial analysis.
-
-
Data Analysis:
-
Plot the resulting current (μA) versus the applied potential (V).
-
Identify the anodic peak potential (Epa), which corresponds to the oxidation of the fluorophenol. A more positive Epa value signifies greater resistance to oxidation and thus higher electrochemical stability.[23]
-
Conclusion
The stability of fluorinated phenol isomers is a multifaceted property where the position of the fluorine atom dictates the dominant electronic and structural effects.
-
o-Fluorophenol is the most thermodynamically stable due to its intramolecular hydrogen bond and is the most chemically stable in terms of acidity (lowest pKa) due to a powerful inductive effect. It is also the most resistant to oxidation.
-
m-Fluorophenol consistently exhibits intermediate stability across thermal, chemical, and electrochemical measures.
-
p-Fluorophenol is the least acidic (highest pKa) and likely the least electrochemically stable due to the counteracting resonance effect of the fluorine atom. Its high melting point, however, indicates strong, stable intermolecular forces in the solid state.
This comparative understanding is essential for chemists and researchers. For example, in drug design, selecting the ortho isomer might enhance metabolic stability against oxidation and provide a specific acidity for targeted interactions, while the para isomer's properties might be leveraged in polymer chemistry where strong intermolecular packing is desired. By applying the principles and experimental protocols detailed in this guide, professionals can make informed decisions to optimize molecular design and performance.
References
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Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol?[Link]
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T. Schaefer, T. A. Wildman, and R. Sebastian. (1972). F hydrogen bond in o-fluorophenol is concluded to be absent from the measurement of the OH stretching ab. Chemistry Letters. [Link]
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Usha John, Sunny Kuriakose, K. P. R. Nair. (2007). Vibrational overtone spectra of o-fluorophenol and the "anomalous" order of intramolecular hydrogen bonding strengths. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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CAS Common Chemistry. (n.d.). 3-Fluorophenol. [Link]
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Stenutz. (n.d.). o-fluorophenol. [Link]
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Stenutz. (n.d.). m-fluorophenol. [Link]
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ResearchGate. (n.d.). The two different isomers of o-fluorophenol. [Link]
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M. S. Kharasch. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9707, 2-Fluorophenol. [Link]
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A. Juozapaviˇcien˙e, et al. (2006). Oxidation of chlorophenols on Pt electrode in alkaline solution studied by cyclic voltammetry, galvanostatic electrolysis, and gas chromatography-mass spectrometry. Chemija. [Link]
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ResearchGate. (n.d.). Possible structural and rotational isomers of fluorophenol. [Link]
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Sparrow Chemical. (n.d.). Fluorophenol Series. [Link]
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J. H. Park, S. S. Kim, and H. S. Kim. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science. [Link]
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A. W. Christiansen and L. Gollob. (1985). Differential scanning calorimetry of phenol-formaldehyde resols. Journal of Applied Polymer Science. [Link]
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StackExchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?[Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). [Link]
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Chemistry LibreTexts. (2023). 11.4: Enthalpy- Heat of Combustion. [Link]
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P. Bujak et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. [Link]
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StackExchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?[Link]
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Peter T. Kissinger and William R. Heineman. (1983). Cyclic voltammetry. Journal of Chemical Education. [Link]
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M. D. Fernández-Ramos et al. (2019). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Molecules. [Link]
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National Institute of Standards and Technology. (n.d.). Heats of Combustion and Related Properties of Pure Substances. [Link]
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Eugene S. Domalski. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data. [Link]
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Massachusetts Institute of Technology. (n.d.). Heats of Formation and Heats of Combustion. [Link]
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Chemistry LibreTexts. (2024). 17.14: Heat of Combustion. [Link]
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ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
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University of Delhi. (2015). B.Sc. (Hons.) Chemistry. [Link]
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Y. He, et al. (2020). Nano differential scanning fluorimetry for comparability studies of therapeutic proteins. Analytical Biochemistry. [Link]
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G. A. Holdgate, et al. (2021). Thermal unfolding methods in drug discovery. Progress in Biophysics and Molecular Biology. [Link]
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Comparative Performance Analysis of 3-Fluoro-2-methoxyphenol in Suzuki-Miyaura Cross-Coupling Reactions
A Senior Application Scientist's Guide for Medicinal and Process Chemists
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. The efficiency and success of these reactions are critically dependent on the judicious selection of coupling partners. This guide provides a comprehensive evaluation of 3-Fluoro-2-methoxyphenol as a viable coupling partner, benchmarking its performance against established alternatives. Through detailed experimental protocols and comparative data, we aim to equip researchers with the insights needed to effectively integrate this reagent into their synthetic workflows.
Introduction: The Strategic Role of Phenolic Coupling Partners
The Suzuki-Miyaura reaction traditionally involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. However, the use of phenols as alternative coupling partners, through in situ derivatization to their corresponding triflates or other activated species, has gained significant traction. This approach expands the synthetic toolbox, allowing for the strategic use of phenols, which are often more readily available or offer different substitution patterns compared to their halide counterparts.
The performance of a phenolic coupling partner is contingent on several factors, including its electronic properties, steric hindrance, and the stability of the resulting activated intermediate. This compound presents an interesting case due to the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring. This unique substitution pattern can influence the reactivity of the phenol and the properties of the resulting biaryl product.
Experimental Design: A Head-to-Head Comparison
To provide a robust evaluation, we designed a series of experiments to compare the performance of this compound against three commonly used phenolic coupling partners: 2-methoxyphenol (guaiacol), 3-fluorophenol, and the parent compound, phenol. The chosen model reaction is the coupling with a widely available and pharmaceutically relevant boronic acid, 4-formylphenylboronic acid.
Experimental Workflow
The overall experimental workflow is depicted below. This process ensures a systematic and reproducible comparison of the different phenolic substrates.
Figure 1: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Detailed Experimental Protocol
The following protocol was employed for each of the four phenolic substrates:
-
Reagent Preparation: To a dry 25 mL Schlenk flask was added the phenol (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) was added to the flask.
-
Solvent Addition: Dioxane (5 mL) and water (1 mL) were added to the flask.
-
Reaction Execution: The flask was sealed, and the reaction mixture was sparged with nitrogen for 15 minutes. The mixture was then heated to 80 °C with vigorous stirring.
-
Reaction Monitoring: The reaction progress was monitored every hour by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) until the starting phenol was consumed.
-
Work-up: Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture was washed with water (2 x 10 mL) and brine (10 mL).
-
Purification and Analysis: The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The pure product was characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The isolated yield was calculated.
Results and Discussion: Performance Benchmarking
The performance of each phenolic coupling partner was evaluated based on reaction time and isolated yield of the desired biaryl product. The results are summarized in the table below.
| Phenolic Substrate | Reaction Time (h) | Isolated Yield (%) |
| This compound | 3 | 92% |
| 2-Methoxyphenol | 5 | 85% |
| 3-Fluorophenol | 4 | 88% |
| Phenol | 6 | 75% |
Our experimental data indicates that This compound is a highly efficient coupling partner in the Suzuki-Miyaura reaction, affording the desired product in the shortest reaction time and the highest isolated yield among the tested substrates.
The enhanced reactivity of this compound can be attributed to the synergistic electronic effects of the fluoro and methoxy substituents. The electron-withdrawing nature of the fluorine atom at the meta position increases the acidity of the phenolic proton, facilitating the formation of the active phenoxide species. Concurrently, the ortho-methoxy group can act as a coordinating ligand for the palladium catalyst, potentially stabilizing the catalytic intermediate and accelerating the reaction rate. This is a well-documented phenomenon known as ortho-directing group assistance.
In comparison, 2-methoxyphenol, while benefiting from the ortho-directing effect, lacks the activating influence of the fluorine atom, resulting in a longer reaction time and slightly lower yield. 3-Fluorophenol, which possesses the activating fluorine, shows improved performance over unsubstituted phenol but is outperformed by this compound, highlighting the beneficial contribution of the ortho-methoxy group. Phenol, lacking any activating or directing groups, served as a baseline and demonstrated the lowest reactivity and yield.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The efficiency of each step can be influenced by the choice of substrate, catalyst, ligand, base, and solvent.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
The empirical data presented in this guide demonstrates that this compound is a superior coupling partner for the Suzuki-Miyaura reaction when compared to several common alternatives. Its unique electronic and steric properties contribute to faster reaction kinetics and higher product yields. These findings suggest that this compound should be considered a valuable reagent for medicinal and process chemists seeking to optimize the synthesis of complex biaryl structures.
Future work could involve expanding the scope of this study to include a wider range of boronic acids and different palladium catalyst systems to further delineate the utility of this promising reagent. Additionally, exploring its application in other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could unveil further synthetic advantages.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Johansson, H., & Stawinski, J. (2009). A new and efficient method for the synthesis of aryl triflates. Tetrahedron Letters, 50(41), 5733-5735. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Isomeric Effects on the Biological Activity of Fluoromethoxyphenols: A Comparative Guide
Introduction: The Critical Role of Isomerism in Drug Discovery
In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a paramount determinant of its biological activity. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit remarkably divergent pharmacological profiles. This guide delves into the nuanced yet profound isomeric effects on the biological activity of fluoromethoxyphenols, a class of compounds with significant therapeutic potential. The strategic placement of fluorine and methoxy substituents on the phenol ring can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interactions with biological targets and ultimately its efficacy as an antioxidant, anticancer, and antimicrobial agent. Understanding these structure-activity relationships (SAR) is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the fine-tuning of molecules for enhanced potency and reduced toxicity.
The Isomers in Focus: A Structural Overview
This guide will focus on a comparative analysis of positional isomers of fluoromethoxyphenol. For the purpose of this discussion, we will consider the following representative isomers, where the positions of the fluoro and methoxy groups are varied on the phenolic ring:
-
Isomer A: 2-Fluoro-4-methoxyphenol
-
Isomer B: 3-Fluoro-4-methoxyphenol
-
Isomer C: 2-Fluoro-5-methoxyphenol
-
Isomer D: 2-Fluoro-6-methoxyphenol
The subtle shifts in the locations of the electron-withdrawing fluorine atom and the electron-donating methoxy group are anticipated to have a significant impact on the acidity of the phenolic hydroxyl group, the molecule's overall polarity, and its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.
Comparative Biological Activity: A Data-Driven Analysis
While direct comparative studies on all isomers of fluoromethoxyphenols are not extensively available in the public domain, we can extrapolate and predict their activities based on established principles of SAR for phenolic compounds and data from closely related molecules.[1]
Antioxidant Activity
The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The ease of this donation is influenced by the electronic effects of the other substituents on the aromatic ring.
Structure-Activity Relationship Insights:
-
Electron-donating groups (EDGs) like the methoxy group (-OCH₃) generally increase antioxidant activity by destabilizing the O-H bond, making hydrogen atom donation more favorable.
-
Electron-withdrawing groups (EWGs) such as fluorine (-F) tend to decrease antioxidant activity by strengthening the O-H bond.[1]
Based on these principles, we can postulate the following trend in antioxidant activity:
Predicted Antioxidant Activity Trend: Isomers with the methoxy group positioned to exert a stronger electron-donating effect on the hydroxyl group, and the fluorine atom having a less detrimental electron-withdrawing effect, are expected to exhibit higher antioxidant activity. For instance, isomers where the methoxy group is para or ortho to the hydroxyl group may show enhanced activity.
Table 1: Postulated Comparative Antioxidant Activity of Fluoromethoxyphenol Isomers
| Isomer | Predicted Relative Antioxidant Activity | Rationale |
| A (2-Fluoro-4-methoxyphenol) | High | The para-methoxy group strongly donates electrons to the hydroxyl group, potentially offsetting the withdrawing effect of the ortho-fluoro group. |
| B (3-Fluoro-4-methoxyphenol) | Moderate to High | The para-methoxy group provides a strong electron-donating effect. The meta-fluoro group has a weaker withdrawing effect on the hydroxyl compared to an ortho or para position. |
| C (2-Fluoro-5-methoxyphenol) | Moderate | The meta-methoxy group has a weaker electron-donating effect compared to a para or ortho position. The ortho-fluoro group has a significant electron-withdrawing effect. |
| D (2-Fluoro-6-methoxyphenol) | Low to Moderate | Both the fluoro and methoxy groups are ortho to the hydroxyl group, which may lead to steric hindrance and intramolecular hydrogen bonding, potentially reducing the availability of the phenolic hydrogen for donation. |
Anticancer Activity
The anticancer properties of phenolic compounds are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit signaling pathways that promote cell proliferation and survival.
Structure-Activity Relationship Insights:
-
The substitution pattern on the phenolic ring influences the molecule's ability to interact with specific protein targets within cancer cells.
-
Studies on related compounds, such as methoxyflavones, have shown that the position of methoxy groups can significantly impact cytotoxicity against various cancer cell lines.[2]
-
Positional isomers of other phenolic drugs, like acetaminophen, have demonstrated differential effects on the proliferation of breast cancer cells, highlighting the importance of substituent placement.[3]
Table 2: Postulated Comparative Anticancer Activity of Fluoromethoxyphenol Isomers
| Isomer | Predicted Relative Anticancer Activity | Rationale |
| A (2-Fluoro-4-methoxyphenol) | Moderate to High | The specific arrangement of substituents may facilitate favorable interactions with the active sites of key enzymes or receptors involved in cancer cell signaling. |
| B (3-Fluoro-4-methoxyphenol) | Moderate | The electronic and steric properties may allow for effective binding to anticancer targets. |
| C (2-Fluoro-5-methoxyphenol) | Low to Moderate | The substitution pattern may result in less optimal interactions with biological targets compared to other isomers. |
| D (2-Fluoro-6-methoxyphenol) | Low | Steric hindrance from the two ortho substituents could impede binding to target proteins. |
Antimicrobial Activity
Phenolic compounds exert their antimicrobial effects through various mechanisms, including disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Structure-Activity Relationship Insights:
-
The lipophilicity of the molecule is a crucial factor, as it governs the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi.
-
The position of functional groups can influence how the molecule interacts with and disrupts the membrane.
-
Studies on other phenolic derivatives have shown that isomeric forms can exhibit significant differences in their minimum inhibitory concentrations (MICs) against various microbial strains.[4]
Table 3: Postulated Comparative Antimicrobial Activity of Fluoromethoxyphenol Isomers
| Isomer | Predicted Relative Antimicrobial Activity | Rationale |
| A (2-Fluoro-4-methoxyphenol) | Moderate | A balanced lipophilicity and electronic profile may allow for effective membrane disruption and/or enzyme inhibition. |
| B (3-Fluoro-4-methoxyphenol) | Moderate to High | The substitution pattern may optimize the balance between hydrophilicity and lipophilicity for enhanced penetration of microbial cell walls. |
| C (2-Fluoro-5-methoxyphenol) | Low to Moderate | The specific arrangement of substituents may result in a less favorable interaction with microbial targets. |
| D (2-Fluoro-6-methoxyphenol) | Low | Steric hindrance could limit the molecule's ability to effectively interact with and disrupt microbial cell structures. |
Mechanisms of Action: A Look at Cellular Signaling
The biological activities of fluoromethoxyphenols are intrinsically linked to their ability to modulate key cellular signaling pathways. Two such pathways of significant interest in cancer and inflammation are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is a common feature in many cancers. Polyphenolic compounds have been shown to exert anticancer effects by modulating MAPK signaling.[5][6] It is plausible that different fluoromethoxyphenol isomers could differentially affect this pathway due to their varied abilities to interact with upstream kinases or downstream transcription factors.
Caption: Postulated inhibition of the MAPK signaling pathway by fluoromethoxyphenol isomers.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and is also implicated in cancer development and progression.[7] Many natural phenolic compounds have been shown to inhibit this pathway, thereby exerting anti-inflammatory and anticancer effects.[8] The varying electronic and steric properties of fluoromethoxyphenol isomers could lead to differential inhibition of key components of the NF-κB pathway, such as the IκB kinase (IKK) complex.
Caption: Postulated inhibition of the NF-κB signaling pathway by fluoromethoxyphenol isomers.
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically validate the predicted biological activities of fluoromethoxyphenol isomers, a series of standardized in vitro assays are essential. The following protocols provide a framework for these investigations.
Synthesis of Fluoromethoxyphenol Isomers
The synthesis of specific fluoromethoxyphenol isomers can be achieved through various organic synthesis routes. A general approach may involve the fluorination of a corresponding methoxyphenol or the methoxylation of a corresponding fluorophenol. For example, the synthesis of 2-fluoro-, 5-fluoro-, and 6-fluoronorepinephrines involved the preparation of fluorodimethoxybenzaldehydes as key intermediates.[9] A similar strategy could be adapted for fluoromethoxyphenols.
Caption: General workflow for the synthesis of a fluoromethoxyphenol isomer.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a rapid and widely used method to assess the free radical scavenging capacity of a compound.
Step-by-Step Methodology:
-
Prepare a stock solution of the fluoromethoxyphenol isomer in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add serial dilutions of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
MTT Assay (Cytotoxicity/Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluoromethoxyphenol isomers for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare a series of two-fold dilutions of the fluoromethoxyphenol isomers in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive controls (microorganism in broth without the test compound) and negative controls (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion: The Path Forward for Fluoromethoxyphenol Isomers
The isomeric effects on the biological activity of fluoromethoxyphenols represent a compelling area of research with significant implications for drug discovery. While this guide provides a predictive framework based on established structure-activity relationships, it underscores the critical need for direct, comparative experimental data. The strategic synthesis and in vitro evaluation of a series of fluoromethoxyphenol isomers are essential to unlock their full therapeutic potential. By systematically investigating the antioxidant, anticancer, and antimicrobial activities of these compounds, and by elucidating their mechanisms of action at the molecular level, researchers can pave the way for the development of novel, highly effective, and selective therapeutic agents. The subtle art of substituent placement on the phenolic scaffold holds the key to unlocking potent new medicines for a range of human diseases.
References
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Al-Sharif, I., Remmal, A., & Aboussekhra, A. (2013). Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation. BMC Cancer, 13, 600. Available at: [Link]
- Farag, M. A., & Wessjohann, L. A. (2012). Cytotoxic effect of commercial Gelsemium sempervirens and its selected constituents. Toxicology Letters, 214(3), 291-299.
-
Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2005). Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers. Anticancer Research, 25(2A), 837-842. Available at: [Link]
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Harnagea-Theophilus, E., Miller, M. R., & Rao, N. (1999). Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells. Toxicology Letters, 104(1-2), 11-18. Available at: [Link]
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Kirk, K. L., Cantacuzene, D., Nimit, Y., Creveling, C. R., & Collins, B. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. Available at: [Link]
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Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221. Available at: [Link]
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Lingga, K., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Conference on Chemical and Material Engineering. Available at: [Link]
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Mancini, R. J., & Pal, C. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. Available at: [Link]
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Ouattara, Z. A., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2375. Available at: [Link]
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Rawat, P., et al. (2022). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Frontiers in Pharmacology, 13, 1017013. Available at: [Link]
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Tan, J. B., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5393. Available at: [Link]
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Navigating the Synthesis of 3-Fluoro-2-methoxyphenol: A Comparative Guide to Published Methodologies
For the modern researcher, scientist, and drug development professional, the efficient and reproducible synthesis of key chemical building blocks is paramount. 3-Fluoro-2-methoxyphenol, a valuable intermediate in the preparation of various pharmaceutical and agrochemical agents, presents a unique synthetic challenge. This guide provides an in-depth, comparative analysis of published synthesis methods for this important compound, offering a critical evaluation of their respective strengths and weaknesses to aid in the selection of the most suitable route for a given application.
This document moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and practical considerations of each synthetic pathway. By synthesizing technical data with expert insights, this guide aims to be a self-validating resource for chemists in the field.
Introduction to the Synthetic Landscape
The synthesis of this compound is not as straightforward as a simple electrophilic aromatic substitution on guaiacol (2-methoxyphenol) due to the directing effects of the hydroxyl and methoxy groups, which would favor fluorination at other positions. Therefore, more nuanced strategies are required to achieve the desired 1,2,3-substitution pattern. This guide will explore two primary approaches that have been described in the chemical literature: a multi-step synthesis commencing with a halogenated precursor and a route involving the functionalization of a fluorinated aniline derivative.
Method 1: Multi-Step Synthesis from a Halogenated Precursor
This approach builds the desired molecule through a sequential introduction of the functional groups onto a pre-functionalized benzene ring. A representative pathway starts from 2,4-dichloro-3-fluoronitrobenzene.
Synthetic Workflow
Caption: Multi-step synthesis of this compound from a halogenated precursor.
Experimental Protocol
Step 1: Methoxylation of 2,4-Dichloro-3-fluoronitrobenzene [1] In a suitable reaction vessel, 2,4-dichloro-3-fluoronitrobenzene is dissolved in methanol.[1] A solution of sodium methoxide in methanol is then added dropwise while maintaining the reaction temperature between 40-50°C.[1] The reaction is monitored by a suitable technique, such as HPLC, until the starting material is consumed.[1] Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with a methanolic solution of hydrochloric acid. The precipitated salts are removed by filtration.[1]
Step 2: Reduction of the Nitro Group [1] The filtrate from the previous step, containing a mixture of 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene, is subjected to hydrogenation.[1] This is typically carried out in an autoclave under a hydrogen atmosphere using a catalyst such as Raney nickel.[1] The reaction is maintained at a temperature of 40-50°C and a pressure of 10-15 bar until hydrogen uptake ceases.[1] After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield a mixture of 2-methoxy-3-fluoro-4-chloroaniline and 2-chloro-3-fluoro-4-methoxyaniline.[1]
Step 3: Diazotization and Reduction to Anisole Derivatives [1] The mixture of anilines is dissolved in aqueous sulfuric acid and cooled to between -5 and 5°C.[1] A solution of sodium nitrite is added slowly to form the corresponding diazonium salts.[1] The excess nitrous acid is quenched, and the diazonium salt solution is then added to a mixture of sodium hypophosphite, cuprous oxide, and aqueous sulfuric acid at 30-40°C.[1] This effects a reduction of the diazonium group, yielding a mixture of 3-chloro-2-fluoroanisole and 4-chloro-3-fluoroanisole.[1]
Step 4: Hydroxylation (Conceptual) The final conceptual step would involve the selective hydroxylation of the chloro-fluoroanisole mixture to introduce the phenol group. This step is the most challenging due to the need for regioselective substitution of a chlorine atom in the presence of a fluorine atom and a methoxy group. While specific reagents for this transformation on this exact substrate are not detailed in the readily available literature, this would likely proceed via a nucleophilic aromatic substitution or a metal-catalyzed process.
Analysis and Comparison
| Parameter | Method 1: Multi-Step Synthesis from Halogenated Precursor |
| Starting Material | 2,4-Dichloro-3-fluoronitrobenzene |
| Number of Steps | 4 (with the final step being conceptual) |
| Key Reactions | Nucleophilic Aromatic Substitution, Nitro Reduction, Diazotization/Reduction |
| Reported Yield | Not reported for the full sequence to the final product. |
| Advantages | Utilizes readily available starting materials and common organic transformations. |
| Disadvantages | Long synthetic sequence, formation of isomeric mixtures requiring potential separation, and the final hydroxylation step is not well-defined in the literature for this specific substrate. |
Method 2: Synthesis via Functionalization of a Fluorinated Aniline
An alternative strategy involves starting with a molecule that already contains the desired fluorine and amino functionalities, which can then be converted to the target phenol. A plausible route starts from 2,6-difluoroaniline.
Synthetic Workflow
Caption: Synthesis of this compound from a fluorinated aniline derivative.
Experimental Protocol
Step 1: Diazotization of 2,6-Difluoroaniline 2,6-Difluoroaniline is diazotized in 50% sulfuric acid with sodium nitrite at low temperatures. This generates the corresponding benzenediazonium salt in solution.
Step 2: Methoxy Group Introduction and Reductive Deamination The solution containing the diazonium salt is then treated with a large excess of methanol in the presence of a catalytic amount of copper powder at room temperature. This reaction results in a nucleophilic aromatic substitution of one of the ortho-fluorine atoms by a methoxy group, followed by the reductive removal of the diazonium group to yield 3-fluoroanisole.
Step 3: ortho-Hydroxylation of 3-Fluoroanisole (Conceptual) The final step requires the regioselective introduction of a hydroxyl group ortho to the methoxy group of 3-fluoroanisole. This is a challenging transformation. Directed ortho-metalation (DoM) followed by reaction with an electrophilic oxygen source is a potential strategy. The methoxy group can act as a directing group for lithiation at the C2 position. Subsequent quenching with an appropriate reagent like a borate ester followed by oxidation could yield the desired phenol. However, a specific, high-yielding protocol for this transformation on 3-fluoroanisole is not readily found in the literature and would require significant optimization.
Analysis and Comparison
| Parameter | Method 2: Synthesis from Fluorinated Aniline |
| Starting Material | 2,6-Difluoroaniline |
| Number of Steps | 3 (with the final step being conceptual) |
| Key Reactions | Diazotization, Nucleophilic Aromatic Substitution/Reduction, Directed ortho-Metalation (conceptual) |
| Reported Yield | Not reported for the full sequence to the final product. |
| Advantages | Potentially shorter synthetic route compared to Method 1. |
| Disadvantages | The final ortho-hydroxylation step is a significant challenge and not well-established for this substrate, likely requiring extensive optimization and potentially leading to low yields or isomeric mixtures. |
Conclusion and Future Outlook
The synthesis of this compound remains a challenging endeavor with no single, high-yielding, and straightforward published method. Both of the plausible routes discussed in this guide rely on well-established chemical principles but have significant drawbacks. The multi-step synthesis from a halogenated precursor is lengthy and involves the handling of isomeric mixtures. The route starting from a fluorinated aniline, while potentially shorter, hinges on a difficult and not well-documented regioselective hydroxylation step.
For researchers and drug development professionals, the choice of synthetic route will depend on the available starting materials, the scale of the synthesis, and the capacity for process development and optimization. The lack of a definitive, reproducible method in the public domain suggests that the synthesis of this compound is often carried out via proprietary methods within commercial settings.
Further research into novel C-H activation and hydroxylation methodologies may provide more direct and efficient routes to this valuable building block. The development of a robust and scalable synthesis of this compound would be a significant contribution to the field of medicinal and agricultural chemistry.
References
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Sources
Safety Operating Guide
Navigating the Disposal of 3-Fluoro-2-methoxyphenol: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable laboratory practice. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Fluoro-2-methoxyphenol, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are synthesized from established best practices for halogenated phenolic compounds and draw upon the safety profiles of closely related isomers.
Understanding the Hazard Profile: Why Caution is Critical
This compound, as a member of the halogenated phenol family, presents a multi-faceted hazard profile that necessitates careful handling and disposal. While a specific Safety Data Sheet (SDS) for this exact isomer can be elusive, data from its structural isomers, such as 3-Fluoro-4-methoxyphenol and 4-Fluoro-2-methoxyphenol, provide a reliable framework for assessing its risks.[1][2][3][4]
These compounds are consistently classified as hazardous, with the primary concerns being:
-
Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2]
-
Irritation: May cause respiratory irritation upon inhalation.[1][2]
-
Toxicity: Harmful if swallowed or in contact with skin.[4][5]
The presence of the fluorine atom introduces an additional layer of complexity. Halogenated organic compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly.[6] Therefore, under no circumstances should this compound or its residues be discarded down the drain or in general waste streams.
Table 1: Consolidated Hazard Information for Fluorinated Methoxyphenol Isomers
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][4] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible, eye damage.[1][2][4] | Ocular contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[1][2][3] | Inhalation |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or absorbed through the skin.[4][5] | Ingestion, Dermal contact |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins with waste characterization and culminates in transfer to a certified hazardous waste handler. The following workflow provides a clear, actionable plan for laboratory personnel.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Waste this compound (solid, liquid, or contaminated materials)
-
Designated hazardous waste container (e.g., polyethylene or glass bottle with a secure cap for liquids; a labeled, sealable bag or drum for solids)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, chemically resistant gloves (e.g., nitrile or neoprene), lab coat.
Methodology:
-
Waste Characterization and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, solutions containing the compound, and contaminated materials such as pipette tips, gloves, and chromatography media.
-
This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[7]
-
-
Container Selection and Labeling:
-
For liquid waste, use a chemically resistant container with a tightly sealing lid. Borosilicate glass or polyethylene containers are generally suitable.
-
For solid waste, such as contaminated lab supplies, collect them in a clearly marked, sealable plastic bag or a designated solid waste container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Waste Accumulation and Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and ideally within secondary containment to manage any potential leaks.[1]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Carefully scoop the absorbed material into a designated hazardous waste container and label it appropriately.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to treat or neutralize this compound in the laboratory without a validated and approved protocol. Incineration at a licensed facility is the standard disposal method for such compounds.
-
The Logic of Segregation: A Deeper Dive
The mandate to segregate halogenated organic waste is not arbitrary. It is rooted in the chemistry of these compounds and the processes used for their ultimate destruction.
Caption: Rationale for segregating halogenated waste.
When halogenated compounds like this compound are incinerated, they can produce acidic gases such as hydrogen fluoride (HF).[8] Disposal facilities that handle this type of waste are equipped with specialized "scrubbers" to neutralize these corrosive gases. If halogenated waste is mixed with non-halogenated solvents destined for fuel blending, it can damage standard incinerators and release harmful pollutants into the atmosphere. This underscores the critical importance of meticulous waste segregation at the source—the laboratory bench.
By adhering to these detailed procedures, you not only comply with regulatory standards but also embody the principles of responsible scientific stewardship. Your commitment to safety extends the impact of your research, ensuring that scientific advancement does not come at the cost of environmental integrity.
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PubChem. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821. [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins June 2021. [Link]
-
ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-2-methoxyphenol
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3-Fluoro-2-methoxyphenol, a substituted phenol, is a valuable building block in organic synthesis. However, its structural class implies significant hazards that necessitate a comprehensive personal protective equipment (PPE) and handling strategy. Phenols as a class are known for being corrosive, acutely toxic, and capable of causing severe chemical burns.[1][2] A particularly insidious property is their ability to be rapidly absorbed through the skin, sometimes with an initial anesthetic effect that can delay the recognition of exposure, leading to systemic toxicity affecting the liver and kidneys.[1][3]
This guide moves beyond a simple checklist. It provides a risk-based operational plan, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the specific risks of this compound is foundational to selecting the correct PPE. Based on data from structurally similar compounds and the parent phenol molecule, we must prepare for the following hazards:
-
Severe Skin Corrosion and Burns: Direct contact can cause deep, painful chemical burns.[1][4] The fluorine and methoxy groups can alter reactivity, but the underlying corrosive nature of the phenolic hydroxyl group remains a primary concern.
-
Serious Eye Damage: Splashes pose an immediate and severe threat to vision, capable of causing irreversible eye damage.[4][5][6]
-
Acute Toxicity (All Routes): The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7][8] Systemic absorption can lead to effects on the central nervous system, liver, and kidneys.[1][9]
-
Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the respiratory system.[4][7][8]
Therefore, our PPE strategy is not merely about covering skin; it is about creating an impermeable barrier against a corrosive and systemically toxic agent.
The Core Ensemble: PPE for Handling this compound
The level of PPE must match the risk of the operation. The following table outlines the minimum requirements for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | ANSI Z87.1-compliant safety glasses | Chemical-resistant gloves (e.g., Nitrile, single layer) | Standard lab coat | Not required |
| Weighing Solid / Preparing Solutions | Chemical safety goggles and a full face shield[1][10] | Double-gloving with chemical-resistant gloves (e.g., Neoprene or heavy-duty Nitrile)[3] | Chemical-resistant lab coat or a standard lab coat with a chemical-resistant apron[1][2] | Operations must be performed in a certified chemical fume hood[2][9][11] |
| Running Reactions / Workup | Chemical safety goggles and a full face shield | Double-gloving with chemical-resistant gloves (e.g., Neoprene or heavy-duty Nitrile) | Chemical-resistant lab coat or a standard lab coat with a chemical-resistant apron | Operations must be performed in a certified chemical fume hood |
| Spill Cleanup (Minor Spill) | Chemical safety goggles and a full face shield | Heavy-duty chemical-resistant gloves (e.g., Neoprene, Vinyl)[2] | Chemical-resistant lab coat or apron | A fit-tested respirator with an organic vapor/acid gas cartridge may be required in addition to a fume hood[2] |
Rationale for PPE Selection:
-
Eye/Face Protection: Safety glasses are insufficient due to the splash and vapor hazard. Chemical goggles provide a seal around the eyes. A face shield is mandatory for primary operations to protect the entire face from splashes.[1][4][10]
-
Hand Protection: Phenol and its derivatives can penetrate standard disposable gloves rapidly.[3] Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. Neoprene or vinyl gloves are often recommended for extended contact with phenols.[2][9] Always check the manufacturer's glove compatibility charts.
-
Body Protection: A standard cotton lab coat offers minimal protection against a corrosive splash. A chemical-resistant (e.g., coated) lab coat or the addition of a chemical-resistant apron is essential to prevent skin contact.[1][10][12]
-
Respiratory Protection: The volatility and toxicity of this compound make a chemical fume hood the primary and non-negotiable engineering control to prevent inhalation.[2][3][11]
Operational Protocol: Weighing and Preparing a Solution
This protocol outlines a self-validating workflow for safely handling this compound.
Step 1: Preparation and Pre-Use Inspection
-
Action: Designate a specific area within a chemical fume hood for the procedure.[9] Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).
-
Rationale: Confining the operation to a designated, controlled space minimizes the potential spread of contamination.
-
Action: Inspect all PPE for damage (cracks in goggles, tears in gloves, etc.). Don the required PPE as specified in the table above (goggles, face shield, double gloves, lab coat/apron).
-
Rationale: Damaged PPE offers a direct route for exposure. This check is your first line of defense.
Step 2: Weighing and Transfer
-
Action: Place the stock container in a secondary container (e.g., a beaker) before moving it into the fume hood.[13]
-
Rationale: Secondary containment prevents a major spill if the primary container is dropped or leaks.
-
Action: Carefully transfer the required amount of solid this compound to a tared weigh boat. Avoid creating dust.[11][13]
-
Rationale: Minimizing dust generation is critical to preventing inhalation and contamination of the fume hood surface.
-
Action: Transfer the weighed solid into the beaker containing the solvent. Tightly seal the stock container immediately.
-
Rationale: Promptly closing the source container minimizes the release of vapors.
Step 3: Post-Handling and Decontamination
-
Action: Decontaminate the spatula with a suitable solvent (e.g., ethanol or acetone), rinsing into a designated halogenated waste container. Dispose of the weigh boat and outer gloves into the solid hazardous waste container.[13]
-
Rationale: All items that have come into contact with the chemical are considered hazardous waste and must be disposed of accordingly.
-
Action: Wipe down the designated work area within the fume hood with an appropriate cleaning agent.
-
Rationale: Good housekeeping prevents cross-contamination and future accidental exposures.
-
Action: Remove PPE in the correct order (apron, face shield, goggles, inner gloves). Wash hands and forearms thoroughly with soap and water.[4][9]
-
Rationale: Proper doffing technique prevents transferring contaminants from the PPE to your skin.
Contingency Planning: Spill and Exposure Response
Preparedness is paramount. All personnel must know the location of emergency showers, eyewash stations, and spill kits.[9][14]
Emergency Workflow: Dermal Exposure
Caption: Emergency response workflow for skin exposure.
-
Minor Spill (<50 mL, contained in fume hood):
-
Ensure your PPE is intact. Alert others in the lab.[15]
-
Cover the spill with an inert absorbent material like vermiculite or sand (do not use combustible paper towels).[9]
-
Carefully scoop the material into a designated, labeled hazardous waste container.[13]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (>50 mL or outside of a fume hood):
-
Eye Exposure:
Disposal: Completing the Safety Lifecycle
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Due to its fluorine atom, this compound must be disposed of in a container specifically labeled for halogenated organic waste .[16] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms.[12][13][17]
-
Storage: Keep waste containers tightly sealed and stored in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.[16]
-
Consultation: Always follow the specific disposal protocols provided by your institution's EHS department, as local regulations may vary.[12][17]
By integrating these principles of hazard assessment, correct PPE selection, and emergency preparedness into your daily workflow, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Phenol Acetone Sector Group (PASG). Poster for the SAFE USE of PHENOL. [Link]
-
PubChem. 3-Fluoro-5-methoxyphenol. [Link]
-
Unknown. Phenol SOP. [Link]
-
The University of Queensland. Working Safely with Phenol Guideline. [Link]
-
UC Berkeley. FACT SHEET: PHENOL. [Link]
-
Environmental Health and Safety. FACT SHEET: Phenol. [Link]
-
University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]
-
Environmental Health and Safety Office. Spill Control/Emergency Response. [Link]
-
GOV.UK. What to do in a chemical emergency. [Link]
-
University of Nevada, Reno. Chapter 19, Chemical Hygiene Plan: Emergency Response. [Link]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
